VU0424465
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13(19(2,3)24)22-18(23)17-10-9-15(12-21-17)8-7-14-5-4-6-16(20)11-14/h4-6,9-13,24H,1-3H3,(H,22,23)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKZAFDYFVJULO-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)O)NC(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)O)NC(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VU0424465: A Technical Guide to a Biased mGlu5 Positive Allosteric Modulator and Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0424465 is a potent and selective small molecule that acts as a positive allosteric modulator (PAM) and partial agonist at the metabotropic glutamate receptor 5 (mGlu5). This compound exhibits significant biased agonism, preferentially activating signaling pathways coupled to inositol phosphate (IP) accumulation and extracellular signal-regulated kinase (ERK) phosphorylation over intracellular calcium mobilization. Its unique pharmacological profile makes it a valuable tool for dissecting the complexities of mGlu5 signaling and a lead compound for the development of novel therapeutics targeting neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.
Introduction
Metabotropic glutamate receptor 5 (mGlu5), a G-protein coupled receptor (GPCR), is a key player in modulating excitatory synaptic transmission and neuronal plasticity throughout the central nervous system. Its involvement in various physiological processes and its dysregulation in a range of disorders, including schizophrenia, Fragile X syndrome, and anxiety, have made it a prime target for drug discovery. Allosteric modulation of mGlu5 offers a more nuanced approach to regulating receptor activity compared to orthosteric ligands, providing greater subtype selectivity and preserving the temporal and spatial dynamics of endogenous glutamate signaling.
This compound has emerged as a significant pharmacological tool due to its dual activity as both a positive allosteric modulator, enhancing the receptor's response to glutamate, and a direct, partial agonist.[1][2][3][4] Critically, it displays biased signaling, a phenomenon where a ligand preferentially activates one of several downstream signaling pathways coupled to a single receptor.[2] This property is of high interest in drug development as it holds the potential to selectively engage therapeutic pathways while avoiding those that may lead to adverse effects.
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the mGlu5 receptor, which is topographically distinct from the orthosteric glutamate binding site. This binding event induces a conformational change in the receptor that leads to two primary functional outcomes:
-
Positive Allosteric Modulation (PAM): this compound increases the affinity and/or efficacy of the endogenous agonist, glutamate. This potentiation of glutamate signaling allows for a fine-tuning of synaptic transmission.
-
Agonism: this compound can directly activate the mGlu5 receptor in the absence of glutamate, although to a lesser extent than the full agonist (partial agonism).
The binding of this compound to the mGlu5 receptor primarily initiates signaling through the Gαq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Furthermore, this compound has been shown to be a potent agonist for the phosphorylation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in regulating a wide array of cellular processes, including gene expression and cell proliferation.
The "biased" nature of this compound refers to its differential potentiation of these downstream pathways. It demonstrates a significant bias towards the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, and the phosphorylation of ERK1/2, as compared to the more transient mobilization of intracellular calcium.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound.
Table 1: Binding Affinity of this compound at the mGlu5 Receptor
| Parameter | Value (nM) | Radioligand | Cell Line | Reference |
| Ki | 11.8 | [3H]MPEP | HEK293 cells expressing rat mGlu5 |
Table 2: Functional Potency and Efficacy of this compound as a PAM and Agonist
| Assay | Parameter | Value (nM) | Efficacy | Cell Line | Reference |
| PAM Activity (Potentiation of Glutamate) | |||||
| Intracellular Ca2+ Mobilization | EC50 | 1.5 ± 0.8 | Increases max response by 30% | HEK293 cells expressing rat mGlu5 | |
| Agonist Activity (in the absence of Glutamate) | |||||
| Intracellular Ca2+ Mobilization | EC50 | 171 ± 15 | 65% of max Glutamate response | HEK293 cells expressing rat mGlu5 | |
| pERK1/2 in cortical neurons | Agonist | Potent | - | Primary cortical neurons | |
| IP1 Accumulation | - | Biased towards | - | HEK293 cells |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound at the mGlu5 receptor using a competitive binding assay with the radiolabeled antagonist [3H]MPEP.
Materials:
-
HEK293 cells stably expressing rat mGlu5
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]MPEP (radioligand)
-
This compound (test compound)
-
MPEP (non-labeled, for determining non-specific binding)
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Harvest HEK293-mGlu5 cells and prepare cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in a suitable buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of [3H]MPEP (typically at its Kd value).
-
Increasing concentrations of this compound.
-
For non-specific binding control wells, add a high concentration of non-labeled MPEP.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) with gentle agitation to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator and a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
HEK293 cells stably expressing rat mGlu5
-
Cell culture medium
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
-
This compound
-
Glutamate
-
384-well black-walled, clear-bottom plates
-
FLIPR instrument
Procedure:
-
Cell Plating: Seed HEK293-mGlu5 cells into 384-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye loading solution (containing Fluo-4 AM and probenecid in assay buffer). Incubate the plate at 37°C for 1 hour.
-
Compound Plate Preparation: Prepare a compound plate containing serial dilutions of this compound and/or glutamate in assay buffer.
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence of the cells.
-
It will then add the compounds from the compound plate to the cell plate and immediately begin measuring the change in fluorescence over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For Agonist Activity: Plot the peak fluorescence response against the log concentration of this compound to determine the EC50.
-
For PAM Activity: Add a fixed, sub-maximal concentration of glutamate (e.g., EC20) along with varying concentrations of this compound. Plot the potentiation of the glutamate response against the log concentration of this compound to determine the EC50 for PAM activity.
-
Inositol Monophosphate (IP1) Accumulation Assay
This protocol details the measurement of IP1 accumulation, a stable downstream metabolite of IP3, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 cells expressing mGlu5
-
Cell stimulation buffer containing LiCl (to inhibit IP1 degradation)
-
This compound
-
IP1-d2 conjugate (acceptor)
-
Anti-IP1-cryptate antibody (donor)
-
Lysis buffer
-
384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Stimulation:
-
Plate cells in a 384-well plate.
-
Remove culture medium and add the stimulation buffer containing various concentrations of this compound.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) in lysis buffer directly to the stimulated cells.
-
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.
-
HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the cryptate donor and 665 nm for the d2 acceptor).
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of IP1 produced by the cells. Generate a standard curve using known concentrations of IP1. Calculate the concentration of IP1 in the samples from the standard curve and plot it against the log concentration of this compound to determine the EC50.
ERK1/2 Phosphorylation Assay
This protocol outlines the measurement of phosphorylated ERK1/2 (pERK1/2) levels using an AlphaLISA® SureFire® Ultra™ assay.
Materials:
-
Primary cortical neurons or a suitable cell line expressing mGlu5
-
Serum-free medium for starvation
-
This compound
-
Lysis buffer
-
AlphaLISA Acceptor beads conjugated to an antibody specific for pERK1/2
-
Streptavidin-coated Donor beads
-
Biotinylated antibody against total ERK1/2
-
384-well white OptiPlate™
-
AlphaLISA-compatible plate reader
Procedure:
-
Cell Culture and Starvation: Plate cells and, once they reach the desired confluency, starve them in serum-free medium for several hours to reduce basal pERK1/2 levels.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a short period (e.g., 5-10 minutes) at 37°C.
-
Cell Lysis: Remove the treatment medium and lyse the cells directly in the wells by adding lysis buffer.
-
Detection:
-
Transfer a small volume of the cell lysate to a 384-well OptiPlate.
-
Add the AlphaLISA Acceptor bead mix (containing anti-pERK1/2 Acceptor beads and biotinylated anti-total ERK1/2 antibody). Incubate for 1 hour at room temperature.
-
Add the Streptavidin-coated Donor beads. Incubate for another hour in the dark.
-
-
AlphaLISA Reading: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: The AlphaLISA signal is directly proportional to the amount of pERK1/2 in the cell lysate. Plot the signal against the log concentration of this compound to determine the EC50.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the workflows of the key experimental assays.
Caption: mGlu5 signaling pathway modulated by this compound.
Caption: Workflow diagrams for key in vitro assays.
Conclusion
This compound is a powerful pharmacological tool for the study of mGlu5 receptor function. Its dual activity as a PAM and a partial agonist, combined with its pronounced biased signaling profile, provides a unique opportunity to explore the differential regulation of intracellular signaling pathways downstream of mGlu5 activation. The data and protocols presented in this technical guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations, ultimately contributing to a deeper understanding of mGlu5 pharmacology and the development of next-generation therapeutics for central nervous system disorders.
References
VU0424465: A Technical Guide to a Biased Positive Allosteric Modulator of the mGlu5 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 5 (mGlu5), a Class C G-protein coupled receptor (GPCR), is a key modulator of glutamatergic neurotransmission in the central nervous system. Its involvement in synaptic plasticity and neuronal excitability has positioned it as a significant therapeutic target for a range of neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of mGlu5 offer a nuanced approach to enhancing receptor function, preserving the spatial and temporal dynamics of endogenous glutamate signaling. This technical guide provides an in-depth overview of VU0424465, a potent and well-characterized mGlu5 PAM that also exhibits agonist activity. This document details its pharmacological properties, mechanism of action, and the experimental protocols for its characterization.
Chemical Properties
This compound is a small molecule with the following chemical properties:
| Property | Value |
| Molecular Formula | C₁₉H₁₉FN₂O₂ |
| Molecular Weight | 326.37 g/mol [1][2] |
| CAS Number | 1428630-85-6[1][2] |
Pharmacological Profile
This compound is distinguished as a potent, partial PAM-agonist of the mGlu5 receptor. It binds with high affinity to the MPEP allosteric binding site.[3] Its pharmacological activity is characterized by both the potentiation of glutamate-induced responses and direct receptor activation in the absence of the endogenous ligand.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound.
Table 1: Binding Affinity
| Parameter | Value | Cell Line/Tissue | Reference |
| Kᵢ | 11.8 nM | HEK293 cells expressing mGlu5 |
Table 2: Functional Activity (Intracellular Calcium Mobilization)
| Activity | Parameter | Value | Cell Line | Reference |
| PAM Activity | EC₅₀ (Potentiation of Glutamate) | 1.5 ± 0.8 nM | HEK293A-mGlu5-low cells | |
| Agonist Activity | EC₅₀ (Direct Activation) | 171 ± 15 nM | HEK293A-mGlu5-low cells | |
| Agonist Activity | Maximum Efficacy | 65% (compared to glutamate) | HEK293A-mGlu5-low cells |
Table 3: Biased Agonism
This compound demonstrates significant biased agonism, preferentially activating certain downstream signaling pathways over others.
| Pathway | Bias Relative to iCa²⁺ Mobilization | Cell Line | Reference |
| IP₁ Accumulation | 110-fold | HEK293A-mGlu5-low cells | |
| ERK1/2 Phosphorylation | 9-fold | HEK293A-mGlu5-low cells |
Mechanism of Action and Signaling Pathways
As a positive allosteric modulator, this compound binds to a topographically distinct site from the orthosteric glutamate binding site on the mGlu5 receptor. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. As a PAM-agonist, this compound can also induce a similar conformational change and activate the receptor, even in the absence of glutamate.
The canonical signaling pathway for mGlu5 involves its coupling to the Gαq/11 G-protein. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (iCa²⁺). DAG, along with elevated iCa²⁺, activates protein kinase C (PKC).
This compound, through its biased agonism, preferentially engages pathways leading to the accumulation of inositol monophosphate (IP₁), a metabolite of IP₃, and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Experimental Protocols
In Vitro Assays
This assay determines the binding affinity (Kᵢ) of this compound to the mGlu5 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
HEK293 cell membranes expressing the mGlu5 receptor
-
[³H]MPEP (radioligand)
-
This compound
-
MPEP (unlabeled, for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize HEK293-mGlu5 cells in a hypotonic buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [³H]MPEP (near its Kₔ), varying concentrations of this compound, and the membrane preparation.
-
Non-Specific Binding: In a separate set of wells, add [³H]MPEP, membranes, and a high concentration of unlabeled MPEP (e.g., 10 µM).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from a competition binding curve and calculate the Kᵢ using the Cheng-Prusoff equation.
This assay measures the ability of this compound to act as a PAM and an agonist by detecting changes in intracellular calcium levels using a fluorescent indicator.
Materials:
-
HEK293 cells stably expressing mGlu5
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (to prevent dye extrusion)
-
Glutamate
-
This compound
-
Fluorometric Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating: Seed HEK293-mGlu5 cells in a 384-well black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading: Replace the culture medium with assay buffer containing Fluo-4 AM and probenecid. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal (EC₂₀) concentration of glutamate in assay buffer.
-
FLIPR Measurement:
-
Establish a baseline fluorescence reading.
-
For PAM activity: Add varying concentrations of this compound, followed by the EC₂₀ concentration of glutamate.
-
For agonist activity: Add varying concentrations of this compound alone.
-
-
Data Acquisition: Monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Generate concentration-response curves to determine the EC₅₀ values for both PAM and agonist activities.
This assay quantifies the accumulation of IP₁, a stable metabolite of IP₃, to measure Gαq pathway activation, often using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
HEK293 cells stably expressing mGlu5
-
Stimulation buffer containing LiCl (to inhibit IP₁ degradation)
-
This compound
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 antibody labeled with a fluorescent donor)
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Plate cells in a 384-well white microplate and incubate overnight.
-
Compound Addition: Replace the medium with stimulation buffer containing varying concentrations of this compound.
-
Incubation: Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP₁ accumulation.
-
Detection: Add the HTRF reagents (IP1-d2 and anti-IP1 antibody) to the wells.
-
Incubation: Incubate for 1 hour at room temperature.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (donor and acceptor).
-
Data Analysis: The HTRF ratio is inversely proportional to the amount of IP₁ produced. Generate a concentration-response curve to determine the EC₅₀ of this compound.
This assay detects the phosphorylation of ERK1/2, a downstream marker of mGlu5 activation, to assess signaling bias.
Materials:
-
Primary cortical neurons or HEK293-mGlu5 cells
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary anti-phospho-ERK1/2 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated ERK1/2 to total ERK1/2.
In Vivo Assays
This behavioral model is used to assess the potential antipsychotic-like activity of compounds. mGlu5 PAMs have been shown to reverse the hyperlocomotion induced by amphetamine.
Materials:
-
Adult male Sprague-Dawley rats
-
Amphetamine
-
This compound
-
Locomotor activity chambers equipped with infrared beams
Procedure:
-
Habituation: Habituate the rats to the locomotor activity chambers for several days prior to testing.
-
Baseline Activity: On the test day, place the rats in the chambers and record their baseline locomotor activity for 30-60 minutes.
-
Drug Administration: Administer this compound (or vehicle) via the desired route (e.g., intraperitoneal).
-
Amphetamine Challenge: After a pre-treatment period, administer amphetamine to induce hyperlocomotion.
-
Locomotor Activity Recording: Record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes post-amphetamine injection.
-
Data Analysis: Compare the locomotor activity of the this compound-treated group to the vehicle-treated group to determine if the compound attenuates the amphetamine-induced hyperlocomotion.
In Vivo Effects and Adverse Profile
While this compound demonstrates efficacy in preclinical models, its strong agonist activity is associated with adverse effects. In vivo studies have shown that this compound can induce epileptiform activity in hippocampal neurons and behavioral convulsions in rodents. This highlights a critical consideration in the development of mGlu5 PAMs: the potential for ago-PAM activity to lead to over-activation of the receptor and subsequent adverse events.
Conclusion
This compound is a valuable research tool for probing the function of the mGlu5 receptor. Its characterization as a potent PAM-agonist with significant biased signaling provides a clear example of the complexities of allosteric modulation. The data and protocols presented in this guide offer a comprehensive framework for the study of this compound and other mGlu5 modulators, aiding in the continued development of novel therapeutics for CNS disorders. The adverse effects associated with its agonist activity underscore the importance of carefully profiling the "ago-PAM" nature of new chemical entities to optimize their therapeutic window.
References
The Discovery and Synthesis of VU0424465: A Technical Guide to a Potent mGlu5 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0424465 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), a key target in the central nervous system for the treatment of various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes a comprehensive summary of its quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of disorders, including schizophrenia, fragile X syndrome, and anxiety. Positive allosteric modulators of mGlu5 offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous agonist glutamate, providing a more nuanced modulation compared to direct agonists. This compound, chemically known as (R)-5-((3-fluorophenyl)ethynyl)-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide, emerged from a discovery program aimed at identifying potent and selective mGlu5 PAMs.[1] This compound has been instrumental as a chemical probe to explore the therapeutic potential and the underlying signaling mechanisms of mGlu5 modulation.
Discovery and Pharmacological Profile
This compound was identified through a medicinal chemistry effort focused on the optimization of a novel series of mGlu5 PAMs. The key to its discovery was the structure-activity relationship (SAR) studies that led to the identification of the picolinamide scaffold as a promising starting point.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been extensively characterized in various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay System | Reference |
| Binding Affinity | |||
| Kᵢ (MPEP site) | 11.8 nM | Radioligand binding assay | [1] |
| Functional Activity (Calcium Mobilization) | |||
| EC₅₀ (Agonist) | 171 ± 15 nM | HEK293A cells expressing mGlu5 | [1] |
| % Max Glutamate Response (Agonist) | 65% | HEK293A cells expressing mGlu5 | |
| EC₅₀ (PAM, with Glutamate) | 1.5 ± 0.8 nM | HEK293A cells expressing mGlu5 | |
| Signaling Bias | |||
| IP₁ Accumulation Bias (vs. iCa²⁺) | 110-fold | HEK293A-mGlu5-low cells | |
| ERK1/2 Phosphorylation Bias (vs. iCa²⁺) | 9-fold | HEK293A-mGlu5-low cells |
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Observation | Animal Model | Reference |
| In Vivo Activity | |||
| Convulsant Activity | Induces epileptiform activity and behavioral convulsions | Rodents |
Table 2: In Vivo Activity of this compound
Synthesis of this compound
The synthesis would likely involve two key fragments: a substituted picolinic acid and a chiral amino alcohol.
Proposed Synthetic Route:
-
Preparation of the Picolinic Acid Fragment: The synthesis would likely start from a commercially available chloropicolinonitrile. A Sonogashira coupling reaction with 1-ethynyl-3-fluorobenzene would introduce the fluorophenylethynyl moiety. Subsequent hydrolysis of the nitrile group would yield the carboxylic acid.
-
Preparation of the Chiral Amino Alcohol Fragment: The chiral amino alcohol, (R)-3-amino-2-methylbutan-2-ol, can be synthesized from the corresponding chiral amino acid, (R)-valine, through reduction of the carboxylic acid and subsequent Grignard reaction.
-
Amide Coupling: The final step would involve the coupling of the picolinic acid fragment with the chiral amino alcohol using a standard peptide coupling reagent, such as HATU or EDC/HOBt, to form the final product, this compound.
Experimental Protocols
Calcium Mobilization Assay
This assay is used to determine the ability of this compound to act as an agonist or a positive allosteric modulator of mGlu5 by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing rat mGlu5 (HEK293A-mGlu5)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
Glutamate
-
384-well black-walled, clear-bottom plates
-
Fluorescence imaging plate reader (FLIPR)
Procedure:
-
Cell Plating: Seed HEK293A-mGlu5 cells into 384-well plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of glutamate (for PAM determination, typically an EC₂₀ concentration) in assay buffer.
-
Assay:
-
For agonist activity, add varying concentrations of this compound to the cells.
-
For PAM activity, add varying concentrations of this compound in the presence of a fixed concentration of glutamate.
-
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of the compounds using a FLIPR.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. Plot the response against the compound concentration to determine EC₅₀ values.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a downstream signaling event following mGlu5 activation.
Materials:
-
HEK293A-mGlu5 cells
-
Cell lysis buffer
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Treatment: Plate HEK293A-mGlu5 cells and treat with different concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against p-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and normalize to the total ERK1/2 signal.
In Vivo Convulsant Activity Assessment
This protocol is used to evaluate the potential of this compound to induce seizures in rodents.
Materials:
-
Male Sprague-Dawley rats
-
This compound formulated for in vivo administration
-
Vehicle control
-
Observation chambers
-
Seizure scoring scale (e.g., Racine scale)
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing and experimental conditions.
-
Compound Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection).
-
Observation: Place the animals in individual observation chambers and record their behavior for a set period.
-
Seizure Scoring: Score the observed seizure activity using a standardized scale (e.g., Racine scale, which ranges from mild facial clonus to severe tonic-clonic seizures).
-
Data Analysis: Analyze the incidence, latency, and severity of seizures in the this compound-treated group compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
mGlu5 Signaling Pathway
This compound, as a positive allosteric modulator of mGlu5, enhances the receptor's response to glutamate. The canonical signaling pathway for mGlu5 involves the activation of the Gq alpha subunit of the heterotrimeric G-protein.
Caption: Canonical mGlu5 signaling pathway enhanced by this compound.
Calcium Mobilization Assay Workflow
The following diagram illustrates the key steps in the calcium mobilization assay.
Caption: Workflow for the calcium mobilization assay.
ERK1/2 Phosphorylation Assay Workflow
The workflow for detecting changes in ERK1/2 phosphorylation is outlined below.
Caption: Workflow for the ERK1/2 phosphorylation assay.
Conclusion
This compound is a valuable pharmacological tool for studying the function and therapeutic potential of mGlu5. Its high potency and characterized signaling bias make it an important compound for dissecting the complex signaling pathways downstream of mGlu5 activation. The detailed protocols and data presented in this guide are intended to facilitate further research into mGlu5 modulators and their potential applications in treating CNS disorders. While the in vivo pro-convulsant activity of this compound limits its direct therapeutic potential, it serves as a critical tool for understanding the structure-activity relationships that govern both efficacy and adverse effects of mGlu5 PAMs. Continued research in this area, utilizing compounds like this compound, will be essential for the development of safer and more effective mGlu5-targeted therapeutics.
References
VU0424465 CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Properties
VU0424465 is a potent and selective positive allosteric modulator (PAM) and agonist of the metabotropic glutamate receptor 5 (mGlu5). Its unique pharmacological profile, characterized by biased agonism, has positioned it as a significant tool for neuroscience research and a subject of interest in drug development.
| Property | Value | Reference |
| CAS Number | 1428630-85-6 | [1][2] |
| IUPAC Name | 5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide | [1] |
| Molecular Formula | C₁₉H₁₉FN₂O₂ | [1][2] |
| Molecular Weight | 326.37 g/mol | |
| SMILES | O=C(C1=NC=C(C#CC2=CC=CC(F)=C2)C=C1)N--INVALID-LINK--C |
Molecular Structure
Caption: 2D molecular structure of this compound.
Quantitative Pharmacological Data
This compound exhibits potent activity at the mGlu5 receptor, functioning as both a positive allosteric modulator and a direct agonist. Its pharmacological profile is characterized by a bias towards certain signaling pathways.
| Parameter | Cell Line | Assay Type | Value | Reference |
| EC₅₀ (PAM activity) | HEK293A-mGlu5-low | Intracellular Calcium (iCa²⁺) Mobilization | 1.5 ± 0.8 nM | |
| EC₅₀ (Agonist activity) | HEK293A-mGlu5-low | Intracellular Calcium (iCa²⁺) Mobilization | 171 ± 15 nM | |
| Kᵢ | HEK293A-mGlu5-low | MPEP Allosteric Binding Site | 11.8 nM | |
| Maximal Efficacy (Agonist) | HEK293A-mGlu5-low | Intracellular Calcium (iCa²⁺) Mobilization | 65% (compared to glutamate) | |
| Signaling Bias (vs. iCa²⁺) | HEK293A-mGlu5-low | IP₁ Accumulation | 110-fold | |
| Signaling Bias (vs. iCa²⁺) | HEK293A-mGlu5-low | ERK1/2 Phosphorylation | 9-fold |
Signaling Pathways
This compound modulates mGlu5 receptor signaling, which is pleiotropically coupled to multiple intracellular pathways. The compound shows a preference for activating Gq-independent pathways, specifically those leading to IP₁ accumulation and ERK1/2 phosphorylation, over the canonical Gq-mediated intracellular calcium mobilization.
References
- 1. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
VU0424465: A Technical Guide to its Binding and Activity at the MPEP Allosteric Site of mGluR5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and functional activity of VU0424465, a potent and partial positive allosteric modulator (PAM)-agonist of the metabotropic glutamate receptor 5 (mGluR5). All data is presented in a structured format to facilitate analysis and comparison, accompanied by detailed experimental protocols and visualizations of key signaling pathways and workflows.
Core Data Presentation: Binding Affinity and Functional Potency
This compound exhibits high affinity for the 2-methyl-6-(phenylethynyl)pyridine (MPEP) allosteric binding site on the mGluR5. Its interaction with this site modulates the receptor's response to the endogenous ligand, glutamate, and also demonstrates intrinsic agonist activity. The key quantitative data for this compound are summarized in the tables below.
| Parameter | Value | Description | Cell System |
| Binding Affinity | |||
| Ki | 11.8 nM | Inhibitory constant at the MPEP allosteric site.[1][2] | Not specified |
| Functional Activity (PAM) | |||
| EC50 (iCa2+ Mobilization) | 1.5 nM | Potentiation of glutamate-induced intracellular calcium mobilization.[1][2] | HEK293 cells |
| Functional Activity (Agonist) | |||
| EC50 (iCa2+ Mobilization) | 171 nM | Agonist activity in inducing intracellular calcium mobilization in the absence of glutamate. | HEK293 cells |
| Max Efficacy (iCa2+ Mobilization) | 65% | Maximum effect compared to glutamate. | HEK293 cells |
This compound demonstrates biased agonism, showing preferential signaling through the IP1 accumulation and ERK1/2 phosphorylation pathways over intracellular calcium mobilization.
Signaling Pathways of mGluR5 Modulation by this compound
Activation of mGluR5 by glutamate, and its modulation by this compound, primarily engages Gq/G11 proteins, initiating a canonical signaling cascade. Additionally, this compound has been shown to activate Gs proteins.
Caption: mGluR5 Signaling Pathways Modulated by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound at the MPEP site of mGluR5 using the radioligand [3H]methoxyPEPy.
Caption: Experimental Workflow for Ki Determination.
Detailed Steps:
-
Membrane Preparation:
-
HEK293 cells stably expressing rat mGluR5 are harvested.
-
Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the membranes.
-
The membrane pellet is resuspended in assay buffer.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
A fixed concentration of [3H]methoxyPEPy (e.g., 1-3 nM).
-
Varying concentrations of this compound or a reference compound (e.g., MPEP for non-specific binding).
-
The prepared cell membranes (typically 20-50 µg of protein).
-
-
The plate is incubated at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a wash buffer.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding (in the presence of a high concentration of an unlabeled ligand) from the total binding (in the absence of a competitor).
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]methoxyPEPy (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to act as a PAM and an agonist by detecting changes in intracellular calcium concentration using a fluorescent indicator.
Caption: Experimental Workflow for Calcium Mobilization Assay.
Detailed Steps:
-
Cell Culture and Plating:
-
HEK293 cells stably expressing rat mGluR5 are plated in black-walled, clear-bottom 384-well plates.
-
Cells are allowed to adhere and grow overnight.
-
-
Dye Loading:
-
The growth medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.
-
-
Compound Addition and Fluorescence Measurement:
-
The plate is placed in a fluorometric imaging plate reader (FLIPR).
-
For agonist activity: A baseline fluorescence is measured, followed by the addition of varying concentrations of this compound.
-
For PAM activity: A baseline fluorescence is measured, followed by the addition of varying concentrations of this compound, and then a sub-maximal (EC20) concentration of glutamate is added.
-
Fluorescence intensity is monitored in real-time before and after compound addition.
-
-
Data Analysis:
-
The change in fluorescence intensity from baseline is calculated.
-
Concentration-response curves are generated by plotting the fluorescence change against the log concentration of this compound.
-
EC50 values are determined using non-linear regression analysis.
-
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2 as a measure of mGluR5 activation in response to this compound.
Caption: Experimental Workflow for ERK1/2 Phosphorylation Assay.
Detailed Steps:
-
Cell Culture and Serum Starvation:
-
mGluR5-expressing cells (e.g., HEK293 or primary cortical neurons) are cultured to near confluency.
-
Cells are then serum-starved overnight to reduce basal levels of ERK1/2 phosphorylation.
-
-
Cell Stimulation:
-
Cells are treated with varying concentrations of this compound for a specific time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
The stimulation is terminated by lysing the cells in a buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined.
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
-
Detection and Analysis:
-
The primary antibodies are detected using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.
-
The band intensities are quantified using densitometry.
-
The p-ERK1/2 signal is normalized to the total ERK1/2 signal.
-
Concentration-response curves are generated to determine the EC50.
-
IP1 Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.
Caption: Experimental Workflow for IP1 Accumulation Assay.
Detailed Steps:
-
Cell Plating and Stimulation:
-
mGluR5-expressing cells are plated in a suitable multi-well format.
-
Cells are stimulated with varying concentrations of this compound in a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1, allowing it to accumulate.
-
-
Cell Lysis and IP1 Detection:
-
After a defined incubation period, the cells are lysed.
-
The concentration of IP1 in the cell lysate is measured using a commercially available kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF). This is a competitive immunoassay where IP1 produced by the cells competes with a labeled IP1 analog for binding to a specific antibody.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of IP1.
-
The fluorescence signal from the samples is used to determine the concentration of IP1 based on the standard curve.
-
Concentration-response curves are plotted to calculate the EC50 for this compound-induced IP1 accumulation.
-
References
An In-depth Technical Guide to the Biased Agonism of VU0424465
Introduction: The metabotropic glutamate receptor 5 (mGlu5) is a Class C G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders.[1][2] Drug discovery efforts have increasingly focused on allosteric modulators, which bind to a site distinct from the endogenous agonist, glutamate. VU0424465 is a potent mGlu5 positive allosteric modulator (PAM) that also exhibits direct agonist activity, classifying it as a "PAM-agonist".[3]
A critical aspect of its pharmacology is the phenomenon of biased agonism, where a ligand preferentially activates a subset of a receptor's signaling pathways. This compound displays a distinct signaling "fingerprint," showing a strong bias toward pathways mediating inositol monophosphate (IP₁) accumulation and ERK1/2 phosphorylation over the canonical Gq-mediated intracellular calcium (iCa²⁺) mobilization. This guide provides a detailed technical overview of the biased agonism of this compound, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways for researchers and drug development professionals.
Core Pharmacological Profile
This compound interacts with the mGlu5 receptor at an allosteric site, demonstrating both high-affinity binding and the ability to potentiate the effects of orthosteric agonists like glutamate. Concurrently, it can activate the receptor directly in the absence of an orthosteric agonist. This dual activity is a hallmark of PAM-agonists.
Table 1: Core Pharmacological Properties of this compound at the mGlu5 Receptor
| Parameter | Value | Cell System | Notes |
|---|---|---|---|
| Binding Affinity (Kᵢ) | 11.8 nM | --- | At the MPEP allosteric binding site. |
| PAM Potency (EC₅₀) | 1.5 nM | HEK293 Cells | Potentiation of glutamate-induced iCa²⁺ mobilization. |
| Agonist Potency (EC₅₀) | 171 ± 15 nM | HEK293 Cells | Direct activation of iCa²⁺ mobilization. |
| Agonist Efficacy | ~65% | HEK293 Cells | Relative to the maximal response of glutamate in iCa²⁺ mobilization. |
The Biased Signaling of this compound
Biased agonism offers the potential to develop therapeutics that selectively engage pathways linked to desired clinical outcomes while avoiding those associated with adverse effects. This compound is a clear example of a biased mGlu5 ligand. Studies in HEK293A cells expressing mGlu5 show that this compound is a much more effective agonist for the IP₁ accumulation and ERK1/2 phosphorylation pathways than for the iCa²⁺ mobilization pathway.
Table 2: Biased Agonist Profile of this compound in HEK293A-mGlu5 Cells
| Signaling Pathway | Bias Factor (vs. iCa²⁺) | Description |
|---|---|---|
| IP₁ Accumulation | 110-fold | This compound is 110 times more biased toward this pathway. |
| ERK1/2 Phosphorylation | 9-fold | This compound is 9 times more biased toward this pathway. |
| Intracellular Ca²⁺ Mobilization | Reference | The pathway against which bias is measured. |
This pronounced bias suggests that this compound stabilizes a receptor conformation that preferentially couples to the signaling machinery for IP₁ and ERK pathways over the machinery for robust calcium release.
Signaling Pathways and Mechanisms
The mGlu5 receptor canonically couples to Gαq proteins, initiating a cascade that involves Phospholipase C (PLC) activation, the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and the subsequent release of calcium from intracellular stores. However, this compound's biased profile indicates engagement with alternative or divergent pathways.
Caption: Canonical (dashed red) vs. This compound-Biased (solid green) mGlu5 signaling pathways.
-
Gq/PLC/Ca²⁺ Pathway : This is the canonical signaling route for mGlu5. This compound acts as a weak partial agonist for iCa²⁺ mobilization, indicating inefficient coupling or activation of this specific cascade.
-
IP₁ Accumulation Pathway : IP₁ is a downstream metabolite of IP₃. The strong agonism of this compound in this assay suggests that while the initial IP₃-mediated Ca²⁺ burst may be weak, the overall activation of PLC is robust and sustained.
-
ERK1/2 Phosphorylation Pathway : mGlu5-mediated ERK1/2 phosphorylation can occur through both G-protein-dependent and independent mechanisms, including those involving β-arrestin. The strong bias of this compound toward this pathway highlights its ability to engage complex, non-canonical signaling networks.
-
Gs Pathway : Evidence also indicates that this compound can promote the coupling of mGlu5 to Gαs proteins, an atypical pathway for this receptor.
Experimental Protocols
Characterizing the biased agonism of this compound requires a suite of functional assays that can quantify activity across different signaling branches.
Caption: Workflow for quantifying the biased signaling profile of a compound like this compound.
1. Intracellular Calcium (iCa²⁺) Mobilization Assay This protocol measures the release of calcium from intracellular stores following receptor activation.
-
Cell Plating : Seed HEK293A-mGlu5 cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.
-
Dye Loading : Aspirate media and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in an assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4). Incubate for 1 hour at 37°C.
-
Compound Addition : Place the plate into a fluorescence plate reader (e.g., FLIPR or PHERAstar). Add varying concentrations of this compound and measure fluorescence intensity over a time course (e.g., 60-90 seconds).
-
Data Analysis : Determine the peak fluorescence response for each concentration. Normalize the data to the maximal response produced by a reference agonist (e.g., glutamate) to generate concentration-response curves and calculate EC₅₀ and Eₘₐₓ values.
2. Inositol Monophosphate (IP₁) Accumulation Assay This assay quantifies the accumulation of IP₁, a stable downstream product of PLC activation, using a competitive immunoassay format.
-
Cell Plating : Seed cells as described above.
-
Stimulation : Aspirate growth media and replace it with a stimulation buffer containing 50 mM LiCl (to prevent IP₁ degradation).
-
Compound Incubation : Add varying concentrations of this compound and incubate for a set period (e.g., 60 minutes) at 37°C.
-
Cell Lysis and Detection : Lyse the cells and measure IP₁ levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit according to the manufacturer's instructions. This typically involves adding two HTRF conjugates: an IP₁ antibody labeled with a donor fluorophore and an IP₁ analog labeled with an acceptor.
-
Data Analysis : Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP₁ produced. Calculate concentration-response curves and determine EC₅₀ and Eₘₐₓ.
3. ERK1/2 Phosphorylation Assay This protocol measures the phosphorylation of ERK1/2, a key downstream signaling node.
-
Cell Plating and Starvation : Seed cells in multi-well plates. Prior to the experiment, starve the cells in serum-free media for several hours to reduce basal phosphorylation levels.
-
Compound Stimulation : Treat cells with varying concentrations of this compound for a short duration (typically 5-15 minutes) at 37°C.
-
Cell Lysis : Aspirate the media and lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Detection : Quantify phosphorylated ERK1/2 (pERK) and total ERK levels using a sensitive immunoassay, such as a sandwich ELISA, HTRF, or Western blot.
-
Data Analysis : Normalize the pERK signal to the total ERK signal for each sample. Plot the normalized pERK levels against the ligand concentration to determine EC₅₀ and Eₘₐₓ.
Implications for Drug Discovery and Development
The distinct signaling profile of this compound has important implications. While its potent PAM and agonist activity made it a valuable tool compound, its in vivo use was associated with adverse effects, including convulsions. These effects are likely linked to its high intrinsic efficacy and cooperativity.
Caption: A biased ligand aims to activate therapeutic pathways while avoiding those causing side effects.
Understanding the biased agonism of this compound provides a blueprint for designing next-generation mGlu5 modulators. The goal is to identify compounds that:
-
Retain Therapeutic Signaling : Selectively activate pathways demonstrated to be beneficial for a specific disease (e.g., ERK or mTOR signaling for synaptic plasticity).
-
Avoid Adverse Signaling : Minimize activity in pathways linked to adverse effects (e.g., excessive calcium signaling or over-activation leading to seizures).
-
Optimize PAM vs. Agonist Activity : Fine-tune the balance between potentiating endogenous glutamate signaling and providing direct receptor activation to achieve the desired therapeutic window.
References
- 1. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5: implications for optimizing preclinical neuroscience drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonists and allosteric modulators promote signaling from different metabotropic glutamate receptor 5 conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Modulatory Effects of VU0424465 on Intracellular Calcium Mobilization: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of VU0424465 on intracellular calcium mobilization. This compound is a potent and partial positive allosteric modulator (PAM) and agonist for the metabotropic glutamate receptor 5 (mGlu5), a key target in neuroscience drug discovery.[1][2] This document outlines the quantitative effects of this compound, details relevant experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity related to intracellular calcium (iCa2+) mobilization, based on studies in recombinant cell lines expressing the mGlu5 receptor.
Table 1: Agonist and PAM Activity of this compound on mGlu5-mediated Intracellular Calcium Mobilization
| Parameter | Value | Description |
| Agonist EC50 | 171 ± 15 nM | The concentration of this compound that produces 50% of its maximal response as a direct agonist in inducing calcium mobilization.[1][2] |
| PAM EC50 | 1.5 ± 0.8 nM | The concentration of this compound that produces 50% of its maximal potentiation of the glutamate-induced calcium mobilization.[1] |
| Maximum Efficacy (as agonist) | 65% | The maximal calcium mobilization induced by this compound alone, relative to the maximal response induced by the endogenous agonist, glutamate. |
| Maximum Potentiation | 30% increase | The percentage increase in the maximal response to glutamate in the presence of this compound. |
Table 2: Binding Affinity and Biased Signaling of this compound
| Parameter | Value | Description |
| Ki | 11.8 nM | The inhibitory constant of this compound for binding to the MPEP allosteric binding site on the mGlu5 receptor. |
| Signal Bias | 110-fold towards IP1 accumulation, 9-fold towards ERK1/2 phosphorylation | This compound shows a significant preference for signaling through the inositol phosphate and MAPK/ERK pathways over direct intracellular calcium mobilization in certain cell systems. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound-mediated calcium mobilization.
References
The Role of VU0424465 in ERK1/2 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of VU0424465, a potent and partial positive allosteric modulator-agonist (PAM-agonist) of the metabotropic glutamate receptor 5 (mGlu5). It details the compound's mechanism of action, its role in the ERK1/2 phosphorylation pathway, quantitative data from key studies, and comprehensive experimental protocols.
Core Mechanism of Action
This compound functions as a positive allosteric modulator and a partial agonist at the mGlu5 receptor.[1] It binds with high affinity to the MPEP allosteric binding site, a site distinct from the orthosteric site where endogenous ligands like glutamate bind.[1] This interaction leads to a potentiation of the receptor's response to orthosteric agonists.[1] Notably, this compound also exhibits intrinsic agonist activity, meaning it can activate the mGlu5 receptor and its downstream signaling pathways even in the absence of an orthosteric agonist.[1][2]
This compound demonstrates significant biased agonism. It shows a preference for activating pathways leading to inositol phosphate (IP1) accumulation and ERK1/2 phosphorylation over intracellular calcium (iCa2+) mobilization. This biased signaling profile is a critical aspect of its pharmacology and may contribute to its distinct in vivo effects, which have been reported to include adverse events like seizures at higher doses.
Signaling Pathways and ERK1/2 Phosphorylation
Activation of the mGlu5 receptor by this compound, either through direct agonism or potentiation of an orthosteric agonist, initiates a cascade of intracellular signaling events that culminate in the phosphorylation of ERK1/2. The canonical pathway involves the activation of Gαq protein, leading to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), which can then activate the Ras-Raf-MEK-ERK cascade, ultimately leading to the phosphorylation of ERK1/2.
The following diagram illustrates the signaling pathway from mGlu5 receptor activation by this compound to ERK1/2 phosphorylation.
Quantitative Data Summary
The following tables summarize the quantitative pharmacological data for this compound across different signaling modalities.
Table 1: Binding Affinity of this compound
| Parameter | Value | Cell System | Reference |
| Ki (MPEP site) | 11.8 nM | Not specified |
Table 2: Functional Activity of this compound as a PAM-Agonist
| Assay | Parameter | Value | Cell System | Reference |
| iCa2+ Mobilization (Agonist) | EC50 | 171 ± 15 nM | Not specified | |
| Max Efficacy | 65% (vs. Glutamate) | Not specified | ||
| iCa2+ Mobilization (PAM) | EC50 | 1.5 ± 0.8 nM | Not specified | |
| ERK1/2 Phosphorylation (Agonist) | Agonist Activity | Robust | Cortical Neurons | |
| Biased Signaling (vs. iCa2+) | IP1 Accumulation | 110-fold bias | HEK293A-mGlu5-low | |
| ERK1/2 Phosphorylation | 9-fold bias | HEK293A-mGlu5-low |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture
HEK293A cells stably expressing low levels of rat mGlu5 (HEK293A-rat mGlu5-low) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Primary cortical neurons are prepared from embryonic day 18 mouse embryos. Cortices are dissected, dissociated, and plated on poly-D-lysine-coated plates. Neurons are cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.
Intracellular Calcium (iCa2+) Mobilization Assay
This assay measures the ability of this compound to induce or potentiate iCa2+ release.
Protocol:
-
Cell Plating: Plate HEK293A-mGlu5-low cells in black-walled, clear-bottom 384-well plates and incubate for 24 hours.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 2.5 mM probenecid, pH 7.4). Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of this compound.
-
PAM Mode: Add varying concentrations of this compound in the presence of a fixed, low concentration of glutamate (e.g., EC20). For interaction studies, this compound and glutamate can be added simultaneously.
-
-
Fluorescence Measurement: Measure fluorescence intensity using a fluorometric imaging plate reader (FLIPR) immediately after compound addition.
-
Data Analysis: Normalize the peak fluorescence values to the maximal response induced by a saturating concentration of glutamate. Fit the concentration-response data to a four-parameter logistic equation to determine EC50 and maximal efficacy values.
ERK1/2 Phosphorylation Assay (AlphaScreen)
This assay quantifies the level of phosphorylated ERK1/2 in cell lysates.
Protocol:
-
Cell Treatment: Plate cells (HEK293A-mGlu5-low or primary neurons) in 384-well plates. After reaching confluency, replace the medium with serum-free medium for a period of starvation (e.g., 4 hours).
-
Ligand Stimulation:
-
Agonist Mode: Add varying concentrations of this compound and incubate for a specified time (e.g., 5-20 minutes) at 37°C.
-
PAM Mode: Pre-incubate with varying concentrations of this compound for 1 minute before adding a fixed concentration of glutamate for 20 minutes.
-
-
Cell Lysis: Aspirate the medium and add lysis buffer. Shake the plates for 5 minutes.
-
Detection: Transfer a small volume of lysate to a white 384-well ProxiPlate. Add the AlphaScreen detection mixture containing acceptor and donor beads conjugated to antibodies against total ERK1/2 and phospho-ERK1/2, respectively.
-
Incubation and Reading: Incubate the plates in the dark at 37°C for 1.5 hours. Read the AlphaScreen signal on an Envision plate reader.
-
Data Analysis: Generate concentration-response curves and fit the data to determine potency (EC50) and efficacy. Data can be analyzed using an operational model of allosterism to quantify agonist efficacy (τB), affinity (KB), and cooperativity (β) with the orthosteric agonist.
Conclusion
This compound is a valuable pharmacological tool for studying mGlu5 receptor signaling. Its character as a biased PAM-agonist with a preference for the ERK1/2 phosphorylation pathway makes it a compound of significant interest. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers investigating the complex pharmacology of mGlu5 allosteric modulators and their downstream effects on critical signaling cascades like the ERK1/2 pathway. Understanding the nuanced mechanisms of such compounds is crucial for the development of novel therapeutics targeting neurological and psychiatric disorders.
References
VU0424465: A Technical Guide for the Investigation of mGlu5 Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VU0424465 is a potent and selective tool compound that acts as a partial agonist and positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). Its unique pharmacological profile, characterized by biased agonism, makes it an invaluable asset for dissecting the complex signaling pathways and physiological roles of mGlu5. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to advance our understanding of mGlu5 biology and its therapeutic potential.
Introduction to this compound
This compound is a small molecule that belongs to the acetylenic picolinamide scaffold of mGlu5 modulators. It exhibits high affinity for the MPEP (2-methyl-6-(phenylethynyl)pyridine) allosteric binding site on the mGlu5 receptor.[1] As a PAM-agonist, this compound possesses two key activities: it can directly activate the mGlu5 receptor in the absence of an orthosteric agonist (agonist activity) and it can potentiate the response of the receptor to an orthosteric agonist like glutamate (PAM activity).[1] Notably, this compound displays significant biased agonism, preferentially activating certain downstream signaling pathways over others. This property allows for the fine-tuned investigation of the functional consequences of activating specific mGlu5-mediated signaling cascades.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a variety of in vitro assays. The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and efficacy across different signaling endpoints.
Table 1: Binding Affinity of this compound at the mGlu5 Receptor
| Parameter | Value | Cell System | Radioligand | Reference |
| Ki | 11.8 nM | HEK293 cells expressing rat mGlu5 | [3H]-MPEP | [1] |
Table 2: Functional Activity of this compound at the mGlu5 Receptor
| Assay | Activity Type | EC50 | Maximum Efficacy (% of Glutamate) | Cell System | Reference |
| Intracellular Calcium (iCa2+) Mobilization | Agonist | 171 ± 15 nM | 65% | HEK293A-mGlu5-low cells | [1] |
| Intracellular Calcium (iCa2+) Mobilization | PAM | 1.5 ± 0.8 nM | - | HEK293A-mGlu5-low cells | [1] |
| IP1 Accumulation | Agonist | - | - | HEK293A-mGlu5-low cells | |
| ERK1/2 Phosphorylation | Agonist | - | - | Cortical Neurons |
Table 3: Biased Agonism Profile of this compound
| Signaling Pathway | Bias Factor (fold) vs. iCa2+ Mobilization | Cell System | Reference |
| IP1 Accumulation | 110-fold | HEK293A-mGlu5-low cells | |
| ERK1/2 Phosphorylation | 9-fold | HEK293A-mGlu5-low cells |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental characterization of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and the concept of biased agonism.
mGlu5 Receptor Signaling Cascade
The activation of mGlu5 receptors by an agonist or PAM-agonist like this compound initiates a cascade of intracellular signaling events. The diagram below outlines the canonical Gq-coupled pathway leading to intracellular calcium mobilization and the parallel pathway leading to ERK1/2 phosphorylation.
Caption: Canonical mGlu5 receptor signaling pathways.
Experimental Workflow for Characterizing this compound
The characterization of a novel mGlu5 PAM-agonist like this compound involves a series of in vitro assays to determine its binding affinity, functional potency, and efficacy. The following diagram illustrates a typical experimental workflow.
Caption: Workflow for in vitro characterization of mGlu5 PAMs.
Logical Relationship of Biased Agonism
Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another, relative to a reference agonist. The diagram below illustrates this concept for this compound at the mGlu5 receptor, highlighting its bias towards IP1 accumulation and ERK1/2 phosphorylation over intracellular calcium mobilization.
References
Preliminary In Vitro Profile of VU0424465: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preliminary in vitro pharmacological and functional characteristics of VU0424465, a notable modulator of the metabotropic glutamate receptor 5 (mGlu5). The data herein is compiled from publicly available research, offering a foundational understanding of this compound's activity at its primary molecular target.
Core Pharmacological Data
This compound is characterized as a potent and partial positive allosteric modulator (PAM)-agonist of the mGlu5 receptor.[1] It exhibits high affinity for the MPEP allosteric binding site on the receptor.[1] The compound's functional activity has been assessed across several key in vitro assays, revealing a biased signaling profile.
| Parameter | Assay | Cell Type | Value | Notes |
| Binding Affinity (Ki) | Radioligand Binding Assay | Not Specified | 11.8 nM | At the MPEP allosteric binding site.[1] |
| Agonist Activity (EC50) | Intracellular Calcium (iCa2+) Mobilization | HEK293A-mGlu5-low cells | 171 ± 15 nM | In the absence of glutamate, with a maximum efficacy of 65% compared to glutamate.[1] |
| PAM Activity (EC50) | Intracellular Calcium (iCa2+) Mobilization | HEK293A-mGlu5-low cells | 1.5 ± 0.8 nM | Potentiation of glutamate-induced calcium mobilization.[1] |
| Biased Agonism | IP1 Accumulation vs. iCa2+ Mobilization | HEK293A-mGlu5-low cells | 110-fold bias | Shows significant bias away from iCa2+ mobilization and toward IP1 accumulation. |
| Biased Agonism | ERK1/2 Phosphorylation vs. iCa2+ Mobilization | HEK293A-mGlu5-low cells | 9-fold bias | Shows significant bias away from iCa2+ mobilization and toward ERK1/2 phosphorylation. |
| Agonist Activity (pEC50) | G-protein functional assay | HEK293 cells expressing mGlu5 | 7.54 ± 0.20 |
Experimental Methodologies
The following sections detail the typical experimental protocols utilized in the in vitro characterization of this compound.
Cell Culture
-
HEK293A Cells: Human Embryonic Kidney 293A (HEK293A) cells stably expressing the wild-type rat mGlu5 receptor at low levels (HEK293A-mGlu5-low) are a common cellular model.
-
Primary Cortical Neurons: E16 Asmu:Swiss wild-type mouse cortices are dissected, and neurons are mechanically dissociated. These neurons are plated on poly-D-lysine, FBS-coated 96-well plates and maintained in Neurobasal media supplemented with L-glutamine, B-27®, penicillin, streptomycin, and an antimycotic for 5-7 days before experimentation.
Intracellular Calcium (iCa2+) Mobilization Assay
This assay measures the ability of a compound to induce or potentiate the release of calcium from intracellular stores, a hallmark of Gq-coupled GPCR activation.
-
Cell Preparation: HEK293A-mGlu5-low cells or primary cortical neurons are seeded in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with 2.5 mM probenecid, pH 7.4).
-
Compound Addition: A baseline fluorescence is established before the addition of this compound (for agonist activity) or a combination of this compound and a sub-maximal concentration of glutamate (for PAM activity).
-
Signal Detection: Fluorescence intensity is measured over time using a fluorescence plate reader. The peak fluorescence response following compound addition is quantified.
-
Data Analysis: Data is normalized to the maximal response induced by a saturating concentration of glutamate. Concentration-response curves are generated, and EC50 values are calculated.
ERK1/2 Phosphorylation Assay (AlphaScreen)
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event following mGlu5 receptor activation.
-
Cell Stimulation: Primary cortical neurons are treated with this compound or vehicle for a specified time (e.g., 20 minutes).
-
Cell Lysis: The stimulation medium is removed, and cells are lysed to release intracellular proteins.
-
Detection: A small volume of cell lysate is transferred to a 384-well ProxiPlate. An AlphaScreen detection mixture containing acceptor and donor beads conjugated to antibodies specific for total and phosphorylated ERK1/2 is added.
-
Incubation and Reading: The plate is incubated to allow for antibody binding and bead proximity. The AlphaScreen signal is then measured using an Envision plate reader.
-
Data Analysis: The signal is proportional to the amount of phosphorylated ERK1/2. Data is analyzed to determine the concentration-dependent effect of the compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by mGlu5 and a typical workflow for an in vitro assay.
Caption: Canonical mGlu5 receptor signaling pathway.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of VU0424465
Audience: Researchers, scientists, and drug development professionals.
Introduction: VU0424465 is a potent and selective small molecule that functions as a positive allosteric modulator (PAM) and a partial agonist for the metabotropic glutamate receptor 5 (mGlu5).[1][2][3] As a member of the Class C G protein-coupled receptors (GPCRs), mGlu5 is a key target in the central nervous system for drug discovery efforts aimed at treating neurological and psychiatric disorders. This compound binds with high affinity to the same allosteric site as the well-known mGlu5 antagonist MPEP.[1] A notable characteristic of this compound is its biased agonism, showing preferential signaling through certain downstream pathways, such as inositol monophosphate (IP₁) accumulation and ERK1/2 phosphorylation, over intracellular calcium mobilization.[1] These application notes provide detailed protocols for in vitro assays to characterize the pharmacological profile of this compound.
Data Presentation
The pharmacological activity of this compound has been characterized across various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Cell Line/System | Assay Type | Reference |
|---|---|---|---|---|
| Kᵢ | 11.8 nM | --- | Radioligand binding at MPEP site | |
| EC₅₀ (PAM) | 1.5 ± 0.8 nM | HEK293-mGlu5 | Glutamate-induced Ca²⁺ mobilization | |
| EC₅₀ (PAM) | 4.9 nM | HEK293-mGlu5 | Glutamate-induced Ca²⁺ mobilization |
| EC₅₀ (Agonist) | 171 ± 15 nM | HEK293-mGlu5 | Ca²⁺ mobilization | |
Table 2: Functional Activity and Signal Biasing of this compound
| Assay | Key Finding | Cell Line/System | Reference |
|---|---|---|---|
| Ca²⁺ Mobilization | 65% maximal efficacy compared to glutamate. | HEK293-mGlu5 | |
| IP₁ Accumulation | 110-fold bias away from Ca²⁺ mobilization. | HEK293A-mGlu5-low | |
| ERK1/2 Phosphorylation | 9-fold bias away from Ca²⁺ mobilization. | HEK293A-mGlu5-low |
| Receptor Desensitization | Induces desensitization alone and enhances DHPG-induced desensitization. | HEK293-mGlu5, primary neurons | |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: mGlu5 receptor signaling pathway activated by this compound.
Caption: Experimental workflow for a calcium mobilization assay.
Caption: Biased agonism of this compound at the mGlu5 receptor.
Experimental Protocols
Intracellular Calcium (Ca²⁺) Mobilization Assay
This protocol is designed to measure the ability of this compound to act as an agonist or a PAM of glutamate-induced intracellular calcium mobilization in cells expressing mGlu5.
Materials:
-
HEK293 cells stably expressing rat or human mGlu5.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
L-Glutamate stock solution.
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed HEK293-mGlu5 cells into microplates at a density that will yield a confluent monolayer on the day of the assay. Culture overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2-4 µM) and an equal concentration of Pluronic F-127 in Assay Buffer.
-
Aspirate the culture medium from the cells and add the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Cell Washing: Gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye, leaving a final volume of buffer in each well.
-
Assay Procedure:
-
For Agonist Mode: a. Place the plate in the fluorescence reader and measure baseline fluorescence for 10-20 seconds. b. Automatically inject varying concentrations of this compound. c. Continue to record fluorescence for 2-3 minutes.
-
For PAM Mode: a. Place the plate in the reader and measure baseline fluorescence. b. Inject varying concentrations of this compound and incubate for 2-5 minutes. c. Inject a sub-maximal (EC₂₀) concentration of L-glutamate. d. Continue to record fluorescence for 2-3 minutes.
-
-
Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline. Plot the response against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values.
Inositol Monophosphate (IP₁) Accumulation Assay
This assay quantifies the accumulation of IP₁, a downstream product of the Gq pathway, to measure receptor activation. It is particularly useful for detecting the biased agonism of this compound.
Materials:
-
HEK293 cells expressing mGlu5.
-
IP-One HTRF Assay Kit (or similar).
-
Stimulation buffer provided with the kit.
-
This compound and glutamate stock solutions.
-
White, solid-bottom 384-well microplates.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Plating: Seed cells into 384-well plates and culture overnight.
-
Compound Addition: Aspirate the culture medium. Add varying concentrations of this compound (for agonist mode) or a fixed concentration of glutamate plus varying concentrations of this compound (for PAM mode) prepared in stimulation buffer.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection: a. Add the IP1-d2 conjugate to all wells. b. Add the anti-IP1 cryptate conjugate to all wells. c. Incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to IP₁ concentration using a standard curve. Plot the IP₁ concentration against the log concentration of this compound to determine the EC₅₀.
Cell-Surface ELISA for Receptor Internalization
This protocol quantifies the amount of mGlu5 receptor remaining on the cell surface after treatment with this compound, providing a measure of ligand-induced internalization.
Materials:
-
HEK293 cells expressing mGlu5 with an extracellular epitope tag (e.g., HA or Myc tag).
-
Serum-free media.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Blocking Buffer: 10% Normal Goat Serum in PBS.
-
Primary Antibody: Anti-epitope tag antibody (e.g., anti-HA).
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
HRP substrate (e.g., TMB).
-
Stop Solution: 1 M H₂SO₄.
-
Microplate reader capable of measuring absorbance.
Protocol:
-
Cell Plating: Seed tagged mGlu5-expressing cells in a 96-well plate and culture overnight.
-
Treatment: Wash cells with serum-free media. Add this compound (e.g., 10 µM) or vehicle control and incubate for 30-60 minutes at 37°C.
-
Fixation: Place the plate on ice to stop trafficking. Wash twice with ice-cold PBS. Fix cells with 4% PFA for 20 minutes at room temperature.
-
Blocking: Wash three times with PBS. Block non-specific binding with Blocking Buffer for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate with the primary antibody (diluted in Blocking Buffer) for 2 hours at room temperature. b. Wash three times with PBS. c. Incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Detection: a. Wash five times with PBS. b. Add HRP substrate and incubate until color develops. c. Stop the reaction with 1 M H₂SO₄.
-
Quantification: Read absorbance at 450 nm. A lower signal indicates a greater degree of receptor internalization. Normalize the data to vehicle-treated controls.
References
Application Notes and Protocols for VU0424465 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0424465 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). It also exhibits partial agonist activity.[1][2] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate. Its unique pharmacological profile, including biased agonism, makes it a valuable tool for studying mGlu5 signaling and its role in various physiological and pathological processes. These application notes provide detailed protocols for the preparation of this compound solutions and its application in common cell culture assays.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 326.37 g/mol | [2] |
| Formula | C₁₉H₁₉FN₂O₂ | [2] |
| CAS Number | 1428630-85-6 | [2] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. | |
| Purity | ≥98% | |
| Storage | Store at -20°C. |
Quantitative Data Summary
The following table summarizes the reported in vitro activities of this compound in HEK293 cells expressing rat mGlu5.
| Parameter | Assay | Cell Line | Value | Reference |
| EC₅₀ (PAM activity) | Glutamate-induced Ca²⁺ mobilization | HEK293 | 1.5 nM | |
| EC₅₀ (Agonist activity) | Ca²⁺ mobilization (in the absence of glutamate) | HEK293 | 171 nM | |
| Kᵢ (Allosteric binding) | Radioligand binding | HEK293 | 11.8 nM | |
| EC₅₀ (PAM activity) | Glutamate-induced Ca²⁺ mobilization | HEK293 | 4.9 nM | |
| EC₅₀ (Agonist activity) | pERK1/2 in cortical neurons | Primary Cortical Neurons | Agonist activity observed | |
| Biased Signaling | IP₁ accumulation vs. iCa²⁺ mobilization | HEK293A-mGlu5-low | 110-fold bias towards IP₁ | |
| Biased Signaling | ERK1/2 phosphorylation vs. iCa²⁺ mobilization | HEK293A-mGlu5-low | 9-fold bias towards pERK1/2 |
Note: EC₅₀ and IC₅₀ values are dependent on the specific experimental conditions, including cell line, assay format, and incubation time.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
To prepare a 10 mM stock solution, dissolve 3.26 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.
Important Considerations:
-
It is recommended to use a freshly opened bottle of DMSO to avoid moisture contamination, which can affect the solubility and stability of the compound.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with a general recommendation of not exceeding 0.1%, to avoid cytotoxic effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
General Protocol for Cell-Based Assays
The following is a general workflow for a typical cell-based assay using this compound. Specific parameters such as cell seeding density, incubation times, and final compound concentrations should be optimized for each cell line and assay.
Workflow Diagram:
Caption: General experimental workflow for cell-based assays with this compound.
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere and grow, typically for 24 hours.
-
Compound Dilution: Prepare a series of dilutions of the this compound stock solution in a suitable buffer or cell culture medium. To minimize precipitation, it is recommended to perform initial dilutions in DMSO before the final dilution in aqueous medium.
-
Treatment: Remove the growth medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the required duration as determined by the specific assay protocol.
-
Assay Performance: Perform the specific cell-based assay according to the manufacturer's instructions (e.g., calcium flux assay, IP-One HTRF assay, or an ELISA for phosphorylated ERK1/2).
-
Data Analysis: Measure the signal from each well and analyze the data to determine the dose-response relationship and calculate parameters such as EC₅₀ or IC₅₀.
Signaling Pathway
This compound acts as a positive allosteric modulator and partial agonist at the mGlu5 receptor. The canonical signaling pathway for mGlu5 involves coupling to Gαq, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). This compound shows biased agonism, preferentially activating pathways leading to the accumulation of inositol monophosphate (IP₁) and the phosphorylation of extracellular signal-regulated kinase (ERK1/2) over the mobilization of intracellular calcium.
mGlu5 Signaling Pathway Diagram:
Caption: Simplified mGlu5 signaling pathway showing the action of this compound.
References
Application Notes and Protocols for VU0424465 In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0424465 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). It also exhibits significant agonist activity, classifying it as an "ago-PAM". This compound has been instrumental in preclinical research for understanding the physiological and pathophysiological roles of mGlu5. However, its in vivo application requires careful consideration due to a narrow therapeutic window and the potential for significant adverse effects at relatively low doses. These application notes provide a detailed overview of the dosage, administration, and relevant protocols for the in vivo use of this compound, with a strong emphasis on its toxicological profile.
Mechanism of Action
This compound binds to an allosteric site on the mGlu5 receptor, potentiating the receptor's response to the endogenous agonist, glutamate. In addition to its PAM activity, this compound can directly activate the mGlu5 receptor in the absence of glutamate. Notably, this compound displays biased agonism, preferentially activating signaling pathways coupled to inositol phosphate (IP1) accumulation and extracellular signal-regulated kinase (ERK1/2) phosphorylation over intracellular calcium mobilization[1].
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. Due to the limited number of published in vivo efficacy studies, data is primarily focused on its in vitro activity and in vivo toxicological profile.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Cell System | Reference |
| PAM Activity (EC50) | 1.5 nM | HEK293 cells expressing rat mGlu5 | [inferred] |
| Agonist Activity (EC50) | 171 nM | HEK293 cells expressing rat mGlu5 | [inferred] |
| Binding Affinity (Ki) | 11.8 nM | Not Specified | [inferred] |
Table 2: In Vivo Dosage and Observed Effects of this compound in Rodents
| Species | Dose | Route of Administration | Vehicle | Observed Effects | Reference |
| Rat | 3 mg/kg | Intraperitoneal (i.p.) | Not Specified | Behavioral convulsions, neurotoxicity (neuronal necrosis in auditory cortex and hippocampus) | [2][3] |
Note: The lack of extensive dose-response data for efficacy in various behavioral models is a significant limitation in the current literature. Researchers should prioritize dose-finding studies starting at sub-toxic levels.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a solution of this compound suitable for intraperitoneal (i.p.) or oral (p.o.) administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: A commonly used vehicle for mGlu5 PAMs consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Stock Solution: Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 1 mg/mL in the vehicle, create a 10 mg/mL stock in DMSO.
-
Solubilization:
-
Add the required volume of the DMSO stock solution to a sterile vial.
-
Add the PEG300 and vortex thoroughly.
-
Add the Tween-80 and vortex again.
-
Finally, add the sterile saline to reach the final volume and vortex until a clear solution is obtained.
-
If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.
-
-
Final Concentration: The final concentration of DMSO should not exceed 10% to minimize potential vehicle-induced toxicity.
-
Storage: It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store at 4°C and protect from light.
Protocol 2: Intraperitoneal (i.p.) Administration in Rodents
Objective: To administer this compound via the intraperitoneal route to rats or mice.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Dose Calculation: Calculate the required volume of the this compound solution based on the animal's body weight and the desired dose (mg/kg).
-
Animal Restraint: Properly restrain the animal to expose the abdomen. For rats, a two-person technique is often preferred.
-
Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum.
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure no blood or urine is drawn, which would indicate improper placement in a blood vessel or the bladder.
-
Slowly inject the solution.
-
-
Post-injection Monitoring: Observe the animal for any immediate adverse reactions. Due to the known convulsive effects of this compound, close monitoring for seizure activity is crucial, especially during dose-finding studies.
Protocol 3: Neurotoxicity Assessment using Fluoro-Jade C Staining
Objective: To assess for neuronal degeneration following this compound administration. A 3 mg/kg i.p. dose of this compound has been shown to induce neurotoxicity[2].
Materials:
-
Rodents (rats or mice)
-
This compound
-
Vehicle control
-
Anesthetic
-
Perfusion solutions (e.g., saline followed by 4% paraformaldehyde)
-
Cryostat or vibratome
-
Fluoro-Jade C staining kit
-
Fluorescence microscope
Procedure:
-
Dosing: Administer this compound or vehicle to the animals as described in Protocol 2.
-
Tissue Collection: At a predetermined time point (e.g., 24 hours post-injection), deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Brain Extraction and Sectioning: Carefully extract the brains and postfix in 4% paraformaldehyde. Subsequently, cryoprotect the brains in a sucrose solution before sectioning on a cryostat or vibratome.
-
Fluoro-Jade C Staining: Follow the manufacturer's protocol for the Fluoro-Jade C staining kit. This stain specifically labels degenerating neurons.
-
Microscopy and Analysis: Visualize the stained sections using a fluorescence microscope with the appropriate filter sets. Quantify the number of Fluoro-Jade C-positive cells in specific brain regions of interest, such as the auditory cortex and hippocampus, where this compound-induced neurotoxicity has been reported[2].
Mandatory Visualizations
Caption: Signaling pathway of mGlu5 activation by glutamate and the ago-PAM this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5: implications for optimizing preclinical neuroscience drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for VU0424465 in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0424465 is a potent and selective small molecule that acts as a positive allosteric modulator (PAM) and a direct agonist of the metabotropic glutamate receptor 5 (mGluR5). This dual activity makes it a valuable tool for studying the pharmacology and cellular signaling of mGluR5. Calcium mobilization assays are a common and robust method for characterizing the activity of compounds targeting Gq-coupled G protein-coupled receptors (GPCRs) like mGluR5. These assays measure the increase in intracellular calcium concentration ([Ca²⁺]i) that occurs upon receptor activation. This document provides detailed application notes and protocols for utilizing this compound in calcium mobilization assays.
Mechanism of Action
This compound binds to an allosteric site on the mGluR5 receptor, distinct from the orthosteric site where the endogenous ligand glutamate binds. This binding can have two functional consequences:
-
Positive Allosteric Modulation (PAM): In the presence of an agonist like glutamate, this compound potentiates the receptor's response, leading to an enhanced and sustained increase in intracellular calcium. This is observed as a leftward shift in the agonist's concentration-response curve and/or an increase in the maximal response.
-
Agonism: this compound can also directly activate mGluR5 in the absence of an orthosteric agonist, leading to a mobilization of intracellular calcium.
Data Presentation
The following tables summarize the quantitative data for this compound's activity in calcium mobilization assays from various studies.
| Parameter | Cell Line | Assay Conditions | Value | Reference |
| Agonist EC₅₀ | HEK293 cells expressing rat mGluR5 | FLIPR assay with Fluo-4 AM dye | 171 nM | [1] |
| PAM EC₅₀ | HEK293 cells expressing rat mGluR5 | In the presence of an EC₂₀ concentration of glutamate | 10 ± 5 nM | [1] |
| Ki | HEK293 cell membranes (rat mGluR5) | Radioligand binding assay with [³H]methoxyPEPy | 11.8 nM | [2] |
| Maximal Potentiation | HEK293 cells expressing rat mGluR5 | In the presence of an EC₂₀ concentration of glutamate | ~130% of glutamate max | [1] |
Table 1: Quantitative pharmacological data for this compound in calcium mobilization and binding assays.
| Parameter | Definition |
| Agonist EC₅₀ | The concentration of this compound that produces 50% of its maximal response as a direct agonist. |
| PAM EC₅₀ | The concentration of this compound that produces 50% of its maximal potentiating effect on a sub-maximal concentration of an agonist (e.g., glutamate). |
| Ki | The inhibition constant, representing the affinity of this compound for the allosteric binding site of mGluR5. |
| Maximal Potentiation | The maximum increase in the response to a sub-maximal agonist concentration achieved in the presence of this compound, often expressed as a percentage of the maximal response to the agonist alone. |
Table 2: Definition of key pharmacological parameters.
Signaling Pathway
Activation of mGluR5 by an agonist or a PAM-agonist like this compound initiates a well-characterized signaling cascade. The receptor is coupled to the Gq/11 G-protein. Upon activation, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected by fluorescent calcium indicators.
Experimental Protocols
This section provides a detailed protocol for a fluorescence-based calcium mobilization assay using a plate reader (e.g., FLIPR® or FlexStation®) to characterize the activity of this compound on mGluR5.
Materials
-
Cell Line: HEK293 cells stably expressing rat or human mGluR5.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black-walled, clear-bottom 96-well or 384-well plates, poly-D-lysine coated.
-
Calcium Indicator Dye: Fluo-4 AM or a no-wash calcium assay kit (e.g., FLIPR Calcium Assay Kit).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Compounds:
-
This compound (stock solution in DMSO)
-
Glutamate (stock solution in water or assay buffer)
-
mGluR5 antagonist (e.g., MPEP, as a control)
-
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR® or FlexStation®).
Experimental Workflow
Detailed Methodology
1. Cell Plating (Day 1):
-
Harvest mGluR5-expressing HEK293 cells and resuspend them in fresh culture medium.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of medium. For a 384-well plate, seed 10,000-20,000 cells per well in 25 µL.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
2. Dye Loading (Day 2):
-
Prepare the Fluo-4 AM loading solution in assay buffer at a final concentration of 2-4 µM.
-
Aspirate the culture medium from the cell plate.
-
Gently wash the cells once with 100 µL (96-well) or 25 µL (384-well) of assay buffer.
-
Add 50 µL (96-well) or 20 µL (384-well) of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C.
-
After incubation, gently wash the cells twice with assay buffer to remove extracellular dye.
-
Add 100 µL (96-well) or 25 µL (384-well) of assay buffer to each well.
Note: If using a no-wash calcium assay kit, follow the manufacturer's instructions for dye loading, as the wash steps are typically omitted.
3. Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer. For agonist mode, a typical concentration range would be from 1 nM to 10 µM. For PAM mode, a similar range can be used.
-
Prepare a solution of glutamate at a concentration that elicits a sub-maximal response (e.g., EC₂₀). This concentration needs to be predetermined in a separate experiment.
-
Prepare a stock solution of a known mGluR5 antagonist (e.g., MPEP) for control experiments.
4. Calcium Mobilization Measurement:
The specific protocol for compound addition will depend on whether you are assessing the agonist or PAM activity of this compound.
a) Agonist Mode Protocol:
-
Place the dye-loaded cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's automated pipettor to add the desired concentration of this compound to the wells.
-
Immediately begin recording the fluorescence intensity for 2-3 minutes.
b) PAM Mode Protocol:
-
Place the dye-loaded cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the desired concentration of this compound to the wells and incubate for a short period (e.g., 2-5 minutes).
-
Following the pre-incubation, add the EC₂₀ concentration of glutamate.
-
Immediately begin recording the fluorescence intensity for 2-3 minutes to measure the potentiated response.
5. Data Analysis:
-
The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
For agonist mode, plot the fluorescence response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.
-
For PAM mode, plot the potentiated fluorescence response against the log concentration of this compound to determine the PAM EC₅₀ and the maximal potentiation.
Conclusion
This compound is a versatile pharmacological tool for investigating mGluR5 function. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in calcium mobilization assays. By carefully following these methodologies, researchers can accurately characterize the agonist and PAM properties of this compound and other novel mGluR5 modulators.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of pERK1/2 Following VU0424465 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of phosphorylated Extracellular Signal-Regulated Kinase 1/2 (pERK1/2) by Western blot in response to treatment with VU0424465, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).
Introduction
This compound is a potent mGlu5 PAM that can act as an agonist for pERK1/2 in cortical neurons. It displays a signaling bias, favoring the activation of the ERK1/2 pathway over intracellular calcium mobilization. The activation of the ERK1/2 signaling cascade is a critical downstream event of mGlu5 receptor modulation and is implicated in various physiological and pathological processes, making the quantification of pERK1/2 a key readout for drug efficacy and mechanism of action studies.
Data Presentation
The following tables summarize hypothetical quantitative data from Western blot analysis of pERK1/2 levels in cultured primary cortical neurons treated with this compound. Data is presented as the ratio of pERK1/2 to total ERK1/2, normalized to a vehicle control.
Table 1: Dose-Response of this compound on pERK1/2 Levels
| This compound Concentration (µM) | Mean pERK1/2 / Total ERK1/2 Ratio (Normalized to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 0.1 | 1.85 | 0.21 |
| 1 | 3.20 | 0.35 |
| 10 | 4.50 | 0.48 |
| 30 | 4.65 | 0.51 |
Table 2: Time-Course of pERK1/2 Activation with 10 µM this compound
| Treatment Time (minutes) | Mean pERK1/2 / Total ERK1/2 Ratio (Normalized to Vehicle) | Standard Deviation |
| 0 | 1.00 | 0.15 |
| 5 | 2.50 | 0.28 |
| 15 | 4.50 | 0.42 |
| 30 | 3.80 | 0.39 |
| 60 | 2.10 | 0.25 |
Signaling Pathway
The following diagram illustrates the signaling pathway from the mGlu5 receptor to the activation of ERK1/2, highlighting the modulatory role of this compound.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate primary cortical neurons or a suitable cell line (e.g., HEK293 cells stably expressing mGlu5) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation: To reduce basal ERK1/2 phosphorylation, serum-starve the cells for 4-12 hours prior to treatment by replacing the growth medium with a serum-free medium.[1]
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in serum-free medium to the desired final concentrations.
-
Treatment:
-
Dose-Response: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 30 µM) for a fixed time (e.g., 15 minutes). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Time-Course: Treat the cells with a fixed concentration of this compound (e.g., 10 µM) for various durations (e.g., 5, 15, 30, 60 minutes). Include a vehicle control for each time point.
-
Protein Extraction
-
Cell Lysis: After treatment, immediately place the 6-well plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120 volts until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., rabbit anti-pERK1/2, Thr202/Tyr204) diluted in blocking buffer (typically 1:1000 to 1:2000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody diluted in blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing for Total ERK1/2:
-
To normalize for protein loading, the same membrane should be probed for total ERK1/2.
-
Incubate the membrane in a stripping buffer to remove the bound primary and secondary antibodies.[1]
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps using a primary antibody specific for total ERK1/2 (e.g., mouse anti-total ERK1/2).
-
Use an appropriate HRP-conjugated anti-mouse secondary antibody for detection.
-
Data Analysis
-
Densitometry: Quantify the band intensities for both pERK1/2 and total ERK1/2 for each sample using densitometry software.
-
Normalization: For each sample, calculate the ratio of the pERK1/2 band intensity to the total ERK1/2 band intensity.
-
Relative Quantification: Normalize the pERK1/2 / total ERK1/2 ratio of each treated sample to the corresponding vehicle control to determine the fold change in ERK1/2 phosphorylation.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the Western blot analysis of pERK1/2 following this compound treatment.
References
Application of VU0424465 in Rodent Models of Neurological Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0424465 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). It also exhibits partial agonist activity, a characteristic that defines it as an "ago-PAM".[1][2] This dual action allows it to both enhance the receptor's response to the endogenous ligand, glutamate, and to directly activate the receptor to a certain degree.[1] this compound has demonstrated significant effects in various in vitro and in vivo models, making it a valuable tool for investigating the role of mGluR5 in the pathophysiology of neurological and psychiatric disorders. However, its use in preclinical studies is accompanied by a notable adverse effect profile, primarily the induction of seizures at higher doses, which necessitates careful dose-selection and monitoring.
This document provides a comprehensive overview of the application of this compound in rodent models of neurological disorders, including detailed protocols, quantitative data summaries, and visualizations of relevant pathways and workflows.
Mechanism of Action and Signaling Pathway
This compound binds to an allosteric site on the mGluR5, distinct from the glutamate binding site. This binding potentiates the receptor's response to glutamate, leading to an amplification of downstream signaling cascades. As an ago-PAM, this compound can also induce receptor signaling in the absence of glutamate.
The mGluR5 is a Gq-coupled receptor, and its activation, either by glutamate or an ago-PAM like this compound, initiates a canonical signaling pathway involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to the modulation of various downstream targets, including ion channels and other signaling proteins, ultimately influencing neuronal excitability and synaptic plasticity.
Interestingly, this compound exhibits biased agonism, preferentially activating certain downstream pathways over others. It has been shown to have a bias towards signaling via IP1 accumulation and ERK1/2 phosphorylation over intracellular calcium mobilization.
Figure 1: Simplified mGluR5 signaling pathway activated by this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro and in vivo effects of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| mGluR5 PAM EC50 | 1.5 nM | HEK293 cells | |
| mGluR5 Agonist EC50 | 171 nM | HEK293 cells | |
| Maximal Agonist Effect | 65% of glutamate | HEK293 cells | |
| Allosteric Site Ki | 11.8 nM | Not specified |
Table 2: In Vivo Effects of this compound in Rodents
| Animal Model | Species | Dose | Route | Key Findings | Reference |
| Normal Behavior | Rat | 3 mg/kg | i.p. | Induced robust behavioral convulsions. | |
| Psychosis Model (Amphetamine-induced hyperlocomotion) | Rat | 10, 30, 56.6 mg/kg | i.p. | Dose-dependent reversal of hyperlocomotion. | |
| Adverse Effects | Rat | 3 mg/kg | i.p. | Induced neurotoxicity (FJC-positive neurons). |
Experimental Protocols
Rodent Models of Neurological Disorders
A variety of rodent models are utilized to study neurological disorders. The choice of model depends on the specific disease and the aspect of its pathophysiology being investigated.
Figure 2: General experimental workflow for in vivo rodent studies.
Protocol 1: Amphetamine-Induced Hyperlocomotion (Model for Schizophrenia-like Psychosis)
This model is used to assess the potential antipsychotic effects of compounds.
Materials:
-
Male Sprague-Dawley rats (225-250 g)
-
This compound
-
Vehicle (e.g., 10% Tween 80 in sterile water)
-
d-Amphetamine sulfate
-
Open-field activity chambers equipped with photobeams
Procedure:
-
Habituation: Place rats individually into the open-field chambers and allow them to habituate for at least 30 minutes.
-
Drug Administration:
-
Administer this compound (e.g., 10, 30, or 56.6 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
The volume of injection should be consistent across all animals (e.g., 1 mL/kg).
-
-
Pre-treatment Period: Return the animals to their home cages or the activity chambers for a pre-treatment period (e.g., 30 minutes).
-
Amphetamine Challenge: Administer d-amphetamine sulfate (e.g., 1.5 mg/kg, i.p.) to all animals.
-
Locomotor Activity Recording: Immediately place the rats back into the open-field chambers and record locomotor activity (e.g., beam breaks) for a set duration (e.g., 60-90 minutes).
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks in specified time bins. Compare the activity of this compound-treated groups to the vehicle-treated, amphetamine-challenged group.
Protocol 2: Novel Object Recognition (NOR) Task (Model for Cognitive Deficits)
The NOR task is used to assess recognition memory, a cognitive domain often impaired in neurological disorders.
Materials:
-
Mice or rats
-
Open-field arena (e.g., 40 x 40 x 40 cm)
-
Two sets of identical objects (e.g., plastic toys of similar size but different shapes and colors)
-
This compound
-
Vehicle
Procedure:
-
Habituation:
-
On Day 1, place each animal individually into the empty open-field arena for 5-10 minutes to allow for habituation to the new environment.
-
-
Training/Familiarization Phase:
-
On Day 2, place two identical objects (A and A) in the arena.
-
Administer this compound or vehicle at a specified time before the training phase (e.g., 30 minutes prior).
-
Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within a certain distance (e.g., 2 cm) of the object and oriented towards it.
-
-
Retention Interval:
-
Return the animal to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
-
Testing/Choice Phase:
-
After the retention interval, place one of the familiar objects (A) and a novel object (B) in the arena.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory. Compare the DI between treatment groups.
-
Protocol 3: 6-Hydroxydopamine (6-OHDA) Lesion (Model for Parkinson's Disease)
This neurotoxic lesion model replicates the dopaminergic neuron loss seen in Parkinson's disease.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid solution (0.02% in sterile saline)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthetics (e.g., ketamine/xylazine)
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen.
-
Stereotaxic Surgery:
-
Mount the animal in the stereotaxic frame.
-
Drill a small hole in the skull over the target brain region (e.g., medial forebrain bundle or substantia nigra).
-
Slowly lower a Hamilton syringe filled with the 6-OHDA solution (e.g., 8 µg in 4 µL) to the target coordinates.
-
Infuse the solution at a slow rate (e.g., 1 µL/min).
-
Leave the needle in place for a few minutes post-infusion to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and supportive feeding if necessary.
-
Behavioral Testing: After a recovery period (e.g., 2-3 weeks), assess motor deficits using tests such as the apomorphine-induced rotation test or the cylinder test.
-
This compound Treatment: Administer this compound or vehicle and evaluate its effects on the established motor deficits.
Protocol 4: Pentylenetetrazol (PTZ)-Induced Seizures (Model for Epilepsy)
PTZ is a GABA-A receptor antagonist that induces seizures in rodents.
Materials:
-
Mice or rats
-
Pentylenetetrazol (PTZ)
-
This compound
-
Vehicle
-
Observation chamber
Procedure:
-
Drug Administration:
-
Administer this compound or vehicle at a specified time before PTZ administration.
-
-
PTZ Injection:
-
Administer a sub-convulsive or convulsive dose of PTZ (e.g., 35-60 mg/kg, i.p.) to the animals.
-
-
Seizure Observation:
-
Immediately place the animal in an observation chamber and record seizure activity for a set period (e.g., 30 minutes).
-
Score the severity of seizures using a standardized scale (e.g., the Racine scale).
-
-
Data Analysis:
-
Analyze the latency to the first seizure, the duration of seizures, and the average seizure score. Compare these parameters between the this compound-treated and vehicle-treated groups.
-
Formulation and Administration of this compound
Solubility and Formulation:
This compound is soluble in DMSO and ethanol. For in vivo administration, it is crucial to prepare a formulation that is safe and ensures adequate bioavailability. A common vehicle for similar compounds is 10% Tween 80 in sterile water. Another reported formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Administration:
Important Considerations and Adverse Effects
The most significant adverse effect of this compound reported in rodents is the induction of convulsions and seizures, particularly at higher doses. Studies have shown that a dose of 3 mg/kg i.p. can induce robust behavioral convulsions in rats. This pro-convulsant activity is a critical factor to consider when designing experiments and selecting doses. It is advisable to conduct dose-response studies to determine the therapeutic window for the desired effect while avoiding seizure induction. Furthermore, evidence of neurotoxicity at a dose of 3 mg/kg in rats highlights the need for careful safety and tolerability assessments.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of mGluR5 in various neurological disorders. Its properties as an ago-PAM provide a unique mechanism for modulating glutamatergic signaling. However, researchers must be mindful of its potential to induce seizures and neurotoxicity, and carefully design their studies to mitigate these risks. The protocols and data provided in this document serve as a guide for the effective and responsible use of this compound in preclinical rodent models. Further research is needed to fully elucidate its therapeutic potential and to establish safe and effective dosing regimens for specific neurological conditions.
References
Application Notes and Protocols for Studying Synaptic Plasticity with mGlu5 PAMs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs) are valuable pharmacological tools for investigating the complex mechanisms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). These processes are fundamental to learning and memory. This document provides detailed application notes and experimental protocols for utilizing mGlu5 PAMs, with a specific focus on the distinct properties of biased modulators versus agonist-PAMs. We will highlight the surprising finding that not all mGlu5 PAMs potentiate LTP, a critical consideration for experimental design and interpretation.
Key Compounds
VU0424465 is an mGlu5 positive allosteric modulator with agonist activity (ago-PAM), meaning it can directly activate the mGlu5 receptor in the absence of an orthosteric agonist, as well as potentiate the effects of glutamate.[1] In contrast, VU0409551 is a biased mGlu5 PAM. It potentiates Gαq-mediated signaling pathways but does not enhance the mGlu5 modulation of NMDA receptor (NMDAR) currents.[2] This biased activity has significant implications for its effects on different forms of synaptic plasticity.
Application Notes
The potentiation of NMDAR responses is a key mechanism by which some mGlu5 PAMs are thought to enhance NMDAR-dependent LTP.[2] However, the biased mGlu5 PAM VU0409551 provides a unique tool to dissect the differential roles of mGlu5 signaling pathways in synaptic plasticity. While it potentiates NMDAR-independent LTD, it does not affect NMDAR-dependent LTP.[2] This suggests that the modulation of NMDAR currents by mGlu5 is not a universal mechanism for all mGlu5 PAMs and is not essential for their in vivo efficacy in some preclinical models.[2]
Conversely, the ago-PAM this compound has been reported to induce cell death at relatively low doses (3 mg/kg, i.p.) in some studies. This highlights the critical need for careful dose-response studies and consideration of potential neurotoxic effects when using mGlu5 PAMs with agonist activity.
The choice of mGlu5 PAM should therefore be carefully considered based on the specific scientific question. For studying the potentiation of NMDAR-dependent LTP, a non-biased mGlu5 PAM that enhances NMDAR currents would be appropriate. To investigate Gαq-mediated signaling in LTD without confounding effects on LTP, a biased PAM like VU0409551 is an ideal tool.
Quantitative Data Summary
| Compound | Type | Effect on NMDAR Currents | Effect on LTP (TBS-induced) | Effect on LTD (DHPG-induced) | Noted Adverse Effects |
| This compound | ago-PAM | Potentiates | Not explicitly detailed, but other PAMs that potentiate NMDAR currents enhance LTP | Potentiates | Induced cell death at 3 mg/kg, i.p. |
| VU0409551 | Biased PAM | No enhancement | No potentiation | Potentiates | Did not induce cell death at high doses (120 mg/kg, p.o.) |
Signaling Pathways and Experimental Workflow
Signaling Pathway of a Biased mGlu5 PAM (VU0409551)
References
- 1. mGlu5 positive allosteric modulation normalizes synaptic plasticity defects and motor phenotypes in a mouse model of Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: VU0424465 in High-Throughput Screening for mGlu5 Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction:
VU0424465 is a potent and selective positive allosteric modulator (PAM) and agonist of the metabotropic glutamate receptor 5 (mGlu5).[1][2] Its unique pharmacological profile, characterized by biased agonism, makes it a valuable tool for dissecting mGlu5 signaling pathways and for identifying novel mGlu5 modulators in high-throughput screening (HTS) campaigns.[1][2] These application notes provide a summary of this compound's pharmacological properties and detailed protocols for its use in common HTS assays for the discovery of new mGlu5 modulators.
Pharmacological Profile of this compound
This compound acts as a potent PAM, enhancing the response of mGlu5 to its endogenous ligand, glutamate. It also exhibits partial agonist activity, capable of activating the receptor in the absence of glutamate. This compound binds with high affinity to the MPEP allosteric binding site on the mGlu5 receptor. A key feature of this compound is its biased signaling; it preferentially activates signaling pathways leading to inositol phosphate (IP1) accumulation and ERK1/2 phosphorylation over intracellular calcium (iCa2+) mobilization.
Quantitative Data Summary:
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Value | Assay Condition | Cell Line | Reference |
| PAM Activity | ||||
| EC50 | 1.5 ± 0.8 nM | Potentiation of glutamate-induced calcium mobilization | HEK293A-mGlu5 | |
| Agonist Activity | ||||
| EC50 | 171 ± 15 nM | Induction of calcium mobilization | HEK293A-mGlu5 | |
| Max Efficacy | 65% (compared to glutamate) | Induction of calcium mobilization | HEK293A-mGlu5 | |
| Binding Affinity | ||||
| Ki | 11.8 nM | [3H]methoxyPEPy competition binding assay | HEK293 cells expressing rat mGluR5 | |
| Signaling Bias | ||||
| IP1 Accumulation | 110-fold bias | Compared to iCa2+ mobilization | HEK293A-mGlu5-low cells | |
| ERK1/2 Phosphorylation | 9-fold bias | Compared to iCa2+ mobilization | HEK293A-mGlu5-low cells |
High-Throughput Screening Protocols
This compound can be utilized in various HTS assays to identify novel mGlu5 modulators. Below are detailed protocols for two common assay formats: a functional calcium mobilization assay to identify PAMs and agonists, and a radioligand binding assay to identify compounds that bind to the MPEP allosteric site.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) IP-One Assay
This protocol is designed to identify mGlu5 agonists, PAMs, or NAMs by measuring the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation.
Materials:
-
HEK293 cells stably expressing rat mGlu5 (or other suitable cell line)
-
Assay medium: DMEM with 10% dialyzed FBS, 20 mM HEPES, 1 mM sodium pyruvate, and antibiotic/antimycotic
-
Test compounds (e.g., library compounds, this compound as a control)
-
Glutamate (agonist)
-
IP-One HTRF assay kit (Cisbio)
-
White, solid-bottom 384-well plates
Procedure:
-
Cell Plating:
-
Culture HEK293-mGlu5 cells to ~80% confluency.
-
Resuspend cells in assay medium and plate 15,000 cells/well in 20 µL into 384-well plates.
-
Incubate overnight at 37°C in 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of test compounds and control compounds (e.g., this compound) in assay buffer. Typically, a 10-point concentration-response curve is generated.
-
-
Assay Protocol:
-
For Agonist Screening: Add 5 µL of test compound to the cells.
-
For PAM Screening: Add 5 µL of test compound to the cells and incubate for a defined period (e.g., 30 minutes). Then add 5 µL of a sub-maximal concentration (EC20) of glutamate.
-
For NAM Screening: Add 5 µL of test compound to the cells and incubate for a defined period (e.g., 30 minutes). Then add 5 µL of a near-maximal concentration (EC80) of glutamate.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Add 2.5 µL of IP1-d2 conjugate followed by 2.5 µL of Eu3+-cryptate labeled anti-IP1 antibody to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio and normalize the data to the response of a reference agonist (e.g., glutamate or this compound for agonist activity) and a vehicle control.
-
Generate concentration-response curves and calculate EC50 or IC50 values.
-
Protocol 2: Calcium Mobilization Assay using a Fluorescent Dye
This protocol is a common HTS method to identify mGlu5 modulators by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing rat mGlu5
-
Assay medium (as above)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage)
-
Test compounds
-
Glutamate
-
Black-walled, clear-bottom 384-well plates
-
Fluorescent plate reader with automated liquid handling (e.g., FLIPR, FDSS)
Procedure:
-
Cell Plating:
-
Plate cells as described in Protocol 1.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the cell culture medium and add 20 µL of loading buffer to each well.
-
Incubate for 60 minutes at 37°C in 5% CO2.
-
-
Assay Protocol (Triple-Addition):
-
This protocol allows for the simultaneous identification of agonists, PAMs, and NAMs.
-
First Addition (Agonist/PAM): Add 10 µL of test compound. Read fluorescence for 2-3 minutes to detect agonist activity.
-
Second Addition (PAM): Add 10 µL of an EC20 concentration of glutamate. Read fluorescence for 2-3 minutes to detect potentiation.
-
Third Addition (Antagonist): Add 10 µL of an EC80 concentration of glutamate. A decrease in the expected response indicates antagonist activity.
-
-
Data Analysis:
-
Measure the peak fluorescence response after each addition.
-
Normalize the data to the response of a reference agonist and vehicle control.
-
Generate concentration-response curves and calculate EC50 or IC50 values.
-
Protocol 3: Radioligand Binding Assay
This protocol is used to determine if a test compound binds to the MPEP allosteric site on the mGlu5 receptor.
Materials:
-
Membranes prepared from HEK293 cells expressing rat mGlu5
-
[3H]methoxyPEPy (radioligand)
-
Assay buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4
-
Test compounds
-
Non-specific binding control (e.g., high concentration of MPEP)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of test compound at various concentrations.
-
50 µL of [3H]methoxyPEPy at a concentration near its Kd.
-
150 µL of membrane preparation (20-40 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding by the test compound.
-
Generate a competition binding curve and calculate the Ki value.
-
Visualizations
mGlu5 Signaling Pathways
The following diagram illustrates the canonical Gq-coupled signaling pathway activated by mGlu5, as well as the downstream ERK1/2 pathway, both of which are modulated by this compound.
Caption: Canonical mGlu5 signaling pathways modulated by this compound.
High-Throughput Screening Workflow for mGlu5 Modulators
This diagram outlines the general workflow for a high-throughput screening campaign to identify novel mGlu5 modulators, incorporating primary screening and secondary validation assays.
Caption: General workflow for HTS and validation of mGlu5 modulators.
References
Application Notes and Protocols: VU0424465 in Fragile X Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragile X Syndrome (FXS) is a neurodevelopmental disorder caused by the silencing of the FMR1 gene, which leads to the absence of the Fragile X Mental Retardation Protein (FMRP). A prominent theory in FXS pathophysiology is the "mGluR theory," which posits that the absence of FMRP leads to exaggerated signaling through the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] This results in excessive protein synthesis, altered synaptic plasticity, and many of the cognitive and behavioral deficits associated with FXS.[1][2] Consequently, much of the therapeutic research has focused on mGluR5 antagonists to dampen this overactive signaling.
VU0424465 is a potent and partial positive allosteric modulator (PAM)-agonist of mGluR5. As a PAM, it enhances the receptor's response to glutamate, and as an agonist, it can directly activate the receptor. While this compound has not been documented in published studies as a therapeutic agent for FXS—as it would be expected to enhance the already hyperactive mGluR5 pathway—it serves as a valuable research tool. Its ability to potentiate mGluR5 signaling makes it an ideal chemical probe to investigate the downstream consequences of excessive mGluR5 activation in FXS models, both in vitro and in vivo. These application notes provide an overview of the potential uses of this compound in FXS research and detailed protocols for key experiments.
Quantitative Data for this compound
The following table summarizes the key pharmacological parameters of this compound, facilitating its use in experimental design.
| Parameter | Value | Description | Source |
| Ki | 11.8 nM | Inhibitory constant at the MPEP allosteric binding site on mGluR5. | |
| Agonist EC50 | 171 ± 15 nM | Concentration for 50% of maximal response in inducing intracellular calcium mobilization in the absence of glutamate. | |
| PAM EC50 | 1.5 ± 0.8 nM | Concentration for 50% of maximal potentiation of glutamate-induced intracellular calcium mobilization. | |
| Maximum Efficacy | 65% | Maximum efficacy in inducing calcium mobilization compared to the endogenous agonist, glutamate. | |
| Other Activity | Agonist for pERK1/2 | Induces phosphorylation of ERK1/2 in cortical neurons. |
Potential Research Applications in Fragile X Syndrome
Given the mGluR theory of FXS, this compound is not a candidate for therapeutic intervention. However, its specific mechanism of action as a PAM-agonist makes it a powerful tool for basic research to:
-
Probe the Pathophysiology of Exaggerated mGluR5 Signaling: By systematically applying this compound to neuronal cultures from Fmr1 knockout (KO) mice, researchers can mimic and exacerbate the downstream signaling abnormalities seen in FXS. This can help to precisely delineate the roles of specific signaling cascades (e.g., intracellular calcium, ERK phosphorylation) in the disease phenotype.
-
Model FXS-like Phenotypes in Wild-Type Systems: Applying this compound to neurons from healthy animals may induce phenotypes characteristic of FXS, such as increased protein synthesis or altered synaptic plasticity. This allows for the study of disease mechanisms without the confounding variables of a genetic knockout model.
-
High-Throughput Screening for mGluR5 Pathway Inhibitors: this compound can be used to create a robust and consistent mGluR5 activation signal in cellular assays. This establishes a baseline of hyperactivity against which potential therapeutic antagonists or negative allosteric modulators (NAMs) can be screened for their ability to normalize the signal.
Signaling Pathways and Experimental Workflow
mGluR5 Signaling Pathway in the Context of Fragile X Syndrome
The following diagram illustrates the mGluR5 signaling cascade and its dysregulation in Fragile X Syndrome. In the absence of FMRP, the pathway is hyperactive, leading to increased protein synthesis and altered synaptic plasticity. This compound, as a PAM-agonist, would further enhance this signaling.
Caption: Dysregulated mGluR5 signaling in Fragile X Syndrome.
Hypothetical Experimental Workflow Using this compound
This diagram outlines a potential experimental workflow for using this compound to study mGluR5 hyperactivity in primary neuronal cultures from wild-type (WT) and Fmr1 KO mice.
Caption: Workflow for probing mGluR5 signaling with this compound.
Experimental Protocols
Primary Hippocampal Neuron Culture from Fmr1 KO Mice
This protocol describes the isolation and culture of primary hippocampal neurons from neonatal (P0-P1) wild-type and Fmr1 KO mice, which are essential for in vitro disease modeling.
Materials:
-
P0-P1 Fmr1 KO and wild-type littermate pups
-
Hibernate-A medium
-
Papain digestion solution (e.g., Worthington Papain Dissociation System)
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine (PDL) coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Preparation: Coat culture vessels with PDL (50 µg/mL in sterile water) overnight at 37°C. Rinse thoroughly with sterile water before use. Prepare all media and solutions and warm to 37°C.
-
Dissection: In a sterile hood, decapitate P0-P1 pups and dissect out the brains into ice-cold Hibernate-A medium.
-
Hippocampal Isolation: Under a dissecting microscope, carefully isolate the hippocampi from both hemispheres.
-
Digestion: Transfer the hippocampi to the papain solution and incubate at 37°C for 15-20 minutes, with gentle agitation every 5 minutes.
-
Dissociation: Carefully remove the papain solution and wash the tissue three times with pre-warmed plating medium. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Plating: Determine cell density using a hemocytometer. Plate the neurons onto the PDL-coated vessels at a desired density (e.g., 2.5 x 105 cells/cm2).
-
Culture: Incubate the neurons at 37°C in a 5% CO2 humidified incubator. Perform a half-media change every 3-4 days. Neurons are typically ready for experiments between 12-15 days in vitro (DIV).
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce or potentiate intracellular calcium release following mGluR5 activation.
Materials:
-
Primary neuronal cultures (DIV 12-15) in black-walled, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound and glutamate stock solutions
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Dye Loading: Remove the culture medium from the 96-well plate. Add the Fluo-8 AM dye loading solution to each well and incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature to allow for dye de-esterification.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. For potentiation experiments, also prepare a sub-maximal concentration of glutamate (e.g., EC20).
-
Fluorescence Measurement:
-
Place the dye-loaded cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
For Agonist Activity: The instrument's injector adds the this compound dilutions to the wells.
-
For PAM Activity: The instrument first injects this compound, and after a short incubation (2-5 minutes), injects the EC20 concentration of glutamate.
-
Record the fluorescence intensity over time (typically 2-3 minutes) to measure the peak response.
-
-
Data Analysis: Normalize the fluorescence response to the baseline. Plot the peak fluorescence response against the compound concentration to generate dose-response curves and calculate EC50 values.
ERK1/2 Phosphorylation Western Blot
This protocol assesses the activation of the ERK1/2 signaling pathway downstream of mGluR5 activation by this compound.
Materials:
-
Primary neuronal cultures (DIV 12-15) in 6-well plates
-
This compound stock solution
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Serum Starvation and Treatment: To reduce basal ERK phosphorylation, replace the culture medium with a low-serum or serum-free medium for 4-6 hours prior to the experiment.
-
Stimulation: Treat the neurons with the desired concentrations of this compound for a specified time (e.g., 5-10 minutes). Include an untreated control.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature 15-20 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the phospho-ERK1/2 signal as a ratio to the total-ERK1/2 signal.
By employing this compound with these protocols, researchers can effectively investigate the nuances of mGluR5 signaling dysregulation in Fragile X Syndrome, contributing to a deeper understanding of its molecular basis and aiding in the validation of new therapeutic strategies.
References
Investigating VU0424465 in Schizophrenia Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0424465 is a potent and selective positive allosteric modulator (PAM) and agonist of the metabotropic glutamate receptor 5 (mGlu₅).[1] The glutamatergic system, particularly the mGlu₅ receptor, is a key area of investigation for novel therapeutic approaches to schizophrenia, a complex neurodevelopmental disorder characterized by positive, negative, and cognitive symptoms. While initial therapeutic strategies focused on the dopamine system, the limitations of current antipsychotics have spurred research into alternative pathways, including the modulation of glutamatergic neurotransmission.[2] This document provides detailed application notes and protocols for researchers investigating the role of this compound in preclinical models of schizophrenia. It is important to note that while this compound serves as a valuable research tool, it has been associated with adverse effects in vivo, including convulsions and neurotoxicity, which should be carefully considered in experimental design.[3]
Data Presentation
In Vitro Pharmacology of this compound
The following table summarizes the in vitro pharmacological properties of this compound at the mGlu₅ receptor. This data is crucial for determining appropriate concentrations for in vitro assays and for understanding the compound's mechanism of action.
| Parameter | Value | Species | Assay System | Reference |
| EC₅₀ (PAM activity) | 1.5 nM | Not Specified | Calcium mobilization | |
| EC₅₀ (Agonist activity) | 171 nM | Not Specified | Calcium mobilization | |
| Kᵢ (at MPEP allosteric site) | 11.8 nM | Not Specified | Radioligand binding | |
| Maximum Glutamate Response | Increases by 30% | Not Specified | Not Specified | |
| Biased Signaling | Towards IP₁ and ERK1/2 over iCa²⁺ | Not Specified | HEK293 and neuronal cells |
Note: EC₅₀ (half-maximal effective concentration) for PAM activity reflects the concentration of this compound required to produce 50% of the maximal potentiation of an EC₂₀ concentration of glutamate. EC₅₀ for agonist activity reflects the concentration required to elicit 50% of its own maximal response in the absence of glutamate. Kᵢ (inhibitory constant) indicates the binding affinity of this compound to the allosteric site on the mGlu₅ receptor.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound at the mGlu₅ Receptor
The following diagram illustrates the proposed mechanism of action of this compound at the mGlu₅ receptor, highlighting its dual PAM and agonist activity, and its biased signaling profile.
Experimental Workflow for Preclinical Evaluation
This diagram outlines a typical workflow for evaluating the antipsychotic-like and pro-cognitive effects of this compound in rodent models of schizophrenia.
Experimental Protocols
In Vitro Assays
1. Calcium Mobilization Assay
This assay measures the ability of this compound to act as a PAM and agonist at the mGlu₅ receptor by detecting changes in intracellular calcium concentration.
-
Cell Line: HEK293 cells stably expressing the rat or human mGlu₅ receptor.
-
Materials:
-
This compound
-
Glutamate
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well black, clear-bottom plates
-
Fluorometric imaging plate reader (FLIPR) or equivalent
-
-
Protocol:
-
Seed cells in assay plates and grow to confluence.
-
Load cells with Fluo-4 AM dye according to the manufacturer's instructions.
-
For PAM activity:
-
Prepare a concentration-response curve of this compound.
-
Add this compound to the cells and incubate for a defined period (e.g., 15-30 minutes).
-
Add a fixed, sub-maximal (EC₂₀) concentration of glutamate.
-
Measure the change in fluorescence intensity over time.
-
-
For Agonist activity:
-
Prepare a concentration-response curve of this compound.
-
Add this compound to the cells in the absence of glutamate.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis: Calculate EC₅₀ values using a non-linear regression curve fit.
-
In Vivo Behavioral Models
1. Amphetamine-Induced Hyperlocomotion
This model assesses the potential antipsychotic-like properties of a compound by measuring its ability to reverse the locomotor-stimulant effects of amphetamine, which are thought to mimic the positive symptoms of schizophrenia.
-
Animals: Male Sprague-Dawley or Wistar rats (250-350 g).
-
Apparatus: Open-field arenas equipped with automated photobeam tracking systems.
-
Protocol:
-
Habituate animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at various doses.
-
After a pre-treatment period (e.g., 30-60 minutes), administer amphetamine (e.g., 1-1.5 mg/kg, subcutaneous).
-
Immediately place the animals in the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Compare the locomotor activity of the this compound-treated groups to the vehicle- and amphetamine-only control groups. A significant reduction in amphetamine-induced activity suggests antipsychotic-like efficacy.
-
2. Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test evaluates the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
-
Animals: Male Wistar or Sprague-Dawley rats (250-350 g).
-
Apparatus: Startle response chambers (e.g., SR-LAB, San Diego Instruments).
-
Protocol:
-
Administer this compound or vehicle at various doses.
-
After a pre-treatment period, place the animal in the startle chamber.
-
Allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse + Pulse trials: The pulse is preceded by a weak prepulse (e.g., 73, 79, or 85 dB, 20 ms duration) with a fixed inter-stimulus interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise.
-
-
Record the startle amplitude for each trial.
-
Data Analysis: Calculate the percent PPI for each prepulse intensity: %PPI = 100 * [(Pulse-alone startle) - (Prepulse + Pulse startle)] / (Pulse-alone startle). Compare the %PPI between treatment groups. An increase in PPI in a model of disrupted sensorimotor gating (e.g., after administration of a dopamine agonist or NMDA receptor antagonist) indicates a potential therapeutic effect.
-
3. NMDA Receptor Antagonist-Induced Cognitive Deficits
This model assesses the pro-cognitive potential of a compound by testing its ability to reverse the cognitive impairments induced by NMDA receptor antagonists like MK-801 or ketamine. The Novel Object Recognition (NOR) task is a common paradigm used.
-
Animals: Male C57BL/6J mice or Wistar rats.
-
Apparatus: An open-field arena and a set of identical and a set of novel objects.
-
Protocol:
-
Habituation: Allow animals to freely explore the empty arena for 5-10 minutes on two consecutive days.
-
Training (Sample Phase):
-
Administer the NMDA receptor antagonist (e.g., MK-801, 0.1-0.3 mg/kg, i.p.).
-
After a set time, administer this compound or vehicle.
-
After another pre-treatment period, place the animal in the arena with two identical objects and allow exploration for 5-10 minutes.
-
-
Testing (Choice Phase):
-
After a retention interval (e.g., 1-24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring each object for 5 minutes.
-
-
Data Analysis: Calculate a discrimination index: DI = (Time with novel object - Time with familiar object) / (Total exploration time). A positive DI indicates successful memory. Compare the DI between treatment groups. A reversal of the NMDA antagonist-induced reduction in DI suggests pro-cognitive effects.
-
Conclusion and Future Directions
This compound is a potent mGlu₅ PAM and agonist that serves as a critical tool for dissecting the role of the mGlu₅ receptor in models of schizophrenia. The provided protocols offer a framework for evaluating its potential antipsychotic-like and pro-cognitive effects. However, the reported adverse in vivo profile of this compound, including seizure induction and neurotoxicity, necessitates careful dose selection and safety monitoring in all experiments. Future research should focus on understanding the specific signaling pathways responsible for both the potential therapeutic effects and the adverse events associated with this compound. This knowledge will be crucial for the development of next-generation mGlu₅ modulators with improved therapeutic windows for the treatment of schizophrenia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effects of NMDA receptor antagonists on attentional set-shifting task performance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacological background of VU0424465 and detailed protocols for its potential evaluation in preclinical anxiety-related behavioral studies.
Introduction to this compound
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).[1] Unlike orthosteric agonists that directly bind to the glutamate recognition site, allosteric modulators bind to a distinct site on the receptor, offering a mechanism to fine-tune receptor activity in a more spatially and temporally precise manner.[1] this compound has been characterized as a PAM-agonist, meaning it not only potentiates the effect of the endogenous ligand, glutamate, but also possesses intrinsic agonist activity at the mGlu5 receptor.[1][2]
The mGlu5 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to Gαq/11.[3] Activation of mGlu5 initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium (iCa2+) and activates protein kinase C (PKC). The mGlu5 receptor is implicated in a variety of physiological and pathological processes in the central nervous system (CNS), including synaptic plasticity, learning, memory, and neuropsychiatric disorders such as anxiety.
While this compound has been a valuable tool for studying mGlu5 receptor function, it is crucial to note that some studies have associated it with adverse effects, including seizure activity and neurotoxicity, which may be linked to its intrinsic efficacy and the magnitude of its cooperativity.
Signaling Pathway of mGlu5 and the Action of this compound
The canonical signaling pathway for mGlu5 involves its coupling to Gαq/11, leading to downstream cellular responses. This compound, as a PAM-agonist, enhances this signaling in the presence of glutamate and can also activate it directly.
Caption: mGlu5 Receptor Signaling Pathway and the Modulatory Role of this compound.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound. Currently, there is a lack of published quantitative data on the effects of this compound in specific anxiety-related behavioral models. The second table provides a hypothetical example of how data from an elevated plus-maze study could be presented.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| Agonist Efficacy (Emax) | HEK293A-mGlu5-low | iCa2+ mobilization | 50-80% of glutamate response | |
| Agonist Efficacy (Emax) | Cortical Neurons | iCa2+ mobilization | ~60% of DHPG response | |
| Agonist Efficacy (Emax) | HEK293A-mGlu5-low | ERK1/2 Phosphorylation | ~120% of DHPG response | |
| Agonist Efficacy (Emax) | Cortical Neurons | ERK1/2 Phosphorylation | ~100% of DHPG response |
Table 2: Hypothetical Data from an Elevated Plus-Maze Study with this compound in Mice
| Treatment Group (mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries (%) | Closed Arm Entries | Total Distance Traveled (cm) |
| Vehicle | 35.2 ± 4.1 | 28.5 ± 3.2 | 15.1 ± 1.8 | 1520 ± 125 |
| This compound (1) | 42.8 ± 5.3 | 33.1 ± 4.0 | 14.8 ± 2.0 | 1550 ± 130 |
| This compound (3) | 55.6 ± 6.8 | 42.7 ± 5.1 | 13.5 ± 1.5 | 1480 ± 110 |
| This compound (10) | 25.1 ± 3.9 | 18.9 ± 2.5 | 10.2 ± 1.1 | 1100 ± 95** |
| Diazepam (2) | 68.3 ± 7.5 | 50.2 ± 5.8 | 12.9 ± 1.3 | 1450 ± 120 |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle. This table is for illustrative purposes only. |
Experimental Protocols for Anxiety-Related Behavioral Studies
The following are detailed protocols for standard behavioral assays used to assess anxiety-like behavior in rodents. These can be adapted for the evaluation of this compound.
4.1. General Experimental Workflow
A typical workflow for a behavioral study involving a novel compound is outlined below.
Caption: General workflow for a preclinical behavioral pharmacology study.
4.2. Elevated Plus-Maze (EPM) Test
The EPM test is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50-80 cm), with two open arms and two enclosed arms of equal dimensions.
-
Procedure:
-
Acclimate animals to the testing room for at least 30-60 minutes before the experiment.
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Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneally, i.p.) and allow for a predetermined pretreatment time (e.g., 30 minutes).
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Gently place the animal in the center of the maze, facing one of the closed arms.
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Allow the animal to explore the maze for a 5-10 minute session. The session is recorded by an overhead video camera connected to a tracking system.
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After the session, return the animal to its home cage.
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Thoroughly clean the maze with a 70% ethanol solution between trials to remove any olfactory cues.
-
-
Parameters Measured:
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Time spent in the open arms (anxiolytic effect is indicated by an increase).
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Percentage of entries into the open arms (anxiolytic effect is indicated by an increase).
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Number of closed arm entries (can indicate changes in general activity).
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Total distance traveled (to assess locomotor activity).
-
4.3. Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior, which is inferred from the animal's tendency to remain in the periphery of a novel, open arena.
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Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone by the tracking software.
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Procedure:
-
Acclimate animals to the testing room for at least 30-60 minutes.
-
Administer this compound or vehicle.
-
Gently place the animal in the center of the open field arena.
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Record the animal's activity for a 5-20 minute session using a video tracking system.
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Return the animal to its home cage.
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Clean the arena thoroughly between subjects.
-
-
Parameters Measured:
-
Time spent in the center zone (anxiolytic effect is indicated by an increase).
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Distance traveled in the center zone.
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Latency to enter the center zone.
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Total distance traveled (a measure of overall locomotor activity).
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Rearing frequency (a measure of exploratory behavior).
-
4.4. Light-Dark Box (LDB) Test
The LDB test assesses anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.
-
Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Acclimate animals to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the illuminated compartment, facing away from the opening.
-
Allow the animal to freely explore the apparatus for a 5-10 minute session, recording its behavior with a video tracking system.
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Return the animal to its home cage.
-
Clean the apparatus between trials.
-
-
Parameters Measured:
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Time spent in the light compartment (anxiolytic effect is indicated by an increase).
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Number of transitions between the two compartments (can reflect both anxiety and activity levels).
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Latency to first enter the dark compartment.
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Total distance traveled.
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Considerations and Caveats
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Dose-Response: It is critical to establish a full dose-response curve for this compound in any behavioral assay, as biphasic effects are common with psychoactive compounds.
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Locomotor Effects: As this compound could potentially alter locomotor activity, it is essential to include the OFT or measure locomotor activity in other tests to distinguish between anxiolytic effects and general changes in movement.
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Adverse Effects: Given the known seizure liability of some mGlu5 PAMs, including this compound, it is imperative to carefully observe animals for any signs of adverse effects during behavioral testing. Lower dose ranges should be explored initially.
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Biased Agonism: this compound exhibits biased agonism, meaning it can differentially activate downstream signaling pathways. This could lead to complex behavioral effects that may not be purely anxiolytic or anxiogenic.
These application notes and protocols provide a framework for the investigation of this compound in anxiety-related behavioral studies. Researchers should adapt these protocols to their specific experimental questions and adhere to all relevant animal welfare guidelines.
References
- 1. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5: implications for optimizing preclinical neuroscience drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor 5 (mGlu5 )-positive allosteric modulators differentially induce or potentiate desensitization of mGlu5 signaling in recombinant cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
VU0424465 solubility and stability in DMSO and ethanol
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of VU0424465 in DMSO and ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most widely documented solvent for preparing high-concentration stock solutions of this compound.[1] Ethanol can also be used.
Q2: What is the maximum concentration of this compound that can be achieved in DMSO and ethanol?
A2: this compound is soluble in DMSO up to 100 mg/mL (306.41 mM) and in ethanol up to 100 mM. For DMSO, ultrasonication may be required to achieve complete dissolution at the highest concentration.
Q3: How should I store stock solutions of this compound?
Q4: I observed precipitation in my DMSO stock solution. What should I do?
A4: If precipitation is observed, gentle warming and/or sonication can be used to redissolve the compound. Ensure that you are using a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.
Q5: Can I use this compound in in vivo studies?
A5: Yes, this compound has been used in in vivo studies. Formulations for in vivo use often involve a co-solvent system, such as a combination of DMSO, PEG300, Tween-80, and saline.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
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Symptom: The compound does not fully dissolve in the solvent at the desired concentration.
-
Possible Causes:
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The concentration is above the solubility limit.
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The solvent quality is poor (e.g., wet DMSO).
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Insufficient mixing or energy to break the crystal lattice.
-
-
Solutions:
-
Verify Concentration: Check that the intended concentration does not exceed the known solubility limits (see data table below).
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Use Fresh Solvent: Use newly opened, anhydrous DMSO.
-
Apply Energy: Use an ultrasonic bath to aid dissolution. Gentle warming can also be effective, but be cautious of potential degradation at elevated temperatures.
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Try a Co-Solvent System: For aqueous-based assays, preparing a high-concentration stock in DMSO and then diluting it into the aqueous buffer is a common practice.
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Issue 2: Compound Instability or Degradation
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Symptom: Loss of compound activity or the appearance of unknown peaks in analytical chromatography (HPLC, LC-MS).
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Possible Causes:
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Improper storage conditions (temperature, light exposure).
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Repeated freeze-thaw cycles of the stock solution.
-
Reactive impurities in the solvent.
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Inherent instability of the compound in the chosen solvent over time.
-
-
Solutions:
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Follow Recommended Storage: Store stock solutions at -80°C or -20°C as recommended.[1]
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Aliquot Stock Solutions: Prepare single-use aliquots to minimize freeze-thaw cycles.
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Protect from Light: Store solutions in amber vials or protect them from light, especially if the compound has known photosensitivity.
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Perform Stability Studies: If long-term storage is required, especially in ethanol for which specific data is limited, perform a stability study by analyzing the purity of the solution at different time points using a suitable analytical method like HPLC.
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Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 306.41 mM | Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended. |
| Ethanol | 100 mM | 100 mM | - |
Table 2: Stability of this compound in DMSO Stock Solution
| Storage Temperature | Storage Duration | Recommendation |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
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Materials:
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This compound powder
-
Selected solvent (e.g., DMSO, ethanol, phosphate-buffered saline)
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Vials with screw caps
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Orbital shaker or magnetic stirrer
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Centrifuge
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Syringe filters (0.22 µm)
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HPLC or LC-MS system
-
-
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure a saturated solution.
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Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
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After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
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Carefully collect the supernatant and filter it using a 0.22 µm syringe filter to remove any remaining solid particles.
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Prepare a series of dilutions of the filtered supernatant with an appropriate solvent.
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Analyze the concentration of this compound in the diluted samples using a validated HPLC or LC-MS method with a standard curve.
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Calculate the original concentration in the saturated solution to determine the solubility.
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Protocol 2: Assessment of Solution Stability
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Objective: To evaluate the stability of this compound in a specific solvent over time under defined storage conditions.
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Materials:
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Pre-dissolved stock solution of this compound at a known concentration.
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Storage vials (e.g., amber glass vials).
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Temperature-controlled storage units (e.g., -20°C freezer, -80°C freezer, room temperature bench).
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HPLC or LC-MS system.
-
-
Procedure:
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Prepare a fresh stock solution of this compound in the solvent of interest (e.g., DMSO or ethanol).
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Analyze the initial purity of the solution (Time 0) using a stability-indicating HPLC or LC-MS method. This method should be able to separate the parent compound from potential degradation products.
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Aliquot the remaining solution into multiple vials and store them under the desired conditions (e.g., -20°C, room temperature, protected from light).
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At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve a vial from each storage condition.
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Allow the sample to reach room temperature before analysis.
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Analyze the sample using the same HPLC or LC-MS method as for the Time 0 sample.
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Compare the peak area of the parent compound and look for the appearance of new peaks (degradants) relative to the Time 0 chromatogram. Calculate the percentage of the parent compound remaining at each time point.
-
Mandatory Visualization
Caption: Simplified mGluR5 signaling pathway activated by this compound.
Caption: Experimental workflows for solubility and stability testing.
References
common challenges in working with VU0424465
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0424465, a potent mGlu5 positive allosteric modulator (PAM) and agonist.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Compound Solubility and Vehicle Preparation
Question: I am having difficulty dissolving this compound for my in vitro / in vivo experiments. What are the recommended solvents and preparation methods?
Answer:
This compound can be challenging to dissolve. The appropriate solvent and preparation method depend on the experimental setup. Here are some established protocols:
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For in vitro stock solutions: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM)[1]. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final concentration in your aqueous assay buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can have off-target effects.
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For in vivo administration: Several vehicle formulations can be used to achieve a clear solution of ≥ 5 mg/mL. Here are three common protocols[2]:
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PEG300, Tween-80, and Saline:
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Add 100 μL of a 50 mg/mL DMSO stock solution to 400 μL of PEG300 and mix thoroughly.
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Add 50 μL of Tween-80 and mix again.
-
Add 450 μL of saline to reach the final volume of 1 mL.
-
-
SBE-β-CD in Saline:
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Add 100 μL of a 50 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD in saline and mix until clear.
-
-
Corn Oil (for extended dosing):
-
Add 100 μL of a 50 mg/mL DMSO stock solution to 900 μL of corn oil and mix thoroughly. This method is suitable for dosing periods longer than half a month[2].
-
-
Issue 2: Unexpected or Adverse In Vivo Effects (Seizures, Neurotoxicity)
Question: My in vivo experiments with this compound are showing adverse effects such as seizures and neurotoxicity. How can I mitigate these issues?
Answer:
This compound has been reported to induce epileptiform activity and convulsions in vivo, as well as neurotoxicity at certain doses[3][4]. These effects are thought to be linked to its potent agonist activity at the mGlu5 receptor.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify the minimum effective dose that elicits the desired therapeutic effect without causing adverse events. Start with a low dose and gradually escalate.
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Monitor for Seizure Activity: Closely observe animals for any signs of seizure activity following administration.
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Consider Alternative Compounds: If adverse effects persist even at low doses, consider using an alternative mGlu5 PAM with a different pharmacological profile. For example, VU0409551 is a pure PAM (lacking agonist activity in some assays) and has been shown to have a better safety profile in preclinical studies, not inducing neurotoxicity at effective doses.
-
Histological Analysis: To assess neurotoxicity, consider performing histological analyses, such as Fluoro-Jade C staining, on brain tissue from treated animals.
Issue 3: Discrepancies Between In Vitro and In Vivo Results
Question: I am observing different pharmacological effects of this compound in my cell-based assays compared to my animal models. What could be the reason for this?
Answer:
Discrepancies between in vitro and in vivo results are not uncommon and can be attributed to the complex pharmacology of this compound, particularly its biased agonism.
Key Considerations:
-
Biased Agonism: this compound is a biased agonist, meaning it preferentially activates certain downstream signaling pathways over others. It shows a bias towards IP1 accumulation and ERK1/2 phosphorylation over intracellular calcium (iCa2+) mobilization. The predominant signaling pathway can vary depending on the cell type and the expression levels of different signaling proteins, leading to different functional outcomes.
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Cellular Context: The cellular environment, including the expression of receptor-interacting proteins and downstream effectors, can significantly influence the pharmacological response to this compound. Effects observed in recombinant cell lines (e.g., HEK293) may not fully translate to primary neurons or complex in vivo systems.
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Receptor Desensitization: this compound can induce mGlu5 receptor desensitization, and this effect can also be cell-type dependent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) and a partial agonist of the metabotropic glutamate receptor 5 (mGlu5). It binds to an allosteric site on the receptor, distinct from the glutamate binding site, with high affinity (Ki = 11.8 nM). As a PAM, it potentiates the response of the receptor to glutamate. As an agonist, it can activate the receptor even in the absence of glutamate.
Q2: What are the key signaling pathways activated by this compound?
A2: this compound activates multiple downstream signaling pathways upon binding to mGlu5. The canonical pathway involves the activation of Gq protein, leading to the stimulation of phospholipase C (PLC) and subsequent increases in inositol phosphates (IP1) and intracellular calcium (iCa2+). However, this compound exhibits biased agonism, showing a stronger potentiation of IP1 accumulation and ERK1/2 phosphorylation compared to iCa2+ mobilization.
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for mGlu5, high concentrations may lead to off-target effects. The primary concerns are on-target adverse effects due to excessive mGlu5 activation, such as seizures and neurotoxicity. Radioligand binding assays have shown weak affinity for α2A adrenergic receptors at high concentrations (IC50 = 8.9 μM) but no significant activity at a large panel of other receptors and ion channels.
Q4: How should I store this compound?
A4: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 11.8 nM | MPEP allosteric binding site | |
| PAM Potency (EC50) | 1.5 nM (in the presence of glutamate) | HEK293A-mGlu5-low cells | |
| Agonist Potency (EC50) | 171 ± 15 nM | iCa2+ mobilization | |
| Agonist Efficacy | 65% of glutamate's maximal response | iCa2+ mobilization | |
| Signal Bias (vs. iCa2+) | 110-fold towards IP1 accumulation | HEK293A-mGlu5-low cells | |
| Signal Bias (vs. iCa2+) | 9-fold towards ERK1/2 phosphorylation | HEK293A-mGlu5-low cells |
Experimental Protocols & Visualizations
Experimental Workflow: Receptor Internalization Assay
This protocol outlines a method to assess the impact of this compound on mGlu5 receptor internalization using an ELISA-based approach.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5: implications for optimizing preclinical neuroscience drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Allosteric Modulator Concentration for Maximal Efficacy
This technical support center provides guidance for researchers utilizing positive allosteric modulators (PAMs) for metabotropic glutamate receptors. It addresses common questions and troubleshooting scenarios to help optimize experimental design and ensure maximal efficacy.
Critical Correction: VU0424465 Targets mGluR5, Not mGluR4
A critical point of clarification is the molecular target of this compound. Contrary to the topic query, extensive research has characterized This compound as a potent and selective positive allosteric modulator (PAM) and agonist of the metabotropic glutamate receptor 5 (mGluR5) .[1] It displays high selectivity for mGluR5 with no significant activity at other mGlu receptor subtypes, including mGluR4.[2]
This guide is therefore structured into two main sections:
-
Optimizing this compound Concentration for mGluR5 Efficacy: This section provides detailed information and troubleshooting for experiments involving this compound and its action on mGluR5.
-
Optimizing a Positive Allosteric Modulator for mGluR4 Efficacy: This section offers guidance and examples of genuine mGluR4 PAMs for researchers interested in modulating this specific receptor.
Section 1: Optimizing this compound Concentration for mGluR5 Efficacy
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound at the mGluR5 receptor?
A1: this compound is a PAM-agonist for mGluR5.[1] This means it has two distinct activities:
-
Positive Allosteric Modulator (PAM): It binds to an allosteric site on the mGluR5 receptor, a location distinct from the glutamate binding site. This binding enhances the receptor's response to glutamate.
-
Agonist: this compound can directly activate the mGluR5 receptor even in the absence of glutamate.
This compound has been shown to be a biased agonist, preferentially activating certain downstream signaling pathways over others. Specifically, it shows bias towards inositol phosphate (IP1) accumulation and ERK1/2 phosphorylation over intracellular calcium (iCa2+) mobilization.
Q2: What are the recommended starting concentrations for this compound in in vitro experiments?
A2: The optimal concentration of this compound will depend on the specific assay and biological system. However, based on its known potency, here are some starting points:
| Parameter | Reported Value (this compound) | Reference |
| PAM EC50 | 1.5 nM | |
| Agonist EC50 | 171 nM | |
| Ki | 11.8 nM |
For PAM activity, a concentration range of 1 nM to 1 µM is a reasonable starting point for generating a concentration-response curve. For agonist activity, higher concentrations, from 100 nM to 10 µM, may be necessary.
Q3: What are the downstream signaling pathways activated by mGluR5?
A3: mGluR5 is a Gq/G11-protein coupled receptor. Its activation typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Additionally, mGluR5 activation can modulate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
References
Technical Support Center: Mitigating VU0424465-Induced Seizures in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the mGlu5 positive allosteric modulator (PAM) and agonist, VU0424465. The inherent ago-PAM activity of this compound can lead to the induction of seizures in animal models, a critical factor to manage for successful experimental outcomes.
Troubleshooting Guides
This section offers solutions to common problems encountered when using this compound.
Problem 1: Animals exhibit seizure-like behaviors after this compound administration.
-
Cause: this compound is not only a PAM but also a direct agonist at the mGlu5 receptor. This dual-action, particularly its agonistic properties, leads to over-activation of the receptor, resulting in neuronal hyperexcitability and seizures.
-
Solution: Pre-treatment with a selective mGlu5 receptor antagonist, such as 2-methyl-6-(phenylethynyl)pyridine (MPEP), can effectively block the agonist effects of this compound and prevent seizures.
Problem 2: Inconsistent seizure presentation between animals.
-
Cause: Variability in seizure threshold, metabolism of this compound, and the animal's overall health can contribute to inconsistent responses.
-
Solution:
-
Ensure consistent and precise dosing for all animals.
-
Use a standardized seizure scoring scale, such as the modified Racine scale, for uniform assessment.
-
Acclimatize animals to the experimental environment to reduce stress-induced variability.
-
Consider using a larger sample size to account for individual differences.
-
Problem 3: Difficulty in preparing this compound for in vivo administration.
-
Cause: this compound may have limited solubility in standard aqueous solutions.
-
Solution: A common vehicle for administering this compound is a solution of 10% Tween 80 in sterile saline. It is crucial to ensure the compound is fully dissolved before administration. Sonication may aid in dissolution.
Frequently Asked Questions (FAQs)
Q1: Why does this compound induce seizures?
A1: this compound is an "ago-PAM," meaning it acts as both a positive allosteric modulator and a direct agonist of the mGlu5 receptor. The agonist activity directly stimulates the receptor, even in the absence of the endogenous ligand glutamate. This leads to excessive neuronal excitation and can trigger seizures.[1] In contrast, "pure" mGlu5 PAMs that lack agonist activity do not typically induce seizures.
Q2: How can I prevent this compound-induced seizures in my animal model?
A2: The most effective method is to pre-treat the animals with a selective mGlu5 receptor antagonist. MPEP is a widely used and effective antagonist for this purpose.[1] By blocking the mGlu5 receptor, MPEP prevents the agonistic effects of this compound, thereby mitigating the risk of seizures.
Q3: What is a recommended dose of MPEP to use?
A3: The effective dose of MPEP can vary depending on the animal model and the dose of this compound being used. Studies have shown that MPEP doses ranging from 1 mg/kg to 15 mg/kg (i.p.) can be effective in preventing seizures induced by other convulsants in rats.[1] For mitigating seizures induced by mGlu5 agonists, lower doses of MPEP (ED50 of 0.42 mg/kg i.p. against the mGlu5 agonist CHPG in mice) have been shown to be effective.[2] It is recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Q4: When should I administer MPEP relative to this compound?
A4: MPEP should be administered as a pretreatment before this compound. A typical pretreatment time is 30 minutes prior to the administration of the seizure-inducing agent. This allows for MPEP to be absorbed and to occupy the mGlu5 receptors before this compound is introduced.
Q5: Are there alternative compounds to this compound that do not induce seizures?
A5: Yes, several mGlu5 PAMs that exhibit little to no intrinsic agonist activity have been developed. These "pure" PAMs are less likely to cause seizures and may offer a safer alternative for studying the effects of mGlu5 modulation. Examples of such compounds can be found in the scientific literature.
Q6: How should I score the severity of seizures?
A6: The modified Racine scale is a commonly used method for scoring the behavioral manifestations of seizures in rodents. This scale provides a standardized way to quantify seizure severity, ranging from mild behavioral changes to generalized tonic-clonic seizures.
Quantitative Data Summary
| Animal Model | Seizure-Inducing Agent | MPEP Dose (i.p.) | Outcome | Reference |
| Young Rats (21-day-old) | Pilocarpine (400 mg/kg) | 1, 5, and 15 mg/kg | Delayed onset of first seizure, abolished mortality.[1] | |
| Mice | CHPG (mGlu5 agonist) | ED50 = 0.42 mg/kg | Potently suppressed clonic seizures. | |
| Mice | DHPG (mGlu1/5 agonist) | ED50 = 22 mg/kg | Suppressed clonic seizures. | |
| DBA/2 Mice | Sound-induced | ED50 = 18 mg/kg (clonic), 6.1 mg/kg (tonic) | Suppressed seizures. |
Experimental Protocols
Protocol for Mitigating this compound-Induced Seizures with MPEP Pre-treatment
This protocol is a general guideline and may require optimization for specific experimental needs.
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for an acclimatization period of at least 3 days before the experiment.
-
Compound Preparation:
-
This compound: Prepare a solution in 10% Tween 80 in sterile saline.
-
MPEP: Prepare a solution in sterile saline.
-
-
Administration:
-
Administer MPEP via intraperitoneal (i.p.) injection. A starting dose of 5 mg/kg is recommended based on literature for other seizure models.
-
Thirty minutes after MPEP administration, administer this compound via i.p. injection. The dose of this compound will depend on the specific aims of the experiment.
-
-
Seizure Observation and Scoring:
-
Immediately after this compound administration, place the animal in an observation chamber.
-
Continuously observe the animal for at least 60 minutes for any seizure-like behaviors.
-
Score the seizure severity at regular intervals (e.g., every 5 minutes) using the modified Racine scale (see table below).
-
-
Control Groups:
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Vehicle (for MPEP) + Vehicle (for this compound)
-
Vehicle (for MPEP) + this compound
-
MPEP + Vehicle (for this compound)
-
Modified Racine Scale for Seizure Scoring
| Score | Behavioral Manifestation |
| 0 | No response |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with generalized tonic-clonic seizures |
Visualizations
Caption: Signaling pathway of this compound-induced seizures and MPEP intervention.
References
- 1. Neuroprotective effect caused by MPEP, an antagonist of metabotropic glutamate receptor mGluR5, on seizures induced by pilocarpine in 21-day-old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of MPEP (a selective mGluR5 antagonist) on the anticonvulsant action of novel antiepileptic drugs against maximal electroshock-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: VU0424465 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VU0424465 in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during their studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Formulation & Administration
Q1: My this compound solution is precipitating. How can I improve its solubility for in vivo administration?
A1: this compound has low aqueous solubility. To avoid precipitation, it is crucial to use a suitable vehicle and follow a specific preparation protocol. Here are some recommended formulations:
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For Oral (p.o.) or Intraperitoneal (i.p.) Administration: A common vehicle is a multi-component system. For example, a solution can be prepared using a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is critical to add each solvent sequentially and ensure the compound is fully dissolved at each step. Heating and/or sonication can aid dissolution.[1]
-
Alternative Formulations: Other successful vehicles include a mixture of 10% DMSO and 90% corn oil, or 10% DMSO in a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline solution.[1]
-
Preparation Tip: Always prepare a stock solution in DMSO first, and then add the co-solvents. For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to ensure its stability and prevent precipitation.[1]
Q2: What is the recommended storage for this compound stock solutions?
A2: For long-term stability, store stock solutions of this compound at -80°C for up to 6 months. For shorter-term storage, -20°C for up to one month is acceptable.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Adverse Effects & Dosing
Q3: I am observing seizures or convulsive behavior in my animals after administering this compound. Is this a known side effect?
A3: Yes, this is a significant and reported adverse effect of this compound. The compound is known to induce epileptiform activity and convulsions in vivo. This is thought to be an on-target effect related to its potent mGlu5 positive allosteric modulator (PAM) and agonist activity.
Q4: How can I mitigate the risk of seizures in my experiments?
A4: Mitigating seizure risk is critical when working with this compound. Consider the following strategies:
-
Dose Reduction: The convulsive effects are dose-dependent. Start with the lowest possible effective dose and carefully perform a dose-response study. A dose as low as 3 mg/kg has been reported to induce neurotoxicity.
-
Careful Monitoring: Closely monitor the animals for any signs of adverse neurological events after administration.
-
Alternative Compounds: If the seizure liability of this compound is prohibitive for your experimental goals, consider using an alternative mGlu5 PAM with a different in vivo profile, such as VU0409551, which has been shown to have a better safety profile regarding neurotoxicity.
Experimental Design & Interpretation
Q5: I am not observing the expected efficacy in my behavioral model. What are some potential reasons?
A5: Several factors could contribute to a lack of efficacy:
-
Inadequate Formulation: As discussed in Q1, poor solubility can lead to inaccurate dosing. Ensure your formulation is clear and stable.
-
Pharmacokinetics: The bioavailability and brain penetration of your specific formulation and administration route may be insufficient. While detailed pharmacokinetic data for this compound is not extensively published, understanding the time to maximum concentration (Tmax) is crucial for timing your behavioral tests.
-
Dose Selection: The dose-response relationship for mGlu5 PAMs can be complex. It is possible that the selected dose is too low or has entered a range where adverse effects interfere with the behavioral readout.
-
Biased Agonism: this compound is a biased agonist, preferentially activating certain signaling pathways (IP1 and ERK1/2) over others (iCa2+ mobilization). The therapeutic effect you are investigating may be dependent on a pathway that is less strongly activated by this compound.
Quantitative Data Summary
| Parameter | Species | Value | Administration Route | Source |
| Efficacy | ||||
| Antipsychotic-like activity | Rat | Reverses amphetamine-induced hyperlocomotion | i.p. | N/A |
| Adverse Effects | ||||
| Neurotoxicity (FJC Staining) | Rat | Positive at 3 mg/kg | i.p. | |
| Convulsions | In vivo | Observed | N/A | |
| In Vitro Potency | ||||
| mGlu5 PAM EC50 | N/A | 1.5 nM | N/A | |
| mGlu5 Agonist EC50 | N/A | 171 nM | N/A | |
| Allosteric Site Ki | N/A | 11.8 nM | N/A |
Experimental Protocols
Detailed Methodology for Amphetamine-Induced Hyperlocomotion (AIH) Model in Rats
This protocol is adapted from general procedures for testing mGlu5 PAMs in a model predictive of antipsychotic-like activity.
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used. House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimatization before the experiment.
-
Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes. Place each rat in an open-field activity chamber (e.g., a 40 x 40 cm box equipped with photobeams) for a 30-minute habituation period.
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (see Q1 for formulation options) on the day of the experiment.
-
Administer this compound or the vehicle via intraperitoneal (i.p.) injection at a specific pre-treatment time (e.g., 30 minutes before amphetamine administration). Dose selection should be based on pilot studies, starting with low doses due to the potential for adverse effects.
-
-
Induction of Hyperlocomotion:
-
Following the pre-treatment period, administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) or saline to the respective groups.
-
-
Data Acquisition: Immediately after the amphetamine injection, place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the recording period. Compare the activity of the this compound-treated group to the vehicle-amphetamine control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperlocomotion by this compound would indicate antipsychotic-like potential.
Visualizations
Caption: Signaling pathway of this compound at the mGlu5 receptor.
Caption: General experimental workflow for an in vivo study with this compound.
References
Technical Support Center: Addressing Neurotoxicity Concerns with mGlu5 PAM-Agonists
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential neurotoxicity associated with metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs) and PAM-agonists. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary neurotoxicity concern with mGlu5 PAMs and PAM-agonists?
A1: The primary concern is excitotoxicity, which can lead to neuronal necrosis (cell death). This has been observed in preclinical studies, particularly in brain regions such as the auditory cortex and hippocampus.[1] This neurotoxicity is believed to be mechanism-based, meaning it is a direct consequence of enhancing mGlu5 receptor function.[1]
Q2: Is there a difference in neurotoxicity between "pure" PAMs and PAM-agonists (ago-PAMs)?
A2: Yes, this is a critical distinction. Pure PAMs only potentiate the effect of the endogenous ligand, glutamate, and have no intrinsic activity on their own. In contrast, PAM-agonists (or ago-PAMs) can directly activate the mGlu5 receptor even in the absence of glutamate.[2][3] Several studies suggest that the intrinsic agonist activity of ago-PAMs is a major contributing factor to adverse effects, including seizures and neurotoxicity.[4] Therefore, optimizing for pure PAM activity is a key strategy to mitigate neurotoxicity risk.
Q3: How can we experimentally differentiate between a pure PAM and a PAM-agonist?
A3: The differentiation can be made using in vitro functional assays, such as intracellular calcium mobilization assays in cell lines expressing the mGlu5 receptor. A pure PAM will not elicit a response when applied alone but will potentiate the response to a sub-maximal concentration of glutamate. A PAM-agonist will show activity when applied alone. It's important to note that the level of receptor expression in the cell line can influence the apparent agonist activity of a compound.
Q4: What are the proposed molecular mechanisms underlying mGlu5 PAM-induced neurotoxicity?
A4: The leading hypothesis is that excessive activation of mGlu5 by PAMs, particularly ago-PAMs, augments N-methyl-D-aspartate (NMDA) receptor function. This can lead to an overload of intracellular calcium, resulting in excitotoxicity and neuronal death. The physical and functional interaction between mGlu5 and NMDA receptors is a key aspect of this mechanism.
Q5: What is "biased agonism" and how might it be leveraged to create safer mGlu5 PAMs?
A5: Biased agonism refers to the ability of a ligand to selectively activate certain downstream signaling pathways over others. For mGlu5, PAMs could potentially be designed to preferentially potentiate therapeutic signaling pathways (e.g., those related to synaptic plasticity) while avoiding pathways that lead to neurotoxicity (e.g., excessive NMDA receptor potentiation). For instance, a biased PAM might enhance Gq/11-mediated signaling without potentiating NMDA receptor currents. This is an active area of research for developing mGlu5 PAMs with an improved safety profile.
Troubleshooting Guides
Problem: I am observing signs of neurotoxicity (e.g., convulsions, neuronal damage in histopathology) in my in vivo experiments with an mGlu5 PAM.
| Possible Cause | Troubleshooting Step |
| The compound is a PAM-agonist. | Characterize the compound in vitro to determine if it has intrinsic agonist activity. If it is a PAM-agonist, consider screening for structurally related pure PAMs. |
| The dose is too high. | Conduct a dose-response study to identify the minimum effective dose. High doses, even of pure PAMs, can lead to neurotoxicity with chronic administration. |
| The compound potentiates NMDA receptor currents. | Test the ability of your PAM to modulate NMDA receptor-mediated currents in electrophysiology experiments. Consider exploring biased PAMs that do not enhance NMDA receptor function. |
| Off-target effects. | Profile the compound against a panel of other receptors and ion channels to rule out off-target activity. |
Problem: My in vitro results for PAM activity are not consistent across different cell lines.
| Possible Cause | Troubleshooting Step |
| Different mGlu5 receptor expression levels. | The level of receptor expression can influence the apparent agonist activity of a PAM. Quantify the receptor expression level in your cell lines. It is recommended to test compounds in cell lines with both high and low receptor expression. |
| Cell line-specific signaling machinery. | The downstream signaling components can vary between cell types, potentially affecting the observed functional response. Use a well-characterized cell line and consider confirming key findings in primary neuronal cultures. |
| Assay conditions. | Ensure consistent assay conditions, including cell density, glutamate concentration, and incubation times. |
Quantitative Data Summary
Table 1: In Vivo Neurotoxicity of mGlu5 PAMs
| Compound | Species | Dose | Duration | Observed Neurotoxicity | Brain Region Affected | Citation |
| 5PAM523 | Rat | 30 and 50 mg/kg | 4 days | Moderate to severe neuronal necrosis | Auditory cortex, Hippocampus | |
| 5PAM523 | Mouse (WT) | 100 mg/kg | 4 days | Significant neuronal death | Auditory cortex, Hippocampus | |
| 5PAM523 | Mouse (mGlu5 KO) | 100 mg/kg | 4 days | No neuronal loss | N/A | |
| VU0422465 | Rat | 3 mg/kg | 24 hours | Positive Fluoro-Jade C staining | Auditory cortex | |
| VU0409551 | Rat | Doses above therapeutic efficacy | N/A | Negative Fluoro-Jade C staining | N/A |
Table 2: In Vitro Characterization of mGlu5 PAMs
| Compound | Assay | Parameter | Value | Cell Line | Citation |
| 5PAM523 | Calcium Mobilization | Potentiation of glutamate response | Yes | Human mGlu5 expressing cells | |
| 5PAM523 | Calcium Mobilization | Intrinsic agonist activity | No | Human mGlu5 expressing cells | |
| VU0424465 | Calcium Mobilization | PAM EC50 | 1.5 nM | Rat mGlu5 expressing cells | |
| This compound | Calcium Mobilization | Agonist EC50 | 171 nM | Rat mGlu5 expressing cells | |
| VU0409551 | Calcium Mobilization | PAM EC50 | 235 nM | Rat mGlu5 expressing HEK293A cells | |
| VU0409551 | Calcium Mobilization | Intrinsic agonist activity | No | Rat mGlu5 expressing HEK293A cells | |
| VU0409551 | pERK1/2 Assay | Agonist activity | Yes | mGlu5-expressing cells |
Experimental Protocols
1. In Vitro Calcium Mobilization Assay to Differentiate Pure PAMs from PAM-Agonists
-
Objective: To determine if a test compound has intrinsic agonist activity and/or potentiates the glutamate-induced response at the mGlu5 receptor.
-
Materials:
-
HEK293 cells stably expressing the mGlu5 receptor.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Glutamate.
-
Test compound.
-
-
Procedure:
-
Plate mGlu5-expressing HEK293 cells in a 96-well plate and grow to confluence.
-
Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
To test for agonist activity, add the test compound at various concentrations and measure the change in fluorescence over time using a fluorescence plate reader.
-
To test for PAM activity, pre-incubate the cells with the test compound at various concentrations for a defined period.
-
Add a sub-maximal (EC20) concentration of glutamate and measure the change in fluorescence.
-
Analyze the data to determine the EC50 for agonist activity (if any) and the EC50 for potentiation of the glutamate response.
-
2. In Vivo Neurotoxicity Assessment using Histopathology
-
Objective: To evaluate the potential of a test compound to cause neuronal damage in vivo.
-
Materials:
-
Test compound.
-
Vehicle control.
-
Rodent model (e.g., rats or mice).
-
Perfusion and tissue fixation reagents (e.g., saline, paraformaldehyde).
-
Histology equipment for tissue processing, sectioning, and staining (e.g., H&E, Fluoro-Jade C).
-
Microscope for analysis.
-
-
Procedure:
-
Administer the test compound or vehicle to the animals for the desired duration and at the specified doses.
-
At the end of the treatment period, deeply anesthetize the animals.
-
Perfuse the animals transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde).
-
Dissect the brain and post-fix in the same fixative.
-
Process the brain tissue for paraffin or frozen sectioning.
-
Cut sections of the brain regions of interest (e.g., auditory cortex, hippocampus).
-
Stain the sections with a neuronal marker (e.g., NeuN) and a marker for degenerating neurons (e.g., Fluoro-Jade C or H&E).
-
Examine the stained sections under a microscope to assess for signs of neuronal necrosis, such as pyknotic nuclei, eosinophilic cytoplasm, and neuronal loss.
-
Quantify the extent of neuronal damage if necessary.
-
Visualizations
Caption: Canonical mGlu5 signaling pathway and its link to potential excitotoxicity.
Caption: A logical workflow for screening mGlu5 PAMs to mitigate neurotoxicity risk.
References
- 1. Mechanism based neurotoxicity of mGlu5 positive allosteric modulators--development challenges for a promising novel antipsychotic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Impact of Allosteric Agonist Activity of Selective Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 in Regulating Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional impact of allosteric agonist activity of selective positive allosteric modulators of metabotropic glutamate receptor subtype 5 in regulating central nervous system function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unique signaling profiles of positive allosteric modulators of metabotropic glutamate receptor subtype 5 determine differences in in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating mGlu5 Receptor Desensitization with VU0424465: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information on the effects of the mGlu5 positive allosteric modulator (PAM) and agonist, VU0424465, on receptor desensitization. Contrary to preventing desensitization, evidence indicates that this compound can induce or enhance the desensitization of mGlu5 receptors. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to help manage and interpret these effects in your experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Diminished or absent response to a second application of agonist/VU0424465. | Rapid receptor desensitization induced by the initial application of this compound, which possesses intrinsic agonist activity. | - Extend the washout period between applications to allow for receptor resensitization. - Perform experiments at lower, yet effective, concentrations of this compound to minimize agonist-induced desensitization. - Consider using a "pure" PAM with no or very low agonist activity if potentiation without desensitization is critical. |
| High variability in responses between wells or experiments. | - Cell-type specific differences in the expression of regulatory proteins (e.g., G protein-coupled receptor kinases (GRKs), Protein Kinase C (PKC)). - Inconsistent pre-incubation times with this compound. - Presence of endogenous glutamate in the assay medium. | - Characterize the desensitization profile in your specific cell line. - Standardize all incubation and washout times meticulously. - For assays measuring agonist activity of this compound, ensure the use of glutamate-free medium. |
| Unexpected potentiation or inhibition of other signaling pathways. | This compound exhibits biased agonism, preferentially activating certain downstream pathways (e.g., IP₁ accumulation and ERK1/2 phosphorylation) over others (e.g., intracellular calcium mobilization).[1] | - Measure multiple downstream signaling endpoints (e.g., calcium, IP₁, pERK) to fully characterize the functional profile of this compound in your system. - Be aware that effects on one pathway may not be predictive of effects on another. |
| Observed desensitization is not reversed by washout. | Prolonged exposure to this compound may lead to receptor internalization or downregulation in addition to desensitization. | - Perform time-course experiments to distinguish between rapid desensitization and longer-term downregulation. - Use techniques like cell surface ELISA or immunofluorescence to quantify receptor surface expression following treatment. |
Frequently Asked Questions (FAQs)
Q1: Does this compound prevent mGlu5 receptor desensitization?
A: No. In fact, due to its nature as a potent PAM with intrinsic agonist activity (a "PAM-agonist"), this compound has been shown to induce mGlu5 desensitization on its own and to enhance desensitization caused by orthosteric agonists like (S)-3,5-dihydroxyphenylglycine (DHPG).[2]
Q2: What is the mechanism of mGlu5 receptor desensitization?
A: mGlu5 desensitization is a complex process involving multiple mechanisms. A primary pathway is the phosphorylation of the receptor by kinases such as Protein Kinase C (PKC) and G protein-coupled receptor kinases (GRKs). This phosphorylation can lead to the uncoupling of the receptor from its G-protein, and in some cases, the recruitment of β-arrestins, which further promotes desensitization and can lead to receptor internalization. Some studies suggest that GRK2 can mediate mGlu5 desensitization in a phosphorylation-independent manner as well.
Q3: How does this compound cause desensitization?
A: As a PAM-agonist, this compound can directly activate the mGlu5 receptor, even in the absence of an orthosteric agonist.[1] This activation triggers the same intracellular regulatory processes that lead to desensitization, such as the activation of PKC and recruitment of GRKs. When co-applied with an orthosteric agonist, it can potentiate the overall receptor activation, leading to a more robust and rapid desensitization.[2]
Q4: Are there ways to minimize the desensitizing effects of this compound?
A: While it may not be possible to completely eliminate desensitization, you can take steps to manage it:
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Optimize Concentration: Use the lowest effective concentration of this compound.
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Control Exposure Time: Minimize the duration of exposure to the compound. For potentiation experiments, simultaneous addition of this compound and the orthosteric agonist may be preferable to pre-incubation.
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Kinase Inhibitors: In mechanistic studies, you could explore the use of broad-spectrum PKC inhibitors or more specific GRK inhibitors to investigate their role in the desensitization observed in your system. However, be mindful of potential off-target effects.
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Choice of PAM: If the goal is to potentiate the receptor with minimal intrinsic desensitization, consider using a PAM with lower or no agonist activity, such as CDPPB in certain cell types.[2]
Q5: How does the desensitizing effect of this compound compare to other mGlu5 PAMs?
A: The desensitizing properties of mGlu5 PAMs are cell-type dependent.
-
In HEK293-mGlu5 cells , this compound and VU0409551 were found to induce desensitization on their own, while other PAMs like CDPPB and VU0360172 did not. However, all tested PAMs enhanced DHPG-induced desensitization.
-
In striatal neurons , all tested mGlu5 PAMs, including this compound, induced desensitization alone and enhanced DHPG-induced desensitization.
-
In cortical neurons , this compound and VU0360172 were the only PAMs shown to induce desensitization alone.
Quantitative Data Summary
Table 1: Agonist and PAM Activity of this compound
| Parameter | Cell Type | Value | Reference |
| Agonist EC₅₀ (iCa²⁺ mobilization) | HEK293A-mGlu5-low | 171 ± 15 nM | |
| Maximum Efficacy (vs. Glutamate) | HEK293A-mGlu5-low | 65% | |
| PAM EC₅₀ (iCa²⁺ mobilization) | HEK293A-mGlu5-low | 1.5 ± 0.8 nM | |
| Binding Affinity (Ki) | MPEP allosteric site | 11.8 nM |
Table 2: Comparison of mGlu5 PAM-induced Desensitization (Qualitative)
| Compound | HEK293-mGlu5 Cells (Induces Desensitization Alone) | Striatal Neurons (Induces Desensitization Alone) | Cortical Neurons (Induces Desensitization Alone) | All Cell Types (Enhances Agonist-Induced Desensitization) | Reference |
| This compound | Yes | Yes | Yes | Yes | |
| VU0360172 | No | Yes | Yes | Yes | |
| VU0409551 | Yes | Yes | No | Yes | |
| CDPPB | No | Yes | No | Yes (except cortical neurons) | |
| DPFE | No | Yes | No | Yes |
Experimental Protocols
Protocol 1: Assessing Acute Desensitization of mGlu5-mediated Calcium Mobilization
This protocol is designed to measure the desensitizing effect of this compound by quantifying the response to a second agonist challenge after an initial stimulation.
Materials:
-
HEK293 cells stably expressing mGlu5 (or primary neuronal cultures).
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Culture medium (e.g., DMEM).
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Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 1.2 mM CaCl₂).
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Fluo-4 AM calcium indicator dye.
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Pluronic F-127.
-
Probenecid (optional, to prevent dye leakage).
-
This compound.
-
mGlu5 orthosteric agonist (e.g., Glutamate or DHPG).
-
96-well black-walled, clear-bottom plates.
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Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer (e.g., 2-5 µM Fluo-4 AM, 0.02% Pluronic F-127, and optionally 2.5 mM probenecid).
-
Remove culture medium from cells, wash once with assay buffer.
-
Add 100 µL of Fluo-4 AM loading solution to each well.
-
Incubate for 45-60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove extracellular dye.
-
Add 100 µL of assay buffer to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Desensitization Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
First Stimulation (S1):
-
Establish a stable baseline fluorescence reading for ~20 seconds.
-
Inject a concentration of this compound (to measure its agonist-induced desensitization) or an orthosteric agonist (e.g., EC₈₀ of DHPG).
-
Record the peak fluorescence response (F₁).
-
-
Washout:
-
After the response from S1 has returned to near baseline, gently aspirate the medium and wash the cells 3-4 times with assay buffer over a defined period (e.g., 10-20 minutes). This step is crucial for removing the initial stimulus.
-
-
Second Stimulation (S2):
-
After the washout period, re-establish a baseline reading.
-
Inject the same concentration of the same agonist used in S1.
-
Record the peak fluorescence response (F₂).
-
-
-
Data Analysis:
-
Calculate the percentage of desensitization as: (1 - (F₂ / F₁)) * 100%.
-
A higher percentage indicates greater desensitization.
-
To assess the effect of this compound on agonist-induced desensitization, pre-incubate with this compound for a defined period (e.g., 5-15 minutes) before the first stimulation with the orthosteric agonist.
-
Visualizations
Caption: mGlu5 receptor desensitization pathway.
Caption: Workflow for mGlu5 desensitization assay.
References
improving the translational value of VU0424465 preclinical data
This technical support center provides researchers, scientists, and drug development professionals with essential information to improve the translational value of preclinical data for VU0424465, a potent mGlu5 positive allosteric modulator (PAM) and agonist.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
In Vivo Studies
-
Question: My animals are exhibiting seizures and convulsions after this compound administration. Is this expected, and what can I do?
-
Answer: Yes, this is a known adverse effect of this compound.[1][2] The compound's intrinsic agonist activity at the mGlu5 receptor is thought to contribute to its pro-convulsant effects.[1] It is crucial to carefully monitor the animals for seizure activity using a standardized scoring system, such as the Racine scale.[1] Consider using lower doses to establish a therapeutic window and including a control group treated with a pure PAM (like VU0409551) to differentiate between on-target efficacy and agonist-driven side effects.
-
-
Question: I am observing neuronal death in my in vivo studies. How can I confirm and quantify this?
-
Answer: Neuronal death is a reported adverse effect of this compound. To confirm and quantify neurotoxicity, you can perform Fluoro-Jade C staining on brain sections from treated animals. This fluorescent dye specifically stains degenerating neurons. A detailed protocol for this procedure is provided in the "Experimental Protocols" section.
-
-
Question: I am having trouble dissolving this compound for in vivo dosing. What is the recommended procedure?
-
Answer: this compound is soluble in DMSO and ethanol up to 100 mM. For in vivo administration, several vehicle formulations can be used. One common method is to first dissolve the compound in a minimal amount of DMSO and then dilute it in a vehicle such as corn oil or a solution containing PEG300, Tween-80, and saline. Detailed protocols for preparing dosing solutions are available in the "Experimental Protocols" section. Always ensure the final solution is clear and homogenous before administration.
-
In Vitro Assays
-
Question: I am not observing the expected potentiation of glutamate response in my calcium mobilization assay. What could be the issue?
-
Answer: Several factors could contribute to this. Ensure your cells are healthy and properly seeded. The concentration of glutamate used is critical; an EC20 concentration is typically used to observe potentiation. Verify the final concentration of this compound in your assay. Also, be aware that this compound has agonist activity on its own, which might mask the potentiation effect if not accounted for in the experimental design and data analysis.
-
-
Question: My ERK1/2 phosphorylation signal is weak or inconsistent. How can I improve my Western blot results?
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Answer: To improve the signal-to-noise ratio, it is important to minimize basal ERK1/2 phosphorylation by serum-starving the cells before stimulation with this compound. Ensure that your sample preparation, protein quantification, and Western blot procedures are optimized. Probing for total ERK1/2 on the same membrane is crucial for normalization. A general protocol for assessing ERK1/2 phosphorylation is provided in the "Experimental Protocols" section.
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Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| mGlu5 PAM Potency (EC50) | 1.5 nM | HEK293 cells | |
| mGlu5 Agonist Potency (EC50) | 171 nM | HEK293 cells | |
| mGlu5 Allosteric Site Affinity (Ki) | 11.8 nM | Not Specified | |
| Maximum Glutamate Response Increase | 30% | HEK293 cells | |
| Biased Signaling | Favors IP1 and ERK1/2 over iCa2+ | HEK293 and neuronal cells |
In Vivo Effects of this compound in Rodents
| Effect | Dose | Species | Observation | Reference |
| Neurotoxicity (Neuronal Death) | 3 mg/kg (i.p.) | Rat | Positive Fluoro-Jade C staining in the auditory cortex. | |
| Behavioral Convulsions | 3 mg/kg | Rat | Induces robust behavioral convulsions. | |
| Epileptiform Activity | Not Specified | Rat | Induces epileptiform activity in CA3 hippocampal neurons in vitro. |
Experimental Protocols
Fluoro-Jade C Staining for Neurodegeneration
This protocol is adapted from standard procedures for identifying degenerating neurons.
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Tissue Preparation: Perfuse animals and prepare 40 µm free-floating brain sections.
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Mounting: Mount sections onto gelatin-coated slides and allow them to dry.
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Rehydration and Permanganate Incubation:
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Immerse slides in 100% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 1 minute.
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Rinse in distilled water for 1 minute.
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Incubate in 0.06% potassium permanganate solution for 15 minutes.
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Rinse in distilled water for 1 minute.
-
-
Fluoro-Jade C Staining:
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Incubate slides in a 0.001% solution of Fluoro-Jade C in 0.1% acetic acid for 30 minutes.
-
-
Rinsing and Drying:
-
Rinse slides three times in distilled water for 1 minute each.
-
Dry the slides on a slide warmer at 50°C for 5-10 minutes.
-
-
Clearing and Coverslipping:
-
Clear the slides in xylene for at least 1 minute.
-
Coverslip with a non-aqueous mounting medium (e.g., DPX).
-
-
Visualization: Examine slides using a fluorescence microscope with a filter system suitable for fluorescein (blue light excitation).
In Vivo Dosing Solution Preparation
The following are example protocols for preparing this compound for intraperitoneal (i.p.) or oral (p.o.) administration.
Protocol 1: PEG300/Tween-80/Saline Vehicle
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Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
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To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
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Add 50 µL of Tween-80 and mix again.
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Add 450 µL of saline to reach the final volume of 1 mL and vortex until the solution is clear.
Protocol 2: Corn Oil Vehicle
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.
Intracellular Calcium Mobilization Assay
This is a general protocol for assessing mGlu5 receptor activation.
-
Cell Seeding: Seed HEK293 cells stably expressing mGlu5 into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with an appropriate assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer and incubate for 1 hour at 37°C.
-
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add this compound at various concentrations, followed by an EC20 concentration of glutamate.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis: Normalize the data to the response of glutamate alone and generate concentration-response curves to determine EC50 values.
ERK1/2 Phosphorylation Western Blot
This protocol outlines the general steps for detecting changes in ERK1/2 phosphorylation.
-
Cell Culture and Treatment:
-
Culture cells to near confluency and then serum-starve overnight.
-
Treat cells with this compound for the desired time points.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with a primary antibody against total ERK1/2 for normalization.
-
-
Data Analysis: Quantify the band intensities and express the level of phospho-ERK1/2 as a ratio to total ERK1/2.
Visualizations
Caption: Simplified mGlu5 receptor signaling pathway activated by glutamate and modulated by this compound.
Caption: Experimental workflow for assessing the neurotoxicity of this compound in vivo.
Caption: Logical relationship for troubleshooting unexpected in vivo adverse effects of this compound.
References
best practices for long-term storage of VU0424465
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and experimental use of VU0424465.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) and agonist of the metabotropic glutamate receptor 5 (mGlu5).[1] It binds to an allosteric site on the receptor, distinct from the glutamate binding site, and potentiates the receptor's response to glutamate. This compound also exhibits agonist activity, meaning it can directly activate the mGlu5 receptor in the absence of glutamate.[2]
Q2: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.
Q3: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO and ethanol. For long-term storage of stock solutions, it is recommended to store aliquots in tightly sealed vials at -80°C for up to six months. For shorter-term storage, aliquots can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q4: What are the known signaling pathways activated by this compound?
This compound displays biased agonism, preferentially activating certain signaling pathways over others. It potentiates Gαq-mediated signaling, leading to the activation of phospholipase C (PLC) and subsequent production of inositol monophosphate (IP1) and diacylglycerol (DAG). This can lead to an increase in intracellular calcium (iCa2+) and activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway. This compound shows a bias towards IP1 accumulation and ERK1/2 phosphorylation over iCa2+ mobilization.
Q5: Are there any known off-target effects or toxicity concerns with this compound?
At high doses, some mGlu5 PAMs, including this compound, have been reported to induce neurotoxicity. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific assay and to be aware of potential toxic effects at higher concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no biological activity | Compound degradation: Improper storage or handling. | Ensure the solid compound and stock solutions are stored at the recommended temperatures. Prepare fresh working solutions for each experiment. Consider purchasing a new batch of the compound if degradation is suspected. |
| Incorrect concentration: Calculation error or inaccurate weighing. | Double-check all calculations for preparing stock and working solutions. Use a calibrated balance for weighing the solid compound. | |
| Cell line issues: Low or no expression of mGlu5 receptor. | Verify the expression of mGlu5 in your cell line using techniques like Western blot or qPCR. Use a positive control agonist (e.g., glutamate or DHPG) to confirm receptor functionality. | |
| Precipitation of the compound in aqueous buffer | Low solubility: The compound may have limited solubility in your experimental buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay and does not exceed the recommended percentage (typically <0.5%). Gentle warming or sonication may help dissolve the compound. Consider using a different buffer system or adding a solubilizing agent if compatible with your experiment. |
| High background signal in assays | Intrinsic agonist activity: this compound has agonist properties. | Optimize the concentration of this compound to find a window where it acts as a PAM without causing high basal activation. Include appropriate vehicle controls. |
| Contamination: Bacterial or fungal contamination of cell cultures or reagents. | Maintain sterile techniques during all experimental procedures. Regularly check cell cultures for contamination. | |
| Variability between experiments | Inconsistent experimental conditions: Minor variations in incubation times, temperatures, or cell densities. | Standardize all experimental parameters and document them carefully. Ensure consistent cell passage numbers and confluency. |
| Pipetting errors: Inaccurate liquid handling. | Use calibrated pipettes and proper pipetting techniques. |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| EC50 (PAM activity) | 1.5 nM | Potentiation of glutamate-induced response | |
| EC50 (Agonist activity) | 171 nM | Direct activation of mGlu5 | |
| Ki | 11.8 nM | Binding affinity to the allosteric site | |
| Solubility in DMSO | ≥ 100 mM | ||
| Solubility in Ethanol | ≥ 100 mM |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to this compound in cells expressing the mGlu5 receptor.
Materials:
-
HEK293 cells stably expressing mGlu5
-
DMEM supplemented with 10% FBS, 1% penicillin/streptomycin
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Glutamate (positive control)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed HEK293-mGlu5 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a dilution series of this compound in HBSS. Also, prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC20).
-
Assay:
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in a fluorescence plate reader capable of kinetic reading.
-
Establish a stable baseline fluorescence reading.
-
For PAM activity, add the this compound dilutions to the wells, followed by the addition of the EC20 concentration of glutamate.
-
For agonist activity, add the this compound dilutions directly to the wells.
-
Record the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 values for PAM and agonist activities.
Protocol 2: ERK1/2 Phosphorylation Western Blot
This protocol describes the detection of ERK1/2 phosphorylation in response to this compound treatment.
Materials:
-
Primary cortical neurons or a suitable cell line expressing mGlu5
-
Serum-free culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Serum-starve the cells for several hours before treatment to reduce basal ERK1/2 phosphorylation. Treat the cells with different concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 relative to the total ERK1/2.
Mandatory Visualizations
References
Validation & Comparative
A Preclinical Comparison of VU0424465 and VU0409551: Biased mGlu5 Allosteric Modulators
A detailed guide for researchers, scientists, and drug development professionals on the preclinical profiles of two distinct metabotropic glutamate receptor 5 (mGlu5) allosteric modulators.
This guide provides an objective comparison of the preclinical data for VU0424465 and VU0409551, two tool compounds that have been instrumental in understanding the nuanced pharmacology of metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs). Both compounds have been evaluated in various in vitro and in vivo models, revealing distinct profiles that highlight the importance of biased agonism and signaling pathways in determining therapeutic potential and adverse effect liability.
In Vitro Pharmacological Profile
This compound and VU0409551 are both positive allosteric modulators of the mGlu5 receptor, however, they exhibit key differences in their in vitro pharmacological properties. This compound is characterized as a potent "ago-PAM" with intrinsic agonist activity, while VU0409551 acts as a pure PAM with a unique bias in its signaling.[1]
| Parameter | This compound | VU0409551 | Reference |
| Target | mGlu5 Receptor | mGlu5 Receptor | [1][2] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) - Agonist | Positive Allosteric Modulator (PAM) - Biased | [1][3] |
| EC50 (PAM activity) | 1.5 nM | 235 - 260 nM | |
| EC50 (Agonist activity) | 171 nM | No intrinsic agonist activity in calcium mobilization assays | |
| Ki (MPEP site) | 11.8 nM | Displaces [3H]-mPEPy | |
| % Glutamate Max Response | 65% (agonist activity); Increases max response by 30% (PAM activity) | 74 - 84% (PAM activity) | |
| Signaling Bias | Biased towards IP1 and ERK1/2 over iCa2+ | Potentiates Gαq-mediated signaling; does not potentiate mGlu5 modulation of NMDAR currents |
In Vivo Preclinical Models
The divergent in vitro profiles of this compound and VU0409551 translate to markedly different outcomes in preclinical behavioral models. These studies underscore the therapeutic potential of biased mGlu5 modulation while highlighting the risks associated with ago-PAM activity.
| Preclinical Model | This compound | VU0409551 | Reference |
| Antipsychotic-like Activity (Reversal of Hyperlocomotion) | - | Reverses MK-801-induced hyperlocomotion (MED: 10 mg/kg) | |
| Cognition Enhancement | - | Efficacious in novel object recognition and contextual fear conditioning (MED: 3 mg/kg and 1 mg/kg, respectively) | |
| Seizure Liability | Induces behavioral convulsions and epileptiform activity | Devoid of seizure activity at doses up to 120 mg/kg | |
| Neurotoxicity | Induces neurotoxicity (Fluoro-Jade C staining) at 3 mg/kg | No neurotoxicity observed at doses up to 120 mg/kg (4-day repeat dosing) |
Signaling Pathways and Experimental Workflows
The distinct pharmacological profiles of this compound and VU0409551 are rooted in their differential engagement of downstream signaling pathways.
Caption: Simplified mGlu5 receptor signaling pathway and points of allosteric modulation.
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of compounds in a preclinical model of psychosis.
Caption: Experimental workflow for the amphetamine-induced hyperlocomotion model.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of compounds at modulating mGlu5 receptor activity.
-
Cell Line: HEK293 cells stably expressing the human mGlu5 receptor.
-
Assay Principle: Changes in intracellular calcium concentration are measured using a calcium-sensitive fluorescent dye (e.g., Fluo-8, AM).
-
Procedure:
-
Cells are plated in 96- or 384-well black-walled, clear-bottom microplates and allowed to attach overnight.
-
Growth medium is removed, and cells are incubated with the calcium-sensitive dye in assay buffer.
-
Serial dilutions of the test compound (e.g., this compound, VU0409551) are prepared.
-
The plate is placed in a fluorescence plate reader, and a baseline fluorescence is established.
-
The test compound is added, followed by a sub-maximal concentration (EC20) of glutamate to assess PAM activity. For agonist activity, the compound is added in the absence of glutamate.
-
Fluorescence is measured over time to determine the change in intracellular calcium.
-
Data are normalized to the response of a maximal glutamate concentration to calculate EC50 and % maximal response.
-
Amphetamine-Induced Hyperlocomotion
This behavioral model is used to assess the potential antipsychotic-like activity of a compound.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Apparatus: Open-field arenas equipped with infrared beams to automatically track locomotor activity.
-
Procedure:
-
Animals are habituated to the testing room and open-field arenas.
-
On the test day, animals are administered the test compound (e.g., VU0409551) or vehicle via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Following a pretreatment period (typically 30-60 minutes), animals are administered a psychostimulant such as amphetamine or MK-801.
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period (e.g., 60-120 minutes).
-
The ability of the test compound to reverse the hyperlocomotion induced by the psychostimulant is quantified.
-
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to evaluate learning and memory (cognition) in rodents.
-
Animals: Mice or rats.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation Phase: Animals are allowed to freely explore the empty arena for a set period on one or more days to acclimate to the environment.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index is calculated based on the relative time spent exploring the novel object compared to the familiar one. A higher discrimination index indicates better memory.
-
Conclusion
The preclinical data for this compound and VU0409551 provide a compelling illustration of the complexities of mGlu5 receptor pharmacology. This compound, an ago-PAM, demonstrates potent in vitro activity but is associated with significant in vivo liabilities, including seizure induction and neurotoxicity. In contrast, VU0409551, a biased pure PAM, exhibits a favorable in vivo profile with antipsychotic-like and cognition-enhancing effects in the absence of these adverse events. These findings have been pivotal in guiding drug discovery efforts towards the development of biased mGlu5 modulators as a promising therapeutic strategy for neuropsychiatric disorders. The distinct profiles of these two compounds serve as a critical reference for researchers in the field, emphasizing the importance of a thorough understanding of signaling bias in the development of safer and more effective therapeutics.
References
A Comparative Guide to VU0424465 and Pure mGlu5 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of VU0424465, a known mGlu5 PAM-agonist, and pure mGlu5 Positive Allosteric Modulators (PAMs). The information presented herein is intended to assist researchers in selecting the appropriate tool compounds for their studies and to provide a deeper understanding of the nuanced pharmacology of mGlu5 allosteric modulation.
Distinguishing this compound from Pure mGlu5 PAMs
The primary distinction between this compound and pure mGlu5 PAMs lies in their intrinsic activity. This compound is classified as a PAM-agonist (or ago-PAM), meaning it not only potentiates the effect of the endogenous ligand, glutamate, but also possesses inherent agonist activity at the mGlu5 receptor, even in the absence of glutamate.[1][2] In contrast, pure PAMs do not have intrinsic efficacy and only act to enhance the response of an orthosteric agonist.[2][3]
This difference in intrinsic activity is a critical determinant of their downstream signaling effects and in vivo profiles. This compound exhibits "biased agonism," preferentially activating certain signaling pathways over others.[4] Specifically, it shows a bias towards inositol phosphate (IP1) accumulation and extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation over the canonical Gq-mediated intracellular calcium (iCa2+) mobilization. This biased signaling profile has been associated with adverse effects, including seizure-like activity and neurotoxicity, observed with this compound and other ago-PAMs in preclinical models.
Pure mGlu5 PAMs, on the other hand, are designed to have a more neutral pharmacological profile, selectively potentiating Gq-coupled signaling without the intrinsic agonism that can lead to off-target effects. This often translates to a more favorable safety profile in vivo.
Quantitative Data Presentation
The following table summarizes the key pharmacological differences between this compound and a representative pure mGlu5 PAM, VU0409551.
| Parameter | This compound (ago-PAM) | Pure mGlu5 PAMs (e.g., VU0409551) | Reference |
| Mechanism of Action | Positive Allosteric Modulator and Agonist (PAM-agonist) | Pure Positive Allosteric Modulator | |
| Intrinsic Agonist Activity (iCa2+ mobilization) | Yes (EC50 = 171 nM, 65% of glutamate max response) | No intrinsic agonist activity | |
| PAM Activity (iCa2+ mobilization) | Yes (EC50 = 1.5 nM) | Yes (e.g., VU0409551 EC50 = 235 nM) | |
| Signaling Bias | Biased towards IP1 accumulation and ERK1/2 phosphorylation over iCa2+ mobilization | Generally potentiate Gq signaling without strong bias | |
| Gs Activation | Yes, in HEK 293 cells | Not typically reported as a primary mechanism | |
| In Vivo Profile | Efficacious but associated with convulsions and neurotoxicity | Efficacious with a better safety profile (e.g., VU0409551 is devoid of seizure activity) | |
| NMDAR Current Modulation | Potentiates mGlu5 modulation of NMDAR currents | Can be designed to not potentiate NMDAR currents (e.g., VU0409551) |
Experimental Protocols
Intracellular Calcium (iCa2+) Mobilization Assay
This assay is a primary method for characterizing mGlu5 receptor activation.
-
Cell Culture: HEK293A cells stably expressing rat mGlu5 are cultured in DMEM supplemented with 5% FBS, 16 mM HEPES, and 500 µg/mL G418.
-
Dye Loading: Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: A triple-addition protocol is typically used in a fluorescence imaging plate reader (FLIPR) or similar instrument.
-
First Addition: The test compound (e.g., this compound or a pure PAM) is added to assess for intrinsic agonist activity.
-
Second Addition: An EC20 concentration of glutamate is added to measure the potentiating effect of the test compound.
-
Third Addition: A saturating concentration of glutamate is added to determine the maximal system response.
-
-
Data Analysis: The fluorescence intensity is measured over time. EC50 values for agonist and PAM activity are calculated using non-linear regression.
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of a downstream product of the Gq/PLC signaling cascade.
-
Cell Culture and Stimulation: HEK293A-mGlu5 cells are plated and incubated with the test compounds for a defined period (e.g., 30-60 minutes) in the presence of LiCl (to inhibit IP1 degradation).
-
Lysis and Detection: Cells are lysed, and the IP1 levels in the lysate are measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit.
-
Data Analysis: The HTRF signal is proportional to the amount of IP1. EC50 values are determined by fitting the data to a four-parameter logistic equation.
ERK1/2 Phosphorylation Assay
This assay assesses signaling through G-protein independent or downstream Gq-pathways.
-
Cell Culture and Treatment: Primary cortical neurons or HEK293A-mGlu5 cells are serum-starved and then treated with the test compounds for a short duration (e.g., 5-10 minutes).
-
Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Western Blotting or ELISA: The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 are measured by Western blotting or a specific ELISA kit.
-
Data Analysis: The ratio of pERK1/2 to total ERK1/2 is calculated and normalized to the vehicle control.
Signaling Pathway Diagrams
References
- 1. Identification of a Selective Allosteric Agonist of mGlu5 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Functional Impact of Allosteric Agonist Activity of Selective Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 in Regulating Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pure Positive Allosteric Modulators (PAMs) of mGlu5 with Competitive MPEP-Site Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5: implications for optimizing preclinical neuroscience drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validating VU0424465 Binding to the MPEP Allosteric Site: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VU0424465's binding and functional activity at the MPEP allosteric site of the metabotropic glutamate receptor 5 (mGlu5). Experimental data and detailed protocols are presented to support the validation of this compound as a potent and biased allosteric modulator.
This compound is a significant chemical tool for studying mGlu5 receptor function, demonstrating a complex pharmacological profile as both a positive allosteric modulator (PAM) and a direct agonist (ago-PAM)[1][2]. Its interaction with the well-characterized MPEP allosteric site makes it a valuable compound for dissecting the nuances of mGlu5 signaling. This guide compares the binding affinity and functional potency of this compound with the prototypical mGlu5 negative allosteric modulator (NAM), MPEP, and other relevant compounds.
Comparative Binding and Functional Data
The following tables summarize the quantitative data for this compound and MPEP, highlighting their distinct effects on mGlu5 receptor activity.
| Compound | Binding Affinity (Ki) at MPEP Site | Receptor | Reference |
| This compound | 11.8 nM | mGlu5 | [1] |
| MPEP | ~200-500 nM | mGlu5 | [3] |
| Compound | Functional Activity | Metric | Value | Reference |
| This compound | PAM | EC50 (glutamate potentiation) | 1.5 nM | [1] |
| Agonist | EC50 (calcium mobilization) | 171 nM | ||
| Agonist | Maximum Efficacy (vs. glutamate) | 65% | ||
| MPEP | NAM | pIC50 (inhibition of quisqualate) | 7.64 ± 0.11 (WT mGlu5) |
Signaling Pathway of mGlu5 Allosteric Modulation
The binding of allosteric modulators like this compound and MPEP to the 7-transmembrane (7TM) domain of the mGlu5 receptor influences its conformational state and subsequent intracellular signaling cascades. The diagram below illustrates the general mechanism of action.
Experimental Protocols
Validation of this compound binding and function at the MPEP allosteric site relies on established in vitro assays.
Radioligand Binding Assay
This competitive binding assay is used to determine the affinity of a test compound for the MPEP site by measuring its ability to displace a radiolabeled ligand, such as [3H]methoxyPEPy or [3H]MPEP.
Workflow:
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the mGlu5 receptor.
-
Incubation: Membranes (typically 20-50 µg per well) are incubated with a fixed concentration of the radioligand (e.g., ~2 nM [3H]methoxyPEPy) and a range of concentrations of the test compound (e.g., this compound) in a suitable binding buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4). Non-specific binding is determined in the presence of a high concentration of a known MPEP site ligand, such as 10 µM MPEP. The incubation is typically carried out for 60-90 minutes at room temperature to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold binding buffer.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to modulate the mGlu5-mediated increase in intracellular calcium concentration ([Ca2+]i), a key downstream signaling event following Gq protein activation.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of VU0424465 and MPEP in mGlu5 Receptor Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties and performance of VU0424465 and MPEP, two key allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5). This analysis is supported by experimental data from peer-reviewed studies, presenting a comprehensive overview to inform research and development decisions.
Introduction to mGlu5 Allosteric Modulators
Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders. Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand (glutamate) binding site, offer a sophisticated mechanism for fine-tuning receptor activity with greater subtype selectivity and a lower potential for off-target effects.
This guide focuses on two widely studied mGlu5 allosteric modulators:
-
This compound: A potent positive allosteric modulator (PAM) and agonist (ago-PAM) of mGlu5.[1][2][3]
-
MPEP (2-Methyl-6-(phenylethynyl)pyridine): A potent and selective non-competitive negative allosteric modulator (NAM) of mGlu5.[4][5]
Quantitative Data Comparison
The following tables summarize the key in vitro pharmacological parameters of this compound and MPEP from various mGlu5 assays.
| Compound | Parameter | Value | Assay/Cell Line | Description |
| This compound | EC50 (PAM activity) | 1.5 nM | Potentiation of glutamate-induced calcium mobilization | Concentration producing 50% of maximal potentiation of the glutamate response. |
| EC50 (agonist activity) | 171 nM | Induction of calcium mobilization in the absence of glutamate | Concentration producing 50% of maximal response as an agonist. | |
| Ki | 11.8 nM | Radioligand binding assay | Affinity for the MPEP allosteric binding site. | |
| MPEP | IC50 | 36 nM | Inhibition of quisqualate-stimulated phosphoinositide (PI) hydrolysis | Concentration causing 50% inhibition of the agonist-induced response. |
Mechanism of Action and Signaling Bias
This compound acts as a potent mGlu5 PAM, enhancing the receptor's response to glutamate. It also exhibits agonist activity, capable of activating the receptor even in the absence of the orthosteric agonist. Notably, this compound demonstrates significant signaling bias. It shows a preference for signaling pathways leading to inositol phosphate (IP1) accumulation and ERK1/2 phosphorylation over intracellular calcium (iCa2+) mobilization.
MPEP , in contrast, is a non-competitive NAM. It binds to an allosteric site within the seven-transmembrane domain of the mGlu5 receptor, thereby inhibiting the receptor's response to glutamate. MPEP is highly selective for mGlu5 over other mGlu receptor subtypes.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mGlu5 signaling cascade and a typical experimental workflow for assessing mGlu5 modulator activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU 0424465 | Group I mGluR Modulators: R&D Systems [rndsystems.com]
- 3. VU 0424465 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MPEP hydrochloride Supplier | mGluR antagonist | CAS 219911-35-0 | Hello Bio [hellobio.com]
Cross-Validation of VU0424465 Effects Reveals Cell-Line-Specific Potency and Efficacy
A comparative analysis of the mGlu5 positive allosteric modulator (PAM) VU0424465 in recombinant HEK293 cells and primary neuronal cultures highlights significant differences in its pharmacological profile, underscoring the importance of cross-validation in diverse cellular contexts for drug development.
This compound, a known potent agonist and positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5), exhibits distinct activity profiles when evaluated across different cell lines, including Human Embryonic Kidney 293 (HEK293) cells stably expressing the receptor, and primary cortical and striatal neurons. These findings emphasize the critical need for researchers and drug development professionals to assess compound efficacy and potency in multiple, physiologically relevant systems to predict in vivo outcomes accurately.
Comparative Efficacy and Potency of this compound and Alternative mGlu5 PAMs
Quantitative analysis of this compound and other mGlu5 PAMs, such as VU0409551 and CDPPB, reveals significant variability in their effects on intracellular calcium mobilization, a key downstream signaling event of mGlu5 activation. In HEK293 cells expressing rat mGlu5, this compound acts as a potent PAM with an EC50 of 1.5 nM and as a partial agonist with an EC50 of 171 nM.[1][2] However, its effects on receptor desensitization differ between cell types.
A study directly comparing these compounds demonstrated that in HEK293-mGlu5 cells, only this compound and VU0409551 were capable of inducing receptor desensitization on their own. In contrast, in primary striatal neurons, all tested mGlu5 PAMs, including this compound, induced desensitization.[3] Furthermore, in cortical neurons, only this compound and VU0360172 induced desensitization independently.[3] These cell-type-specific differences in receptor regulation highlight the nuanced pharmacology of these modulators.
The following tables summarize the available quantitative data for this compound and comparator compounds across different cell lines and signaling assays.
Table 1: Comparative Activity of mGlu5 PAMs on Intracellular Calcium Mobilization
| Compound | Cell Line | Assay Type | EC50 / IC50 (nM) | Efficacy (% of Glutamate) | Reference |
| This compound | HEK293-rat mGlu5 | PAM | 1.5 | 130% | [1] |
| HEK293-rat mGlu5 | Agonist | 171 | 65% | ||
| VU0409551 | HEK293A-rat mGlu5 | PAM | 235 | Not Reported | |
| CDPPB | CHO-human mGlu5 | PAM | 27 | >7-fold potentiation |
Table 2: Activity of this compound on Other Signaling Pathways
| Signaling Pathway | Cell Line | Observation | Reference |
| IP1 Accumulation | HEK293 & Neuronal Cells | Biased signaling over iCa2+ | |
| ERK1/2 Phosphorylation | HEK293 & Neuronal Cells | Biased signaling over iCa2+ | |
| Gs Activation | HEK293 Cells | Activates Gs signaling |
Signaling Pathways and Experimental Workflow
The canonical signaling pathway for mGlu5 involves its coupling to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (iCa2+), while DAG activates protein kinase C (PKC). Additionally, mGlu5 can signal through other pathways, including the ERK/MAPK and PI3K/Akt/mTOR pathways, and can also couple to Gs, leading to cAMP production.
Caption: Simplified mGlu5 signaling cascade.
The experimental workflow for cross-validating the effects of this compound involves parallel testing in recombinant and native cell lines.
Caption: Experimental workflow for cross-validation.
Experimental Protocols
1. Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to potentiate glutamate-induced or directly elicit intracellular calcium release.
-
Cell Seeding: HEK293-mGlu5 cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and cells are washed with an assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid). Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the assay buffer for 60 minutes at 37°C.
-
Compound Addition and Measurement: The dye-loaded cell plate is placed in a fluorescence plate reader (e.g., FlexStation or FLIPR). A baseline fluorescence reading is taken. The test compound (this compound or alternatives) is added, followed by the addition of an EC20 concentration of glutamate (for PAM mode) or buffer (for agonist mode). Fluorescence is continuously measured to detect changes in intracellular calcium concentration.
-
Data Analysis: The fluorescence signal is normalized to the baseline and expressed as a percentage of the maximal response to a saturating concentration of glutamate. EC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
2. IP1 Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gq pathway activation.
-
Cell Stimulation: Cells (HEK293-mGlu5 or primary neurons) are seeded in a suitable multi-well plate. After reaching the desired confluency, the culture medium is replaced with a stimulation buffer containing LiCl (to inhibit IP1 degradation) and the test compounds at various concentrations. The cells are incubated for a specified period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and Detection: Following stimulation, the cells are lysed. The amount of IP1 in the lysate is determined using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit (e.g., IP-One from Cisbio). This competitive immunoassay uses a terbium cryptate-labeled anti-IP1 antibody (donor) and d2-labeled IP1 (acceptor).
-
Data Analysis: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells. A standard curve is used to convert the raw data to IP1 concentrations. Concentration-response curves are then generated to determine the EC50 of the test compounds.
3. ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key downstream event in many GPCR signaling pathways.
-
Cell Culture and Serum Starvation: Cells are cultured in multi-well plates. Prior to the experiment, cells are serum-starved for 4-12 hours to reduce basal levels of ERK1/2 phosphorylation.
-
Compound Stimulation: Cells are treated with the test compounds for a specific duration (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis and Protein Quantification: After stimulation, the cells are lysed, and the total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Detection of Phospho-ERK1/2: The levels of phosphorylated ERK1/2 and total ERK1/2 are measured using various methods, such as:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phospho-ERK1/2 and total ERK1/2.
-
AlphaLISA or HTRF: These are high-throughput, homogeneous assay formats that use specific antibody pairs to detect phospho-ERK1/2 in the cell lysate.
-
-
Data Analysis: The phospho-ERK1/2 signal is normalized to the total ERK1/2 signal. Concentration-response curves are generated to determine the potency (EC50) and efficacy of the compounds.
References
Unveiling the Biased Signaling Profile of VU0424465: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulator (PAM) VU0424465 with other relevant mGlu5 PAMs. This compound is a known "ago-PAM" that exhibits significant biased signaling, preferentially activating certain downstream pathways over others. This guide summarizes the quantitative data demonstrating this bias, details the experimental protocols used to obtain this data, and provides visual representations of the signaling pathways and experimental workflows.
Quantitative Comparison of mGlu5 PAMs
The following table summarizes the potency (EC50) and efficacy (Emax) of this compound and other mGlu5 PAMs across three key signaling pathways: intracellular calcium (iCa2+) mobilization, inositol monophosphate (IP1) accumulation, and extracellular signal-regulated kinase (ERK1/2) phosphorylation. The data clearly illustrates the biased signaling profile of this compound, which shows a marked preference for the IP1 and pERK1/2 pathways over iCa2+ mobilization.
| Compound | Intracellular Calcium (iCa2+) Mobilization | Inositol Monophosphate (IP1) Accumulation | ERK1/2 Phosphorylation (pERK1/2) |
| EC50 (nM) | Emax (%) | EC50 (nM) | |
| This compound | 171 | 65 | 38.9 |
| VU0360172 | >30,000 | <10 | 1,258 |
| DPFE | >30,000 | <10 | 2,818 |
| VU0409551 | >30,000 | <10 | 1,995 |
Data sourced from Sengmany et al., Neuropharmacology, 2017.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by mGlu5 and the general workflow for assessing the biased signaling of a compound like this compound.
Experimental Protocols
Intracellular Calcium (iCa2+) Mobilization Assay
This assay measures the ability of a compound to increase intracellular calcium levels, a hallmark of Gq-coupled GPCR activation.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu5 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay Procedure:
-
Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in assay buffer for 60 minutes at 37°C.
-
Serial dilutions of this compound and comparator compounds are prepared in assay buffer.
-
The dye-loaded cell plate is placed into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is established before the addition of the compounds.
-
Compound solutions are added to the wells, and the change in fluorescence intensity is monitored over time.
-
-
Data Analysis: The increase in fluorescence, corresponding to the increase in intracellular calcium, is measured. Concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) for each compound.
Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This assay quantifies the accumulation of IP1, a stable downstream metabolite of the Gq pathway, using Homogeneous Time-Resolved Fluorescence (HTRF).
-
Cell Culture: HEK293 cells expressing mGlu5 are cultured as described above.
-
Assay Procedure:
-
Cells are seeded in 384-well white plates and incubated overnight.
-
The culture medium is replaced with stimulation buffer containing LiCl (to inhibit IP1 degradation) and the test compounds at various concentrations.
-
The plate is incubated for 60 minutes at 37°C to allow for IP1 accumulation.
-
HTRF reagents (IP1-d2 analog and a terbium cryptate-labeled anti-IP1 antibody) are added to the wells.
-
The plate is incubated for at least 60 minutes at room temperature to allow for the competitive binding reaction to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader, measuring fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates an increase in cellular IP1. A standard curve is used to convert the HTRF ratio to IP1 concentration, and concentration-response curves are plotted to determine EC50 and Emax values.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of ERK1/2, a downstream signaling event that can be modulated by mGlu5 activation.
-
Cell Culture and Treatment:
-
HEK293-mGlu5 cells are grown in 6-well plates to near confluence.
-
Cells are serum-starved for 4-6 hours to reduce basal ERK1/2 phosphorylation.
-
Cells are then treated with various concentrations of this compound or comparator compounds for a specified time (e.g., 5-15 minutes) at 37°C.
-
-
Sample Preparation and Western Blotting:
-
After treatment, the cells are washed with ice-cold PBS and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
-
-
Data Analysis: The band intensities for pERK1/2 and total ERK1/2 are quantified using densitometry. The ratio of pERK1/2 to total ERK1/2 is calculated for each sample. Concentration-response curves are generated to determine the EC50 and Emax for ERK1/2 phosphorylation.
Comparative In Vivo Efficacy of VU0424465 and Novel mGlu5 PAMs in Preclinical Models of Psychosis
A detailed guide for researchers, scientists, and drug development professionals on the replication of in vivo efficacy studies of the mGlu5 PAM-agonist VU0424465 and its comparison with alternative biased modulators.
This guide provides a comprehensive comparison of the in vivo efficacy of the metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulator (PAM)-agonist, this compound, with next-generation biased mGlu5 PAMs, VU0409551 and VU0360172. The development of this compound was hampered by adverse effects, including seizure activity and neurotoxicity, leading to the exploration of alternative modulators with improved safety profiles. This document summarizes key preclinical findings, presents detailed experimental protocols, and visualizes the underlying signaling pathways to inform future research and drug development in this area.
In Vivo Efficacy and Pharmacokinetics: A Comparative Summary
The following tables summarize the in vivo efficacy and pharmacokinetic data for this compound, VU0409551, and VU0360172 in rodent models relevant to psychosis. The amphetamine-induced hyperlocomotion (AHL) model is a widely used screening assay for antipsychotic-like activity.
| Compound | In Vivo Model | Species | Dose | Efficacy | Adverse Effects |
| This compound | Amphetamine-Induced Hyperlocomotion | Rat | - | Reported to reverse AHL (qualitative) | Induces epileptiform activity, behavioral convulsions, and neuronal death.[1][2] |
| VU0409551 | Amphetamine-Induced Hyperlocomotion | Rat | 10 - 100 mg/kg (p.o.) | Dose-dependent reversal of AHL (ED50 = 23 mg/kg, ~78% max reversal).[3] | No seizure activity observed at doses >100-fold over the MED in AHL.[3] |
| VU0360172 | Sub-chronic Phencyclidine (scPCP) Model | Rat | 10 and 20 mg/kg | Significantly alleviated cognitive deficits.[4] | - |
| Compound | Species | Administration | T1/2 | CLp | Vss | Brain:Plasma Ratio (Kp) |
| VU0409551 | Rat | i.v. (2.5 mg/kg) | 3.9 hr | 33 mL/min/kg | 9.6 L/kg | 2.3 |
| VU0409551 | Rat | p.o. | - | Moderate clearance | - | Excellent CNS penetration |
Experimental Protocols
Amphetamine-Induced Hyperlocomotion (AHL) in Rats
This model assesses the potential antipsychotic activity of a compound by measuring its ability to reverse the hyperlocomotor effects of amphetamine.
Apparatus:
-
Open field chambers equipped with infrared photobeams to detect animal movement (e.g., SmartFrame Open Field System).
-
The chambers are typically placed in a sound-attenuating and dimly lit environment.
Animals:
-
Male Sprague-Dawley rats are commonly used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water, except for overnight fasting before dosing.
Procedure:
-
Habituation: Rats are habituated to the testing environment for a set period (e.g., 3 days for 1 hour per day) before the test day to reduce novelty-induced hyperactivity.
-
Baseline Activity: On the test day, animals are placed in the locomotor activity chambers, and their baseline activity is recorded for a period of 30-60 minutes.
-
Compound Administration: The test compound (e.g., VU0409551) or vehicle is administered via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Amphetamine Challenge: After a predetermined pretreatment time (e.g., 30-60 minutes), rats are administered a subcutaneous injection of d-amphetamine (e.g., 1-2 mg/kg) to induce hyperlocomotion.
-
Data Recording: Locomotor activity is then recorded for an additional 60-90 minutes.
-
Data Analysis: The primary endpoint is the total number of beam breaks or distance traveled, typically analyzed in 5-minute intervals. The percentage reversal of amphetamine-induced hyperlocomotion by the test compound is calculated relative to the vehicle-treated control group.
Signaling Pathways and Mechanism of Action
The therapeutic effects and adverse event profiles of mGlu5 PAMs are intrinsically linked to their downstream signaling pathways. This compound acts as a PAM-agonist, while VU0409551 is a biased PAM, leading to differential activation of these pathways.
Canonical mGlu5 Signaling Pathway
Activation of the mGlu5 receptor, a Gq-coupled receptor, initiates a cascade of intracellular events. The diagram below illustrates the canonical signaling pathway.
Caption: Canonical mGlu5 receptor signaling cascade.
Biased Agonism of mGlu5 PAMs
The concept of "biased agonism" suggests that a ligand can preferentially activate a subset of a receptor's signaling pathways. VU0409551 is a biased agonist that potentiates Gq-mediated signaling (leading to antipsychotic-like efficacy) but does not potentiate mGlu5 modulation of NMDA receptor currents, which is hypothesized to be linked to the adverse effects seen with compounds like this compound.
Caption: Biased agonism at the mGlu5 receptor.
Experimental Workflow: From Compound to In Vivo Testing
The preclinical evaluation of a novel mGlu5 PAM follows a structured workflow, from initial in vitro characterization to in vivo efficacy and safety assessment.
Caption: Preclinical drug discovery workflow for mGlu5 PAMs.
References
- 1. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of VU0409551/JNJ-46778212: An mGlu5 Positive Allosteric Modulator Clinical Candidate Targeting Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 4. b-neuro.com [b-neuro.com]
VU0424465: A Comparative Analysis of its Specificity for mGlu5 Over Other mGluR Subtypes
For researchers and drug development professionals investigating the therapeutic potential of metabotropic glutamate receptor 5 (mGlu5), the positive allosteric modulator (PAM) VU0424465 presents a tool of significant interest. Its utility, however, is contingent on its specificity. This guide provides a comparative assessment of this compound's activity at mGlu5 versus other mGluR subtypes, supported by available experimental data.
Quantitative Assessment of Specificity
This compound is a potent positive allosteric modulator and agonist of mGlu5.[1][2] It demonstrates high affinity for the MPEP allosteric binding site on the mGlu5 receptor, with a reported Ki value of 11.8 nM.[1][2] As an agonist, it induces calcium mobilization with an EC50 of 171 nM. In its role as a PAM, it potentiates glutamate-induced calcium mobilization with a significantly higher potency, exhibiting an EC50 of 1.5 nM.
Based on the available information, the following table summarizes the activity of this compound at mGlu5 and its observed lack of activity at other mGluR subtypes.
| Receptor Subtype | This compound Activity (EC50/IC50) | Assay Type |
| mGlu5 | 1.5 nM (PAM EC50) | Calcium Mobilization |
| 171 nM (Agonist EC50) | Calcium Mobilization | |
| 11.8 nM (Ki) | Radioligand Binding | |
| mGluR1 | > 10 µM | Not Specified |
| mGluR2 | > 10 µM | Not Specified |
| mGluR3 | > 10 µM | Not Specified |
| mGluR4 | > 10 µM | Not Specified |
| mGluR6 | > 10 µM | Not Specified |
| mGluR7 | > 10 µM | Not Specified |
| mGluR8 | > 10 µM | Not Specified |
Signaling Pathway and Specificity Assessment Workflow
The specificity of a compound like this compound is typically determined through a systematic screening process against a panel of related receptors. The following diagram illustrates the general workflow for assessing the specificity of an mGlu5 modulator.
References
VU0424465: A Comparative Analysis of a Biased mGlu5 Positive Allosteric Modulator
VU0424465 is a potent, partial positive allosteric modulator (PAM) and agonist of the metabotropic glutamate receptor 5 (mGlu5). It exhibits a significant bias in its signaling profile, favoring pathways related to inositol phosphate (IP1) accumulation and ERK1/2 phosphorylation over intracellular calcium (iCa²⁺) mobilization.[1] This unique characteristic has positioned this compound as a valuable tool in neuroscience research, though its therapeutic potential is hindered by a demonstrated liability for inducing seizures.[2] This guide provides a comparative overview of this compound's pharmacological profile against other notable mGlu5 PAMs, supported by experimental data and detailed methodologies.
Quantitative Comparison of mGlu5 PAMs
The following table summarizes the key pharmacological parameters of this compound in comparison to other well-characterized mGlu5 PAMs. These compounds represent different chemical scaffolds and exhibit distinct pharmacological properties, ranging from "pure" PAMs with no intrinsic agonist activity to PAM-agonists like this compound.
| Compound | Type | Potency (EC₅₀, nM) for Glutamate Potentiation (iCa²⁺) | Agonist Activity (EC₅₀, nM) (iCa²⁺) | Maximum Agonist Efficacy (% of Glutamate) | Signaling Bias | Reference |
| This compound | PAM-Agonist | 1.5 | 171 | 65% | Towards IP₁ and ERK1/2 | [1] |
| VU0360172 | PAM-Agonist | - | - | Minimal Agonism | - | |
| DPFE | PAM-Agonist | - | - | 50-80% | - | |
| VU0409551 | Pure PAM | 235 | No appreciable agonist activity | - | Potentiates Gαq-mediated signaling | |
| CDPPB | PAM-Agonist | - | - | Partial Agonist | - |
Signaling Pathways and Experimental Workflow
To understand the comparative pharmacology of these compounds, it is crucial to visualize their mechanism of action within the mGlu5 signaling cascade and the typical experimental workflow used for their characterization.
Caption: The mGlu5 receptor signaling pathway activated by glutamate and positively modulated by this compound.
Caption: A typical experimental workflow for the characterization and comparison of mGlu5 PAMs.
Detailed Experimental Protocols
The quantitative data presented above is derived from a series of standardized in vitro assays. The methodologies for these key experiments are detailed below.
Intracellular Calcium (iCa²⁺) Mobilization Assay
This assay is fundamental for determining the potency of PAMs in enhancing the effect of an orthosteric agonist (glutamate) and for assessing their intrinsic agonist activity.
-
Cell Line: Human Embryonic Kidney (HEK293A) cells stably expressing the rat mGlu5 receptor.
-
Protocol:
-
Cells are plated in 384-well black-walled, clear-bottom plates and grown to confluence.
-
The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
The dye solution is removed, and the cells are washed with the assay buffer.
-
For potentiation assays: Test compounds (e.g., this compound) are added at various concentrations and incubated for a specified time. Subsequently, a sub-maximal concentration (EC₂₀) of glutamate is added, and the change in fluorescence is measured using a fluorescence plate reader (e.g., FLIPR).
-
For agonist assays: Test compounds are added in the absence of glutamate, and fluorescence changes are measured.
-
-
Data Analysis: Concentration-response curves are generated using non-linear regression to determine EC₅₀ values.
Inositol Monophosphate (IP₁) Accumulation Assay
This assay measures the accumulation of a downstream product of the Gq signaling pathway, providing insight into signaling bias.
-
Cell Line: HEK293A-mGlu5 cells.
-
Protocol:
-
Cells are seeded in 96-well plates and cultured overnight.
-
The culture medium is replaced with a stimulation buffer containing LiCl (to inhibit IP₁ degradation) and the test compounds at various concentrations.
-
The cells are incubated for a specified period (e.g., 60 minutes) at 37°C.
-
The reaction is terminated, and the cells are lysed.
-
The concentration of IP₁ in the cell lysate is determined using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
-
Data Analysis: Data is normalized to the response of a maximal glutamate concentration, and EC₅₀ values are calculated. This compound has shown a significant bias towards IP₁ accumulation compared to iCa²⁺ mobilization.
ERK1/2 Phosphorylation Assay
This assay quantifies the activation of the mitogen-activated protein kinase (MAPK) pathway, another signaling branch downstream of mGlu5 activation.
-
Cell Line: Primary cortical neurons or HEK293A-mGlu5 cells.
-
Protocol:
-
Cells are cultured in appropriate plates and serum-starved for several hours before the experiment to reduce basal ERK phosphorylation.
-
Test compounds are added at various concentrations and incubated for a short period (e.g., 5-10 minutes) at 37°C.
-
The cells are lysed, and total protein concentration is determined.
-
The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 are measured using an immunoassay technique such as ELISA or Western blotting.
-
-
Data Analysis: The ratio of pERK1/2 to total ERK1/2 is calculated and plotted against compound concentration to determine EC₅₀ values. This compound acts as an agonist for pERK1/2 in cortical neurons.
Comparative Summary and Conclusion
This compound is a well-characterized mGlu5 PAM-agonist that has been instrumental in understanding the complexities of allosteric modulation. Its distinct biased signaling profile, favoring IP₁ and ERK1/2 pathways over iCa²⁺ mobilization, differentiates it from other mGlu5 modulators like the "pure" PAM VU0409551. While compounds like DPFE also exhibit PAM-agonist activity, the degree of agonism and signaling bias can vary significantly between different chemical scaffolds.
The adverse effects associated with this compound, such as seizure induction, have been linked to its intrinsic agonist activity, particularly in the iCa²⁺ mobilization pathway. This has guided drug discovery efforts towards developing pure PAMs or those with a more favorable, potentially therapeutically relevant, signaling bias. The comparative data and methodologies presented here provide a framework for researchers and drug development professionals to evaluate novel mGlu5 modulators and to better understand the structure-activity relationships that govern their complex pharmacological profiles.
References
Safety Operating Guide
Proper Disposal Procedures for VU0424465: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of VU0424465, a potent mGlu5 positive allosteric modulator and agonist.
This compound is a research chemical and, as with any such substance, requires careful handling and disposal to minimize risks to personnel and the environment. While the Safety Data Sheet (SDS) for this compound indicates it does not meet the criteria for classification as hazardous for transport, it is crucial to follow established laboratory safety protocols for chemical waste.[1] An absence of a hazardous warning does not imply the absence of any potential hazard.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its properties and potential hazards.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Standard nitrile gloves (BS EN 374:2003 minimum) should be used and inspected before handling.[1]
-
Eye Protection: Use appropriate safety glasses or goggles.[1]
-
Lab Coat: A lab coat or other protective clothing should be worn.[1]
-
Respiratory Protection: If there is a risk of inhalation, especially with the solid form, use a suitable respirator as indicated by a risk assessment.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure a safety shower and eye wash station are readily accessible.
Potential Health Effects:
-
Inhalation: May cause irritation to the throat and a feeling of tightness in the chest.
-
Ingestion: May result in throat irritation.
-
Skin Contact: May cause mild irritation at the site of contact.
-
Eye Contact: May lead to irritation and redness.
Step-by-Step Disposal Procedure
The disposal of this compound, whether in solid form or in solution, should be managed as chemical waste. Do not dispose of this compound down the drain.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a designated and compatible waste container. The container should be made of a material that does not react with the chemical and should have a secure screw cap.
-
For solutions of this compound in solvents like DMSO or ethanol, the waste should be collected in a container designated for flammable liquid waste, if applicable, and segregated from other waste streams like aqueous or corrosive waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".
-
The label must include the full chemical name: "this compound" and the names and approximate concentrations of any solvents (e.g., "this compound in Dimethyl Sulfoxide"). Avoid using chemical formulas or abbreviations.
-
Indicate the associated hazards (e.g., "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from heat sources and direct sunlight.
-
Ensure incompatible waste types are segregated to prevent accidental mixing and reactions.
-
-
Disposal Request:
-
Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed specialized disposal company. Follow your institution's specific procedures for requesting a waste pickup.
-
-
Empty Container Disposal:
-
An empty container that held this compound should be managed as chemical waste. If regulations permit, thoroughly rinse the empty container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.
-
After proper rinsing, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policies.
-
Quantitative Data for this compound
| Property | Value |
| Molecular Weight | 326.37 g/mol |
| Formula | C₁₉H₁₉FN₂O₂ |
| Purity | ≥98% |
| Storage Temperature | -20°C |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol |
This data is for guidance only. For batch-specific data, refer to the Certificate of Analysis.
Experimental Protocols
As this compound is a research chemical, specific experimental protocols for its use are varied and application-dependent. The disposal procedure outlined above is a general protocol based on standard laboratory safety practices for chemical waste. No specific experimental protocols for the disposal of this compound were found in the search results. Researchers should always adhere to their institution's specific waste management policies.
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safe Handling and Disposal of VU0424465: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safety and precision in the handling of potent neuroactive compounds like VU0424465 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient laboratory environment. This compound is a potent and selective positive allosteric modulator (PAM) and agonist of the metabotropic glutamate receptor 5 (mGlu5). Its ability to induce epileptiform activity and convulsions in vivo underscores the critical need for stringent safety protocols.
Key Compound Information
A summary of the essential chemical and physical properties of this compound is provided in the table below for quick reference.
| Property | Value |
| Molecular Weight | 326.37 g/mol |
| Formula | C₁₉H₁₉FN₂O₂ |
| CAS Number | 1428630-85-6 |
| Appearance | Solid powder |
| Solubility | Soluble to 100 mM in DMSO and ethanol |
| Storage | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). |
Data sourced from multiple suppliers and may vary by batch. Refer to the Certificate of Analysis for batch-specific data.
Personal Protective Equipment (PPE) and Engineering Controls
Given the potent bioactivity of this compound, a multi-layered approach to safety, combining appropriate PPE with engineering controls, is essential.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a chemical-resistant barrier to prevent dermal absorption. Double-gloving is a best practice for handling highly potent compounds. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes of solutions containing this compound. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. For weighing larger quantities of the solid, a fit-tested N95 respirator may be considered to prevent inhalation of airborne particles. | Minimizes the risk of inhaling the powdered compound. |
Engineering Controls
-
Chemical Fume Hood: All work involving the handling of this compound, especially the preparation of stock solutions from the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[1] Areas where potent compounds are handled should be maintained under negative pressure relative to adjacent spaces to prevent the escape of contaminants.[1]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the compound.
Preparation of Stock Solutions
-
Pre-Handling:
-
Don all required PPE as outlined in the table above.
-
Prepare the work surface within the chemical fume hood by covering it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., microcentrifuge tubes, pipettes, vortex mixer, solvent).
-
-
Weighing the Compound:
-
If weighing the solid, do so within the fume hood. Use an analytical balance with a draft shield.
-
Handle the container of this compound with care to avoid creating airborne dust.
-
-
Solubilization:
-
Add the appropriate volume of solvent (e.g., DMSO) to the vial containing the pre-weighed this compound.
-
Cap the vial securely and vortex until the solid is completely dissolved. This compound is soluble up to 100 mM in DMSO and ethanol.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store stock solutions at -20°C for up to one month or at -80°C for up to six months for optimal stability.
-
Experimental Use
-
Dilution:
-
Perform all dilutions of the stock solution within the chemical fume hood.
-
Use appropriate laboratory techniques to ensure accurate dilutions.
-
-
Cell Culture and In Vivo Studies:
-
When adding this compound to cell culture media or preparing formulations for in vivo administration, continue to wear appropriate PPE.
-
Be mindful of the potential for aerosol generation during experimental procedures.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Solid Waste:
-
All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, microcentrifuge tubes, bench paper) should be considered contaminated.
-
Place these materials in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a labeled hazardous waste container.
-
Unused stock solutions in organic solvents (e.g., DMSO) should also be collected for hazardous waste disposal.
-
Do not dispose of this compound down the drain.
-
Decontamination
-
Work Surfaces:
-
At the end of each work session, decontaminate the work area within the chemical fume hood with a suitable cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down.
-
Dispose of all cleaning materials as solid hazardous waste.
-
-
Spills:
-
In the event of a small spill, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand).
-
Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Signaling Pathway of this compound
This compound acts as a biased allosteric modulator and agonist at the mGlu5 receptor. This means it preferentially activates certain downstream signaling pathways over others. Specifically, it exhibits a bias towards signaling via inositol phosphate (IP1) accumulation and extracellular signal-regulated kinase (ERK1/2) phosphorylation, with less potent activation of intracellular calcium (iCa²⁺) mobilization. It has also been shown to activate Gs protein signaling in HEK293 cells.
Caption: Biased signaling pathway of this compound at the mGlu5 receptor.
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely advance their scientific inquiries using this compound, fostering a culture of safety and excellence in the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
